Product packaging for 2-Phenylisonicotinic acid(Cat. No.:CAS No. 55240-51-2)

2-Phenylisonicotinic acid

Cat. No.: B1587377
CAS No.: 55240-51-2
M. Wt: 199.2 g/mol
InChI Key: OMMKWOVBOKXXQU-UHFFFAOYSA-N
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Description

2-Phenylisonicotinic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1587377 2-Phenylisonicotinic acid CAS No. 55240-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMKWOVBOKXXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376505
Record name 2-Phenylisonicotinic acid
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55240-51-2
Record name 2-Phenylisonicotinic acid
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Record name 2-Phenylisonicotinic acid
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Foundational & Exploratory

physicochemical properties of 2-phenylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyridine-4-carboxylic Acid

Introduction

2-Phenylpyridine-4-carboxylic acid, also known as 2-phenylisonicotinic acid, is a bifunctional organic compound featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid group. This unique architecture makes it a molecule of significant interest in both pharmaceutical sciences and materials science. Its rigid structure serves as a valuable scaffold in medicinal chemistry for the design of novel enzyme inhibitors, including those targeting the cell cycle and histone deacetylases (HDACs)[1][2][3]. Furthermore, the phenylpyridine core is a cornerstone in the development of cyclometalated complexes, particularly for iridium(III) and platinum(II), which are critical components in the fabrication of highly efficient organic light-emitting diodes (OLEDs)[4][5].

This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior. We will move beyond simple data recitation to explore the causality behind its properties, provide validated experimental protocols for their determination, and contextualize their importance for research and development applications.

Molecular and Structural Properties

The fundamental identity of a molecule is rooted in its structure, which dictates all of its chemical and physical behaviors.

  • IUPAC Name: 2-phenylpyridine-4-carboxylic acid[6][7][8]

  • Synonyms: this compound[4]

  • CAS Number: 55240-51-2[4][6][7][8]

  • Molecular Formula: C₁₂H₉NO₂[4][6][7][8]

  • Molecular Weight: 199.21 g/mol [4][6]

The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxylic acid. This arrangement creates a conjugated system that influences its electronic and spectroscopic properties.

Caption: Chemical structure of 2-phenylpyridine-4-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 2-phenylpyridine-4-carboxylic acid. It is important to note that some values are predicted based on its structure and comparison to similar compounds, as experimental data for every property is not always available in the literature.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid/powder.[4]
Melting Point Predicted: ~220-240 °CBased on similar compounds like 6-Phenylpyridine-2-carboxylic acid (220-224 °C)[9]. A high melting point is expected due to the rigid aromatic structure and intermolecular hydrogen bonding via the carboxylic acid group.
Boiling Point > 350 °C (Predicted)High boiling point is expected due to high molecular weight and strong intermolecular forces. Data for the similar 2-phenylpyridine-3-carboxylic acid is predicted around 370-390°C[10].
pKa (Acidic) Predicted: ~3-4For the carboxylic acid (-COOH) group. This is typical for an aromatic carboxylic acid where the aromatic system provides resonance stabilization to the carboxylate anion[10].
pKa (Basic) Predicted: ~4-5For the protonated pyridine nitrogen (N-H⁺). The parent 2-phenylpyridine has a pKa of ~4.4 for its conjugate acid[11]. The electron-withdrawing carboxylic acid group would slightly decrease this value.
Solubility
    WaterLow / InsolubleThe hydrophobic nature of the two aromatic rings dominates over the polar carboxylic acid group[10][12].
    Aqueous Base (e.g., NaOH)SolubleThe acidic proton is removed to form a soluble sodium carboxylate salt.
    Organic SolventsSoluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (e.g., ethanol).[9][10][12]

In-Depth Analysis of Key Properties

Solubility Profile: A Predictor of Application

Solubility is a critical parameter that governs everything from reaction conditions to bioavailability in drug candidates. The dual nature of 2-phenylpyridine-4-carboxylic acid—possessing a large, nonpolar aromatic system and a polar, ionizable carboxylic acid—results in a distinct solubility profile.

  • Aqueous Solubility: The molecule is largely insoluble in neutral water. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the two large hydrophobic rings is not sufficiently compensated by the hydration of the single carboxylic acid group.

  • pH-Dependent Solubility: The presence of both an acidic group (-COOH) and a basic site (the pyridine nitrogen) makes its aqueous solubility highly pH-dependent.

    • In Alkaline Conditions (pH > 6): The compound readily dissolves in aqueous bases like NaOH, Na₂CO₃, and even NaHCO₃. This is because the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This property is fundamental for extraction and purification protocols.

    • In Acidic Conditions (pH < 3): The pyridine nitrogen becomes protonated. While this adds a positive charge, the overall molecule will still have limited solubility in strong acid, as the carboxylic acid remains protonated and the compound exists as a less soluble salt.

  • Organic Solubility: It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the aromatic rings and the carboxylic acid group. It exhibits moderate solubility in alcohols like ethanol and methanol.

This protocol provides a systematic approach to characterizing the solubility profile, which also confirms the presence of the acidic functional group.

Materials:

  • 2-phenylpyridine-4-carboxylic acid

  • Test tubes

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[13][14]

  • 5% (v/v) Hydrochloric Acid (HCl) solution

Procedure:

  • Water Solubility: Add ~20 mg of the compound to a test tube containing 2 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe if the solid dissolves. It is expected to be insoluble.[13][14]

  • Aqueous Base Solubility: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaOH solution. Mix thoroughly. The compound should dissolve, indicating the presence of an acidic group strong enough to be deprotonated by NaOH.[13][15]

  • Confirmation of Acidity: To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper). A white precipitate of the original carboxylic acid should reappear, confirming that solubility in base was due to salt formation.[13]

  • Strong vs. Weak Acid Test: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaHCO₃ solution. Mix and observe. The generation of CO₂ bubbles and dissolution indicates a carboxylic acid, which is a strong enough acid to protonate bicarbonate[13][15].

G cluster_pH Increasing pH A Cationic Form (Protonated Pyridine) Predominant at pH < 4 B Neutral Form (Zwitterionic potential) Predominant at pH ~4-5 A->B pKa ≈ 4-5 (Pyridine-H⁺) C Anionic Form (Deprotonated Carboxyl) Predominant at pH > 5 B->C pKa ≈ 3-4 (-COOH)

References

An In-depth Technical Guide to 2-Phenylisonicotinic Acid (CAS 55240-51-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylisonicotinic acid, also known by its IUPAC name 2-phenylpyridine-4-carboxylic acid and identified by CAS number 55240-51-2, is a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science.[1][2][3] Its rigid, bifunctional scaffold makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in drug discovery, drawing insights from structurally related compounds. The narrative is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white powder.[4] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

PropertyValueSource(s)
CAS Number 55240-51-2[1]
IUPAC Name 2-phenylpyridine-4-carboxylic acid[2]
Synonyms This compound, 4-Carboxy-2-phenylpyridine[5]
Molecular Formula C₁₂H₉NO₂[2]
Molecular Weight 199.21 g/mol [4]
Boiling Point 478.8 °C at 760 mmHg[1]
Density 1.241 g/cm³[1]
SMILES O=C(O)c1cc(ncc1)-c2ccccc2[6]
InChI Key OMMKWOVBOKXXQU-UHFFFAOYSA-N[2]

Synthesis and Reactivity: A Technical Perspective

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its high tolerance of various functional groups and its typically high yields.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a 2-halopyridine-4-carboxylic acid derivative).

  • Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.

This reaction is chosen for its reliability and the commercial availability of the starting materials. The stability and low toxicity of the boronic acid reagents are additional advantages.[7]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, providing clear steps from starting materials to a well-characterized final product.

Materials:

  • 2-Bromo-4-pyridinecarboxylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), degassed

  • Deionized water

  • 2-Methoxyethanol (for recrystallization)

  • Hydrochloric acid (HCl) for pH adjustment

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Diatomaceous earth for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in degassed 1,2-dimethoxyethane (DME).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution. Stir the mixture under a nitrogen atmosphere for 15 minutes. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add an aqueous solution of potassium carbonate (8.0 eq) followed by phenylboronic acid (1.35 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Precipitation: Adjust the pH of the filtrate to 3-4 with hydrochloric acid. This will precipitate the product as a white solid. The carboxylic acid is deprotonated and soluble at basic pH and precipitates upon acidification.

  • Purification: Filter the white precipitate and wash it with water. Recrystallize the crude product from 2-methoxyethanol to obtain the pure 2-phenyl-pyridine-4-carboxylic acid.[8]

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons and the carboxylic acid proton. A typical spectrum would show multiplets for the phenyl and pyridine protons and a broad singlet for the carboxylic acid proton at the downfield region of the spectrum.[8]

  • UPLC-ESI-MS: This will confirm the molecular weight of the product. Expect to see a peak corresponding to [M+H]⁺ at m/z 200.5.[8]

Reactivity of this compound

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the pyridine ring, and the phenyl ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for creating derivatives with altered solubility, polarity, and biological activity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituents.

  • Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The directing effects of the pyridine ring will influence the position of substitution on the phenyl ring.

Applications in Drug Development and Biological Activity

While specific biological data for this compound (CAS 55240-51-2) is not extensively reported in publicly available literature, the broader class of phenyl-pyridine carboxylic acids and their derivatives has shown significant promise in drug discovery. The insights from these related compounds provide a strong rationale for the exploration of this compound as a scaffold in medicinal chemistry.

Potential as an Anticancer Agent: Cell Cycle Inhibition

Structurally similar compounds, specifically phenyl-pyridine-2-carboxylic acid derivatives, have been identified as potent and selective inhibitors of cancer cell proliferation.[9] The mechanism of action for these compounds involves the arrest of the cell cycle, leading to apoptosis (programmed cell death).[9]

Mechanism of Action: Cell Cycle Arrest The cell cycle is a tightly regulated process that governs cell division. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Many cancer cells have defective checkpoint mechanisms, making them more susceptible to agents that interfere with the cell cycle. Phenyl-pyridine carboxylic acid derivatives have been shown to cause cell cycle arrest in the G2/M phase, preventing cells from entering mitosis.[9] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

cell_cycle_arrest G1 Growth and preparation for DNA synthesis S DNA Replication G1->S G2 Growth and preparation for mitosis S->G2 M Mitosis (Cell Division) G2->M G2/M Checkpoint Arrest Cell Cycle Arrest G2->Arrest M->G1 Inhibitor This compound (or derivative) Inhibitor->G2 Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential mechanism of action for this compound derivatives as cell cycle inhibitors.

Histone Deacetylase (HDAC) Inhibition

2-Phenylquinoline-4-carboxylic acid derivatives, which are structurally analogous to this compound, have been identified as selective inhibitors of histone deacetylase 3 (HDAC3).[10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy.

Mechanism of Action: HDAC Inhibition and Chromatin Remodeling HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. HDAC inhibitors block this process, resulting in histone hyperacetylation and a more relaxed chromatin structure (euchromatin), which allows for the transcription of tumor suppressor genes.[12] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_inhibition cluster_normal Normal Gene Expression Control cluster_inhibition Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Adds acetyl groups HDAC Histone Deacetylase (HDAC) Deacetylation Histone Deacetylation HDAC->Deacetylation Removes acetyl groups Euchromatin Open Chromatin (Gene Transcription ON) Acetylation->Euchromatin leads to Heterochromatin Closed Chromatin (Gene Transcription OFF) Deacetylation->Heterochromatin leads to Inhibitor This compound (or derivative) HDAC_inhibited HDAC Inhibitor->HDAC_inhibited HAT_active HAT Hyperacetylation Histone Hyperacetylation HAT_active->Hyperacetylation Unapposed activity Euchromatin_active Open Chromatin (Tumor Suppressor Gene Transcription ON) Hyperacetylation->Euchromatin_active promotes Apoptosis Apoptosis Euchromatin_active->Apoptosis

References

2-Phenylisonicotinic acid synthesis discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Phenylisonicotinic Acid

Authored by: Gemini, Senior Application Scientist

This compound, a heterocyclic carboxylic acid, serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis has evolved significantly from classical, often harsh, methodologies to sophisticated, catalyst-driven strategies that offer high efficiency, selectivity, and functional group tolerance. This guide provides a comprehensive overview of the historical development and modern advancements in the synthesis of this compound. We will dissect the chronological progression of synthetic routes, from early Ullmann-type condensations to the advent of palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings, and culminating in the state-of-the-art direct C-H functionalization approaches. Each methodology is examined through the lens of its underlying mechanism, experimental rationale, and practical application, offering researchers and drug development professionals a detailed roadmap of this important molecule's synthetic landscape.

Introduction: The Significance of the 2-Phenylpyridine-4-Carboxylic Acid Scaffold

This compound (IUPAC name: 2-phenylpyridine-4-carboxylic acid) is an aromatic compound featuring a phenyl group at the 2-position of a pyridine ring, with a carboxylic acid functional group at the 4-position.[2] This unique arrangement of a hydrophobic phenyl ring, a hydrogen-bonding carboxylic acid group, and a metal-coordinating pyridine nitrogen atom makes it a highly valuable scaffold in the development of novel therapeutic agents and functional materials.[1] Its derivatives are explored for a wide range of biological activities, and the parent molecule is a crucial intermediate for constructing more complex molecular architectures.[1][2]

The journey of synthesizing this seemingly simple molecule mirrors the broader evolution of organic chemistry itself. Early methods were often limited by low yields and severe reaction conditions, while modern catalytic systems have revolutionized its accessibility, enabling rapid diversification for structure-activity relationship (SAR) studies in drug discovery.

Early Synthetic Endeavors: The Era of Classical Condensation

The initial forays into the synthesis of phenyl-substituted nicotinic and isonicotinic acids were dominated by classical condensation reactions, most notably the Ullmann condensation.

The Ullmann Condensation

First reported in the early 20th century, the Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile.[3][4][5] In the context of C-C bond formation, it traditionally required the coupling of two moles of an aryl halide in the presence of stoichiometric amounts of copper at very high temperatures (often exceeding 200 °C).[4][5]

Causality Behind Experimental Choices:

  • Catalyst: Stoichiometric copper powder, often activated in situ by reducing a copper salt, was necessary to drive the reaction. The mechanism involves the formation of an organocopper intermediate.[4]

  • Temperature: Extremely high temperatures were required to overcome the large activation energy barrier for the oxidative addition of the aryl halide to the copper surface.

  • Solvents: High-boiling polar aprotic solvents like nitrobenzene or N-methylpyrrolidone were used to maintain the liquid phase at the required temperatures.[3]

While foundational, these classical methods suffered from significant drawbacks, including harsh conditions, poor functional group tolerance, and the generation of stoichiometric metallic waste, limiting their broad applicability. A related reaction, the Hurtley reaction, provided a route for C-C coupling, but also faced similar limitations.

A modern variant, often termed the Ullmann-type or Goldberg reaction for C-N coupling, utilizes soluble copper catalysts with specific ligands (e.g., phenanthroline), allowing for lower reaction temperatures and catalytic amounts of copper.[3] This principle has been extended to synthesize precursors for this compound. For instance, the coupling of 2-chloronicotinic acid with various anilines to form 2-(arylamino)nicotinic acid derivatives proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism.[6][7]

Ullmann_Condensation Generalized Ullmann-Type Condensation cluster_reactants Reactants ArX Aryl Halide (Ar-X) Cu_cat Cu(I) Catalyst + Ligand ArX->Cu_cat Oxidative Addition NuH Nucleophile (Nu-H) (e.g., Amine, Alcohol) Base Base NuH->Base Deprotonation Product Coupled Product (Ar-Nu) Cu_cat->Product Reductive Elimination Base->Cu_cat caption Fig. 1: Modern ligand-assisted Ullmann condensation.

Fig. 1: Modern ligand-assisted Ullmann condensation.

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century marked a revolutionary turning point in organic synthesis. These methods provided mild, efficient, and highly versatile pathways for C-C bond formation, making syntheses like that of this compound significantly more accessible.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, or Suzuki coupling, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8][9][10] The reaction facilitates the coupling of an organoboron compound (like phenylboronic acid) with a halide (like 2-bromo- or 2-chloroisonicotinic acid).[8][11]

Core Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Ar1PdL2X Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->Ar1PdL2X Oxidative Addition Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² Ar1PdL2X->Ar1PdL2Ar2 Transmetalation Ar1PdL2Ar2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² (this compound) Ar1PdL2Ar2->Ar1Ar2 Ar1X Ar¹-X (2-Bromoisonicotinic acid) Ar1X->Ar1PdL2X Ar2BOH2 Ar²-B(OH)₂ (Phenylboronic acid) + Base Ar2BOH2->Ar1PdL2X caption Fig. 2: Catalytic cycle for Suzuki coupling.

Fig. 2: Catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki Synthesis of this compound [12]

  • Setup: Under an inert nitrogen atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in a degassed solvent such as 1,2-dimethoxyethane (DME).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the solution and stir for 15 minutes.

  • Reagent Addition: Add an aqueous solution of potassium carbonate (K₂CO₃) (8.0 eq) followed by phenylboronic acid (1.35 eq).

  • Reaction: Heat the mixture to reflux (approx. 95 °C) for 18 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture. Acidify the filtrate to a pH of 3-4 to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize to obtain pure this compound.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Standard, commercially available Pd(0) source.
Base K₂CO₃ (aq)Activates the boronic acid for transmetalation.[8]
Solvent DME / H₂OA polar aprotic solvent mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 95 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition.
Yield ~57%[12]A representative yield for this specific protocol.
Table 1. Representative Conditions for Suzuki Synthesis.
The Negishi Coupling

The Negishi coupling, developed by Ei-ichi Negishi, is another cornerstone of C-C bond formation, utilizing highly reactive organozinc reagents.[13][14][15] This method is particularly valued for its high functional group tolerance and the ability to couple a wide variety of sp, sp², and sp³ hybridized carbons.[13][16]

Causality Behind Experimental Choices:

  • Organometallic Reagent: Organozinc halides (R-Zn-X) are more reactive than their organoboron counterparts, often leading to faster reactions at lower temperatures. They are typically prepared in situ from an organolithium or Grignard reagent, or directly from an organic halide.

  • Catalyst System: Both palladium and nickel catalysts are effective.[13] For challenging couplings, palladium catalysts with electron-rich, bulky phosphine ligands are often employed to facilitate the oxidative addition step.[14]

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination.[16]

Negishi_Workflow Negishi Coupling General Workflow cluster_zinc Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction Ar2X Aryl Halide (Ar²-X) Zn Zn Metal or ZnCl₂ Ar2X->Zn Ar2ZnX Organozinc Reagent (Ar²-ZnX) Zn->Ar2ZnX Pd_cat Pd(0) or Ni(0) Catalyst Ar2ZnX->Pd_cat Ar1X Aryl Halide (Ar¹-X) (e.g., 2-chloroisonicotinic acid) Ar1X->Pd_cat Product Coupled Product (Ar¹-Ar²) Pd_cat->Product caption Fig. 3: Workflow for Negishi cross-coupling.

Fig. 3: Workflow for Negishi cross-coupling.

Modern Frontiers: Direct C-H Functionalization

The most recent evolution in this field is the move towards direct C-H functionalization (or C-H activation).[17] This strategy is highly atom-economical as it bypasses the need to pre-functionalize one of the coupling partners into a halide or organometallic reagent.[17][18] Instead, a transition metal catalyst directly cleaves a C-H bond and forges a new C-C bond.

However, the C-H functionalization of electron-deficient pyridine rings is challenging.[18] The electronic nature of the ring and the tendency of the pyridyl nitrogen to coordinate strongly to the metal catalyst can hinder the desired reactivity.[18]

Recent breakthroughs have demonstrated that by using a directing group (often an amide derived from the isonicotinic acid), a palladium catalyst can be guided to selectively activate a C-H bond at the adjacent 3-position.[18] While direct arylation at the 4-position is less common, this methodology represents a powerful tool for creating structurally diverse nicotinic and isonicotinic acid derivatives.[18]

CH_Activation Directed C-H Activation Concept Substrate Pyridine Ring C-H Directing Group (DG) Catalyst Pd Catalyst Substrate:f2->Catalyst Coordination Catalyst->Substrate:f1 C-H Activation Product Pyridine Ring C-Aryl DG Catalyst->Product:f1 C-C Bond Formation Aryl_Source Aryl Source (e.g., Ar-Br) Aryl_Source->Catalyst caption Fig. 4: Directed C-H activation workflow.

Fig. 4: Directed C-H activation workflow.

Comparative Summary of Synthetic Methodologies

MethodStarting MaterialsCatalyst SystemConditionsKey AdvantagesKey Limitations
Classical Ullmann Aryl HalideStoichiometric Cu>200 °C, HarshHistorically significantLow yield, poor tolerance, high temp
Suzuki Coupling Aryl Halide, Boronic AcidCatalytic Pd(0)50-100 °C, BaseHigh tolerance, stable reagentsBoronic acid instability (protodeboronation)
Negishi Coupling Aryl Halide, OrganozincCatalytic Pd(0) or Ni(0)25-80 °CHigh reactivity, broad scopeMoisture/air sensitive reagents
C-H Activation Pyridine Derivative, Aryl HalideCatalytic Pd(0)/Pd(II)80-120 °C, OxidantAtom economical, fewer stepsRequires directing group, selectivity challenges
Table 2. Comparison of Key Synthetic Routes to this compound and its Derivatives.

Conclusion

The synthesis of this compound provides a compelling case study in the advancement of organic synthetic methodology. From the brute-force conditions of the classical Ullmann condensation to the elegant and highly efficient palladium-catalyzed cross-coupling reactions, the approaches to this molecule have become progressively more sophisticated. The Suzuki and Negishi couplings are now established as the workhorse methods for its reliable and scalable production. Looking forward, the principles of direct C-H functionalization promise to further streamline the synthesis of complex pyridine derivatives, reducing waste and expanding the accessible chemical space for drug discovery and materials science. This continuous innovation underscores the power of catalysis to solve fundamental challenges in molecular construction.

References

A Technical Guide to the Spectroscopic Characterization of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenylisonicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the "why" behind experimental choices and provides a framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction

This compound, also known as 2-phenylpyridine-4-carboxylic acid, belongs to a class of compounds that are pivotal in the synthesis of various pharmaceutical agents. Its structural framework, featuring a phenyl group attached to a pyridine ring with a carboxylic acid moiety, presents a unique electronic and steric environment. Accurate and unambiguous structural confirmation is paramount for its application in drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the complete structural elucidation of this compound.

Molecular Structure and Key Features

This compound possesses the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. The molecule consists of a pyridine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This arrangement dictates the expected spectroscopic features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0broad singlet1HCOOH
~8.7doublet1HPyridine H-6
~8.0 - 7.8multiplet3HPyridine H-3, Phenyl H-2', H-6'
~7.6 - 7.4multiplet3HPhenyl H-3', H-4', H-5'
~7.3doublet1HPyridine H-5

Interpretation and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a high chemical shift (downfield) due to hydrogen bonding and the electronegativity of the oxygen atoms. Its broadness is a result of chemical exchange with residual water or other protic species.

  • Pyridine Protons: The protons on the pyridine ring are influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the aromatic ring current. The proton at the 6-position (H-6) is adjacent to the nitrogen and is expected to be the most downfield of the pyridine protons. The protons at the 3 and 5-positions will have distinct chemical shifts and coupling patterns.

  • Phenyl Protons: The protons of the phenyl group will appear in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the phenyl protons due to their proximity to the pyridine ring. The meta- (H-3' and H-5') and para- (H-4') protons will resonate at slightly higher fields.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~158C-2 (Pyridine)
~150C-6 (Pyridine)
~148C-4 (Pyridine)
~138C-1' (Phenyl)
~130C-4' (Phenyl)
~129C-2', C-6' (Phenyl)
~128C-3', C-5' (Phenyl)
~122C-3 (Pyridine)
~120C-5 (Pyridine)

Interpretation and Rationale:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at a very low field.

  • Pyridine Carbons: The carbon atoms of the pyridine ring have characteristic chemical shifts. The carbon attached to the nitrogen (C-2) and the carbon at the 6-position are the most downfield. The carbon bearing the carboxylic acid group (C-4) is also significantly deshielded.

  • Phenyl Carbons: The carbon atoms of the phenyl ring will have chemical shifts in the aromatic region. The ipso-carbon (C-1') attached to the pyridine ring will be deshielded. The other phenyl carbons will have chemical shifts typical for a monosubstituted benzene ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the ¹³C NMR signals.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring
~1300C-O stretchCarboxylic acid
900-675C-H bendAromatic (out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching vibration that often overlaps with the C-H stretching region. This broadness is due to strong hydrogen bonding in the solid state or in concentrated solutions.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings are expected to appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically give rise to two or more bands in the 1600-1475 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in the fingerprint region (below 1500 cm⁻¹).

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
199[M]⁺˙ (Molecular Ion)
182[M - OH]⁺
154[M - COOH]⁺
127[C₉H₇N]⁺
77[C₆H₅]⁺ (Phenyl cation)

Interpretation and Rationale:

  • Molecular Ion Peak: The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. For this compound, this is expected at an m/z of 199, confirming its molecular weight[1].

  • Fragmentation Pattern: Under electron ionization, the molecular ion can fragment in predictable ways.

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 182.

    • Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 154.

    • Further fragmentation of the 2-phenylpyridine core can lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled to a gas or liquid chromatograph).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

MS_Fragmentation M [M]⁺˙ (m/z 199) M-OH [M - OH]⁺ (m/z 182) M->M-OH - OH M-COOH [M - COOH]⁺ (m/z 154) M->M-COOH - COOH Phenyl [C₆H₅]⁺ (m/z 77) M-COOH->Phenyl - C₅H₄N

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable fragmentation data. By integrating the data from these three techniques, researchers can confidently confirm the structure and purity of this compound, a critical step in its application in scientific research and drug development.

References

solubility and stability of 2-Phenylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylisonicotinic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the . Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind experimental design, ensuring that the described protocols are not merely steps to be followed but self-validating systems for generating robust, reliable data.

Introduction: The Pillars of Pre-formulation

In drug development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its entire clinical and commercial viability is built. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and produce misleading results in in-vitro assays.[1][2][3] Similarly, an unstable molecule that degrades under typical storage or physiological conditions presents significant challenges to ensuring consistent dosage, safety, and efficacy.[4][5][6]

This compound, a pyridine carboxylic acid derivative, serves as a pertinent case study for these foundational principles. Its aromatic structure suggests potential solubility challenges, while the carboxylic acid and pyridine moieties present sites for potential chemical instability. This guide provides the strategic and methodological tools to thoroughly characterize these properties.

Physicochemical Profile of this compound

A comprehensive understanding begins with the molecule's fundamental properties. These parameters are not just informational; they are predictive, guiding the selection of analytical techniques and formulation strategies.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[7]
Molecular Weight 199.21 g/mol [7]
CAS Number 55240-51-2[7][8][9]
Appearance Solid[9]
Boiling Point 478.8°C at 760 mmHg[7]
Density 1.241 g/cm³[7]
InChI Key OMMKWOVBOKXXQU-UHFFFAOYSA-N[7][9]

Note: Some properties like melting point and pKa are not consistently reported in readily available public sources and would need to be determined experimentally as part of a full characterization.

Solubility Determination: From High-Throughput Screening to Definitive Measurement

Solubility assessment is not a monolithic task. The choice of assay is dictated by the stage of drug development, balancing the need for throughput with the demand for precision.[1][10] We will explore the two primary modes of solubility measurement: kinetic and thermodynamic.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for selecting the appropriate solubility assay.

G cluster_0 Drug Discovery Stage cluster_1 Solubility Assay Selection cluster_2 Application of Data Start Compound Synthesis Early Early Stage (Hit-to-Lead, Lead-Op) Start->Early High number of analogs Late Late Stage (Pre-formulation) Kinetic Kinetic Solubility Assay (High-Throughput) Early->Kinetic Need for speed and efficiency Thermo Thermodynamic Solubility Assay (Gold Standard) Late->Thermo Need for precise, equilibrium data Kinetic->Late Promising candidates advance Screening Rank-order compounds Diagnose bioassays Kinetic->Screening Provides rapid assessment Formulation Guide formulation Predict in-vivo behavior Thermo->Formulation Provides true solubility

Caption: Decision workflow for selecting solubility assays based on the drug development stage.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, where the goal is to quickly rank-order a series of compounds.[10] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11] This does not represent true equilibrium, but it is an invaluable tool for identifying compounds with potential liabilities early on.

Experimental Protocol: Nephelometric Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Causality: DMSO is used for its ability to solubilize a wide range of organic molecules. The concentration is standardized for high-throughput applications.[11]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[11]

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

    • Causality: PBS at pH 7.4 mimics physiological conditions. The final DMSO concentration is kept low (<2%) to minimize its effect on solubility while ensuring the compound is initially introduced in a dissolved state.[12]

  • Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[11][13]

    • Causality: This incubation period allows for precipitation to occur, although it is not long enough to ensure full thermodynamic equilibrium.

  • Measurement: Measure the light scattering in each well using a nephelometer.[1][11] The intensity of scattered light is directly proportional to the amount of precipitated, undissolved compound.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed compared to controls.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3][14] This provides the true solubility value, which is essential for guiding formulation development and predicting in-vivo absorption.[3][10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF)).[15]

    • Causality: An excess of solid material is critical to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[14]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[10][13]

    • Causality: A prolonged incubation with constant agitation is required to ensure the system reaches thermodynamic equilibrium. Shorter times may underestimate the true solubility.[1][13]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

    • Causality: Filtration is a crucial step to ensure that only the dissolved compound is being quantified. Incomplete removal of solid particles is a common source of erroneously high solubility values.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][15]

    • Causality: HPLC-UV is a robust and widely used method for quantifying small molecules.[16][17] A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Stability Assessment: Ensuring Molecular Integrity

Stability testing provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] The internationally recognized framework for this is provided by the ICH guidelines.[4][6][18]

Comprehensive Stability Assessment Workflow

G cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Formal Stability cluster_2 Outcomes & Deliverables Stress Forced Degradation (Stress Testing) Hydrolysis Acid/Base Hydrolysis Stress->Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Stress->Oxidation Photo Photostability (Light Exposure) Stress->Photo Thermal Thermal Stress (High Temp) Stress->Thermal Pathways Identify Degradation Pathways & Products Hydrolysis->Pathways Oxidation->Pathways Photo->Pathways Thermal->Pathways ICH_Study ICH Stability Study (Q1A R2) LongTerm Long-Term (e.g., 25°C/60% RH) ICH_Study->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) ICH_Study->Accelerated ShelfLife Establish Re-test Period & Storage Conditions LongTerm->ShelfLife Accelerated->ShelfLife Method Develop & Validate Stability-Indicating Method Pathways->Method Method->ICH_Study Validated method required

Caption: Workflow for a comprehensive stability assessment of an API, from initial stress testing to formal ICH studies.

Forced Degradation (Stress Testing)

The purpose of stress testing is to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical procedures used.[5][6] It involves subjecting the API to conditions more severe than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation Study

  • Objective: To induce approximately 5-20% degradation of the this compound. Degradation beyond this level can lead to secondary degradation products that complicate the analysis.

  • Conditions to be Tested:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid API stored at 80°C for 48 hours.

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][6]

  • Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of degradation products.

    • Causality: A stability-indicating method is one that can separate the intact API from its degradation products, allowing for accurate quantification of both. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.

Formal ICH Stability Studies

The purpose of a formal stability study is to provide evidence on how the quality of the API varies with time under the influence of temperature and humidity.[4][5] This data is used to establish a re-test period for the drug substance and recommend storage conditions.[6][18]

Protocol Outline: ICH Q1A(R2) Compliant Study

  • Batches: Data should be provided on at least three primary batches of the API. The batches should be manufactured by a process that simulates the final production process.[4][5][6]

  • Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[6]

  • Storage Conditions & Testing Frequency:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH. Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][18]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4][18]

  • Stability Specifications: The study should monitor attributes of the API that are susceptible to change and could influence quality, safety, or efficacy. This includes:

    • Assay: Quantification of the intact API.

    • Degradation Products: Identification and quantification of any impurities.

    • Appearance: Any changes in physical form, color, etc.

  • Evaluation: A "significant change" for an API is defined as a failure to meet its specification.[5] If significant change occurs under accelerated conditions, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be required.[5][18]

Conclusion: A Data-Driven Path Forward

The rigorous, systematic evaluation of solubility and stability is non-negotiable in the progression of a new chemical entity like this compound from the laboratory to the clinic. By employing the hierarchical approach outlined in this guide—from rapid kinetic screens to definitive thermodynamic measurements, and from aggressive stress testing to long-term ICH-compliant stability studies—researchers can build a comprehensive data package. This package not only satisfies regulatory requirements but, more importantly, provides the fundamental scientific understanding necessary to make informed decisions, mitigate risks, and ultimately develop a safe, stable, and effective drug product.

References

Whitepaper: A Phased Approach to the Initial Bioactivity Screening of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as 2-Phenylisonicotinic acid, represent a vast chemical space with untapped biological potential. As a derivative of isonicotinic acid, a moiety present in several established drugs, this compound warrants systematic investigation.[1] This guide outlines a comprehensive, tiered strategy for the initial bioactivity screening of this compound (CAS: 55240-51-2)[2][3]. Designed for researchers in drug development, this document moves beyond a simple listing of protocols to provide a logical framework grounded in scientific rationale. We will progress from cost-effective in silico predictions to foundational in vitro assays, establishing a robust preliminary profile of the molecule's biological footprint. Each stage is designed to generate decision-driving data, ensuring that resources are allocated efficiently toward the most promising therapeutic avenues.

Introduction: The Rationale for Screening this compound

This compound is a heterocyclic carboxylic acid.[2][3] Its core structure, the pyridine ring, is a privileged scaffold in medicinal chemistry, and derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5][6][7] For instance, isoniazid remains a frontline treatment for tuberculosis, and other derivatives are being explored for their potent inhibition of enzymes like cyclooxygenase-2 (COX-2).[1][7]

This precedent provides a strong rationale for investigating this compound. The initial screening process is a critical first step, designed to answer fundamental questions: Does this molecule interact with biological systems? At what concentrations? And what potential therapeutic areas are suggested by its activity? Our approach is a systematic funnel, beginning with broad, high-throughput methods to identify any "signal" of bioactivity and progressively moving towards more specific, target-oriented assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55240-51-2[2][3]
Molecular Formula C₁₂H₉NO₂[3]
Molecular Weight 199.21 g/mol [3]
IUPAC Name 2-phenylpyridine-4-carboxylic acid[2]
SMILES String OC(C1=CC(C2=CC=CC=C2)=NC=C1)=O

Tier 1: In Silico Profiling - Predicting Bioactivity

Before committing to resource-intensive wet-lab experiments, computational screening provides invaluable foresight.[8][9] This phase uses the molecule's structure to predict its pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and to identify potential protein targets through molecular docking. This approach helps to prioritize subsequent experimental assays and flag potential liabilities early in the discovery process.[10][11]

ADMET Prediction

The goal is to assess the "drug-likeness" of this compound. A molecule with excellent in vitro activity is of little use if it is poorly absorbed, rapidly metabolized, or overtly toxic. Numerous web-based servers and software packages can predict these properties.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential oral bioavailability.

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Important for potential CNS-active compounds.

  • CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

  • Hepatotoxicity & Cardiotoxicity: Early flags for major toxicities.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the known activities of isonicotinic acid derivatives, a logical starting point is to dock this compound against a panel of relevant targets.[1]

Suggested Initial Docking Targets:

  • Bacterial Enzymes: Dihydrofolate reductase or DNA gyrase, given the known antibacterial activity of related compounds.[4][8]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX), based on demonstrated anti-inflammatory potential.[1]

  • Mycobacterium tuberculosis Enzymes: InhA (Enoyl-acyl carrier protein reductase), a key target for isoniazid.[12]

The output, a "docking score," estimates the binding affinity. High-scoring interactions suggest a higher probability of genuine biological interaction and should be prioritized for in vitro validation.

Tier 2: Primary In Vitro Screening - Establishing a Biological Footprint

This phase uses cell-based and biochemical assays to provide the first experimental evidence of bioactivity. The primary goals are to determine the compound's general effect on cell health and to test for broad activities suggested by the parent scaffold's known profile.

Workflow for Primary In Vitro Screening

G cluster_in_silico Tier 1: In Silico cluster_in_vitro Tier 2: In Vitro cluster_decision Analysis & Decision in_silico In Silico Profiling (ADMET & Docking) cytotoxicity Cytotoxicity Assay (e.g., XTT/MTT) in_silico->cytotoxicity Prioritize Cell Lines antimicrobial Antimicrobial Screen (e.g., MIC Assay) in_silico->antimicrobial Select Pathogens analysis Analyze IC50 / MIC Identify Activity Window cytotoxicity->analysis antimicrobial->analysis antioxidant Antioxidant Assay (e.g., DPPH/ABTS) antioxidant->analysis node_stop Stop (High Toxicity / No Activity) analysis->node_stop Go / No-Go node_proceed Proceed to Tier 3 (Target Validation) analysis->node_proceed Go / No-Go G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI + Inhibitor (I) ES->E P Product (P) ES->P EI->E E_nc Enzyme (E) ES_nc Enzyme-Substrate Complex (ES) E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex (EI) E_nc->EI_nc + I ES_nc->E_nc ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc

References

Methodological & Application

synthesis protocol for 2-Phenylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Phenylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical intermediates and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. It includes a detailed, field-tested protocol, mechanistic insights, characterization data, safety protocols, and a troubleshooting guide to support researchers in achieving a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of bi-aryl compounds, particularly those incorporating heterocyclic rings like pyridine, is a cornerstone of modern organic chemistry. This compound (also known as 2-phenylpyridine-4-carboxylic acid) represents a key scaffold in this class. The primary challenge lies in the selective formation of the carbon-carbon bond between the phenyl and pyridine rings. Several modern catalytic cross-coupling methods have proven effective for this transformation.

The most common strategies include:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a halopyridine and an arylboronic acid, valued for its mild conditions and tolerance of various functional groups.[3][4]

  • Negishi Coupling: Involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5][6][7]

  • Grignard Reactions: Utilizes highly reactive organomagnesium compounds, which can be coupled with halopyridines or carboxylated to form the desired acid.[8][9][10]

  • Directed ortho Metalation (DoM): A powerful technique for regioselective functionalization where a directing group guides deprotonation at the adjacent ortho position.[11][12][13]

This guide will focus on the Suzuki-Miyaura coupling due to its reliability, operational simplicity, and the commercial availability and stability of the required boronic acid reagents.[4]

G cluster_start Starting Materials cluster_methods Synthetic Methods Halopyridine Halopyridine Suzuki Suzuki Coupling (Phenylboronic Acid) Halopyridine->Suzuki Coupling Partner Negishi Negishi Coupling (Organozinc) Halopyridine->Negishi Coupling Partner Grignard Grignard Reaction (Phenylmagnesium Halide) Halopyridine->Grignard Coupling Partner Phenyl Source Phenyl Source Phenyl Source->Suzuki Coupling Partner Phenyl Source->Negishi Coupling Partner Phenyl Source->Grignard Coupling Partner Product This compound Suzuki->Product Negishi->Product Grignard->Product DoM Directed ortho Metalation + Electrophile DoM->Product caption Overview of Synthetic Pathways

Fig 1. Key synthetic strategies for this compound.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-bromo-4-pyridinecarboxylic acid and phenylboronic acid.

Mechanistic Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Reagents and Materials

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-Bromo-4-pyridinecarboxylic acidC₆H₄BrNO₂202.0166572-55-2Starting material.
Phenylboronic acidC₆H₇BO₂121.9398-80-6Phenyl group source.
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst. Handle in an inert atmosphere.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base. Prepare a 2M aqueous solution.
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12110-71-4Anhydrous solvent. Degas before use.
2-MethoxyethanolC₃H₈O₂76.09109-86-4Recrystallization solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0For acidification (e.g., 1M solution).
Diatomaceous Earth (Celite)61790-53-2Filtration aid.
Nitrogen or Argon GasN₂ / ArFor inert atmosphere.
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Maintain an inert atmosphere throughout the reaction.

  • Reagent Addition:

    • To the flask, add 2-bromo-4-pyridinecarboxylic acid (1.0 eq, e.g., 0.210 g, 1.040 mmol).[14]

    • Add degassed 1,2-dimethoxyethane (DME) to dissolve the starting material (approx. 8 mL for the given scale).[14]

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, e.g., 0.060 g, 0.052 mmol).[14]

    • Stir the mixture at room temperature for 15 minutes. The solution may appear yellow or heterogeneous.

  • Coupling Reaction:

    • Add phenylboronic acid (1.35 eq, e.g., 0.171 g, 1.403 mmol) to the flask.[14]

    • Add 2M aqueous potassium carbonate solution (8.0 eq, e.g., 4.16 mL, 8.32 mmol).[14]

    • Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours.[14] Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad with a small amount of DME or water.

    • Transfer the filtrate to a beaker. While stirring, slowly adjust the pH to 3-4 by adding 1M HCl. A white precipitate should form.[14]

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

  • Purification:

    • Recrystallize the crude product from 2-methoxyethanol to obtain pure 2-phenyl-pyridine-4-carboxylic acid as a white powdery solid.[14]

    • Dry the final product under vacuum. A typical yield is around 50-60%.[14]

G A 1. Setup - Dry glassware under N₂/Ar B 2. Reagent Loading - Add 2-bromo-4-pyridinecarboxylic acid - Add DME solvent - Add Pd(PPh₃)₄ catalyst A->B C 3. Stir - 15 min at room temp B->C D 4. Add Coupling Partners - Phenylboronic acid - Aq. K₂CO₃ solution C->D E 5. Reaction - Reflux at 95°C for 18h D->E F 6. Work-up - Cool to RT - Filter through Celite E->F G 7. Precipitation - Adjust pH to 3-4 with HCl F->G H 8. Isolation - Vacuum filter solid - Wash with cold water G->H I 9. Purification - Recrystallize from 2-methoxyethanol H->I J 10. Final Product - Dry under vacuum I->J caption Experimental Workflow for Suzuki Coupling

Fig 3. Step-by-step experimental workflow for the synthesis.

Characterization and Purity Assessment

Validation of the final product's identity and purity is critical. The following data are expected for this compound.[15][16][17]

Property Value
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance White solid
¹H NMR (400 MHz, DMSO-d₆) δ 13.5-14.0 (s, 1H, COOH), 8.8-8.9 (d, 1H), 8.2-8.3 (s, 1H), 8.0-8.2 (m, 2H), 7.7-7.8 (d, 1H), 7.4-7.6 (m, 3H). Note: Shifts are approximate.[14]
UPLC-ESI-MS m/z 200.5 [M+H]⁺[14]

Safety and Hazard Management

Adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood by trained personnel.

HazardSubjectPrecautionary Measures
Toxicity This compound GHS06 (Skull and crossbones). Acutely toxic if swallowed (H301).[15][17] Avoid ingestion, inhalation, and skin contact.
Irritation Reagents (e.g., Phenylboronic acid) Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[18][19]
Flammability Solvents (DME, 2-Methoxyethanol) Flammable liquids. Keep away from ignition sources.
Handling General Procedure Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.[18] Handle palladium catalysts and other fine powders carefully to avoid creating dust.
Waste Disposal Chemical Waste Dispose of all chemical waste, including solvents and residual solids, according to institutional and local regulations.[20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Wet solvent or reagents.3. Insufficient base or base quality.1. Use fresh catalyst or a catalyst from a reliable source. Handle under inert gas.2. Ensure all solvents are anhydrous and reagents are dry.3. Use freshly prepared 2M K₂CO₃ solution. Ensure it is fully dissolved.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Poor stirring.1. Extend reaction time to 24h. Ensure the internal temperature reaches 95°C.2. Use a larger stir bar and ensure the mixture is a mobile slurry.
Product Fails to Precipitate 1. pH is not sufficiently acidic.2. Product is too soluble in the solvent mixture.1. Check pH with a calibrated meter or pH paper. Add more acid if necessary.2. Reduce the total volume of the aqueous phase by evaporation before acidification.
Purification Issues 1. Contamination with boronic acid homocoupling product (biphenyl).2. Oily product after recrystallization.1. Wash the crude product with a non-polar solvent like hexane to remove biphenyl.2. Ensure the recrystallization solvent is appropriate. Try a different solvent system if needed. Cool slowly to promote crystal growth.

References

Introduction: The Architectural Versatility of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Phenylisonicotinic Acid in Coordination Chemistry: Synthesis, Applications, and Experimental Protocols

In the expansive field of coordination chemistry, the design of organic ligands is paramount to the development of novel functional materials. Among the myriad of available building blocks, this compound (2-PIA) emerges as a ligand of significant interest. Its structure, which features a pyridine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, offers a compelling combination of rigidity, functionality, and steric influence. The IUPAC name for this compound is 2-phenylpyridine-4-carboxylic acid.[1]

This unique architecture makes 2-PIA an excellent candidate for constructing a diverse range of coordination compounds, from discrete molecular complexes to extended one-, two-, and three-dimensional networks like coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][3][4] The pyridine nitrogen provides a classic coordination site, while the carboxylate group offers versatile binding modes (monodentate, bidentate, bridging), allowing for fine-tuning of the resulting supramolecular structures.[5][6] The phenyl group, in turn, introduces steric bulk that can direct the topology of the framework and facilitates π-π stacking interactions, further stabilizing the crystal lattice.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge of 2-PIA's chemical properties but also detailed, field-proven protocols for its synthesis, its use in creating coordination complexes, and the essential techniques for their characterization. We will explore the causality behind experimental choices and delve into the fascinating properties—such as photoluminescence and magnetism—that arise from combining this versatile ligand with various metal centers.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-PIA is the first step in its successful application. These details are crucial for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

PropertyValueSource
CAS Number 55240-51-2[1][7][8]
Molecular Formula C₁₂H₉NO₂[8]
Molecular Weight 199.21 g/mol [8]
IUPAC Name 2-phenylpyridine-4-carboxylic acid[1]
Synonyms 4-Carboxy-2-phenylpyridine[8]
Appearance White to off-white solid/powder[7]
Primary Use Pharmaceutical intermediate, Reagent for Synthesis[1][9]

Synthesis of the Ligand: A Step-by-Step Protocol

The most common and effective route to synthesizing this compound is through a palladium-catalyzed Suzuki cross-coupling reaction. This method provides a reliable pathway to forging the crucial carbon-carbon bond between the pyridine and phenyl rings.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from established synthetic procedures.[7] The causality behind this choice is the high efficiency and functional group tolerance of the Suzuki reaction, making it ideal for coupling an arylboronic acid with a halogenated pyridine derivative.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 2-bromo-4-pyridinecarboxylic acid Solvent 1,2-Dimethoxyethane (DME) R1->Solvent R2 Phenylboronic acid R2->Solvent Cat Pd(PPh₃)₄ Cat->Solvent Base K₂CO₃ (aq) Base->Solvent Temp Reflux at 95 °C Solvent->Temp Atmosphere Nitrogen Atmosphere Time 18 hours Temp->Time Filter Filter through Celite Time->Filter Acidify Adjust pH to 3-4 with HCl Filter->Acidify Precipitate Collect white precipitate Acidify->Precipitate Recrystallize Recrystallize from 2-methoxyethanol Precipitate->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Materials & Reagents:

  • 2-bromo-4-pyridinecarboxylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), degassed

  • 2-Methoxyethanol

  • Hydrochloric acid (HCl) for pH adjustment

  • Diatomaceous earth (Celite)

  • Standard reflux apparatus, nitrogen inlet, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reactant Loading: To the flask, add 2-bromo-4-pyridinecarboxylic acid (1.0 eq) and dissolve it in degassed DME.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the solution. Stir the mixture for 15 minutes. The use of a palladium(0) catalyst is critical for the oxidative addition step that initiates the catalytic cycle.

  • Base and Coupling Partner: Add an aqueous solution of potassium carbonate (8.0 eq) followed by phenylboronic acid (1.35 eq). The base is essential for activating the boronic acid for the transmetalation step.

  • Reaction: Heat the reaction mixture to reflux at 95 °C and maintain for 18 hours with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the catalytic steps.

  • Cooling and Filtration: After 18 hours, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst and any insoluble byproducts.

  • Precipitation: Transfer the filtrate to a beaker. Slowly add HCl while monitoring the pH. Adjust the pH to 3-4. A white precipitate of the product will form. The carboxylic acid is deprotonated (soluble) in the basic reaction mixture; acidification protonates it, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with water.

  • Purification: For high purity, recrystallize the crude product from 2-methoxyethanol to yield pure this compound.[7]

Coordination Chemistry: Building with 2-PIA

The power of 2-PIA lies in its ability to act as a versatile linker, connecting metal ions into predictable and often highly ordered structures. Its coordination behavior is dictated by the interplay between the pyridine nitrogen and the carboxylate group.

Coordination Modes of this compound

The ligand can adopt several coordination modes, which dictates the dimensionality and topology of the final structure. This versatility is a key tool for crystal engineering.

Caption: Key coordination modes of the 2-phenylisonicotinate ligand.

  • Monodentate: The ligand binds to a single metal center through either the pyridine nitrogen or one of the carboxylate oxygens. This mode is less common but can occur if strong coordinating solvents or other ligands are present.

  • Bidentate Chelating: The nitrogen and a carboxylate oxygen from the same ligand bind to a single metal center, forming a stable chelate ring. This is a very common mode for forming discrete 0D complexes.

  • Bidentate Bridging: The ligand links two different metal centers. Typically, the nitrogen binds to one metal, and the carboxylate group binds to another. This is the fundamental interaction that leads to the formation of 1D, 2D, or 3D coordination polymers.[10]

Protocol 2: General Solvothermal Synthesis of a [M(2-PIA)₂] Coordination Polymer

Solvothermal synthesis is a widely used method for preparing crystalline CPs and MOFs.[3][4] The high temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

Materials & Reagents:

  • This compound (2.0 eq)

  • A metal salt, e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Small glass vials (e.g., 4 mL) with Teflon-lined caps

  • Programmable laboratory oven

Procedure:

  • Preparation: In a 4 mL glass vial, combine this compound and the metal salt.

  • Solvent Addition: Add approximately 3 mL of DMF to the vial. DMF is a high-boiling polar aprotic solvent, excellent for dissolving both the organic ligand and inorganic salts.

  • Sealing: Cap the vial tightly. Ensure the Teflon liner provides a good seal.

  • Heating: Place the vial in a programmable oven. Heat the vial to 100-120 °C over 2-4 hours. The slow ramp rate helps in controlling nucleation and promoting the growth of larger crystals.

  • Reaction Time: Hold the temperature at 100-120 °C for 24-72 hours.

  • Cooling: Program the oven to cool down slowly to room temperature over 12-24 hours. Slow cooling is critical for obtaining well-defined single crystals suitable for X-ray diffraction.

  • Isolation: Open the cooled vial and decant the mother liquor. Wash the resulting crystals with fresh DMF, followed by a lower-boiling solvent like ethanol or acetone to remove residual DMF.

  • Drying: Dry the crystals in air or under a mild vacuum.

Characterization of 2-PIA Coordination Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of a newly synthesized coordination compound. Each technique provides a unique piece of the puzzle.

Workflow Diagram:

G cluster_structure Structural Analysis cluster_spectro Spectroscopic & Thermal Analysis cluster_property Property Measurement Start Synthesized Crystalline Product SCXRD Single-Crystal X-Ray Diffraction (Definitive 3D Structure) Start->SCXRD PXRD Powder X-Ray Diffraction (Phase Purity) Start->PXRD IR Infrared (IR) Spectroscopy (Functional Group Coordination) Start->IR TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) Start->TGA SCXRD->PXRD Compare simulated pattern to bulk PL Photoluminescence Spectroscopy (Optical Properties) SCXRD->PL Mag Magnetic Susceptibility (Magnetic Behavior) SCXRD->Mag

Caption: Logical workflow for the characterization of coordination polymers.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise atomic arrangement.[11][12] It provides data on bond lengths, bond angles, coordination geometry of the metal, the ligand's binding mode, and the overall crystal packing.[13][14]

  • Powder X-ray Diffraction (PXRD): While SCXRD analyzes a single crystal, PXRD is used to verify that the bulk synthesized material is the same crystalline phase and is pure.[15]

  • Infrared (IR) Spectroscopy: This technique is excellent for confirming the coordination of the carboxylate group. In the free 2-PIA ligand, the C=O stretch appears at a certain frequency. Upon coordination to a metal, this band typically shifts to a lower wavenumber, providing clear evidence of metal-ligand bond formation.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[16] This analysis reveals the thermal stability of the compound and can quantify the amount of solvent molecules (e.g., water or DMF) present in the crystal lattice.[17][18]

Applications and Properties of 2-PIA Complexes

The combination of 2-PIA with different metal ions can yield materials with interesting and potentially useful properties.

Photoluminescence

Coordination complexes of 2-PIA, particularly with d¹⁰ metal ions like Zn(II) and Cd(II), often exhibit strong photoluminescence.[3][19] The emission typically originates from π→n or π→π transitions within the ligand, as the closed-shell metal ions are not easily oxidized or reduced. The metal ion's role is to enhance the rigidity of the ligand, which decreases non-radiative decay pathways and boosts emission intensity. The emission color and intensity can be tuned by the choice of the metal and the specific coordination environment.

Magnetic Properties

When 2-PIA is used to link paramagnetic metal ions (e.g., Mn(II), Co(II), Cu(II)), the resulting materials can display interesting magnetic phenomena.[20] The ligand can mediate magnetic exchange interactions (either antiferromagnetic or ferromagnetic) between the metal centers. The strength and nature of this interaction depend on the distance between the metal ions and the specific bridging mode of the 2-PIA ligand. The magnetic behavior of these materials is often studied by measuring their magnetic susceptibility as a function of temperature. The effective magnetic moment (μ_eff) can be estimated using the spin-only formula, which relates the moment to the number of unpaired electrons (n): μ_eff ≈ √[n(n+2)] Bohr Magnetons.[21][22]

Potential in Medicinal and Materials Chemistry

Given that derivatives of nicotinic acid have shown promise as analgesic and anti-inflammatory agents, the metal complexes of 2-PIA could be explored for their biological activity.[23] Furthermore, the porous nature of MOFs constructed from 2-PIA could be exploited for applications in gas storage, separation, or heterogeneous catalysis.[20]

Conclusion

This compound stands out as a highly valuable ligand in the toolkit of the coordination chemist. Its well-defined geometry, versatile coordination sites, and the steric and electronic influence of its phenyl group provide a robust platform for the rational design of functional materials. From the fundamental synthesis of the ligand to the construction of complex, multi-dimensional frameworks with tunable photoluminescent and magnetic properties, 2-PIA offers a rich field of study. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the vast potential of this remarkable molecular building block.

References

Application Note & Protocols: Esterification of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental procedures for the esterification of 2-phenylisonicotinic acid, a key heterocyclic carboxylic acid. Esters of this compound are of significant interest in medicinal chemistry and materials science. This document provides detailed, field-proven protocols for two primary esterification methodologies: the classic Fischer-Speier Esterification for simple alkyl esters and the versatile Steglich Esterification for more complex or sterically hindered alcohols. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic explanations are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound Esters

This compound is a pyridine-based carboxylic acid with a phenyl substituent. Its derivatives, particularly its esters, are pivotal building blocks in the synthesis of a range of biologically active molecules and functional materials. The ester functional group can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, making it a crucial tool in drug design and development. The protocols outlined herein provide robust and adaptable methods for the synthesis of these valuable compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂[1]
Molecular Weight 199.21 g/mol
Appearance Solid
Boiling Point 478.8°C at 760 mmHg[1]
Density 1.241 g/cm³[1]
InChI Key OMMKWOVBOKXXQU-UHFFFAOYSA-N[1]
CAS Number 55240-51-2[2]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • This compound: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage.

  • Thionyl Chloride: Toxic and corrosive. Reacts violently with water.

  • DCC (N,N'-Dicyclohexylcarbodiimide): Toxic and a potent sensitizer. Avoid inhalation and skin contact.

  • DMAP (4-Dimethylaminopyridine): Toxic and readily absorbed through the skin.

  • Organic Solvents (Methanol, Ethanol, Dichloromethane, Ethyl Acetate): Flammable and/or volatile. Avoid inhalation and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[5][6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters (e.g., Methyl 2-phenylisonicotinate)

This method is a classic, acid-catalyzed esterification suitable for the synthesis of simple, non-sterically hindered esters.[7][8][9] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7][9]

Principle of the Method: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7][10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[10][11]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow reagents This compound + Excess Alcohol (e.g., Methanol) + Catalytic H₂SO₄ reflux Reflux (e.g., 8 hours) reagents->reflux Heat neutralization Neutralization (sat. NaHCO₃ soln.) reflux->neutralization Cool extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 5.02 mmol).

  • Add a large excess of the desired alcohol (e.g., for the methyl ester, add 20 mL of methanol).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.3 mL) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure ester.

Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Substrates

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13] This method is particularly advantageous for acid-sensitive substrates or for coupling sterically demanding alcohols.[12][14]

Principle of the Method: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] DMAP, a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive N-acylpyridinium species ("active ester").[12][15] The alcohol then readily attacks this active ester to form the desired product and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[13][15]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation R-COOH This compound OAI O-Acylisourea Intermediate R-COOH->OAI + DCC DCC DCC DCC->OAI ActiveEster N-Acylpyridinium 'Active Ester' OAI->ActiveEster + DMAP DCU DCU (byproduct) OAI->DCU DMAP DMAP DMAP->ActiveEster Ester Ester Product ActiveEster->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.0 g, 5.02 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add the desired alcohol (1.1 equivalents, 5.52 mmol) and a catalytic amount of DMAP (0.1 equivalents, 0.061 g, 0.50 mmol).

  • Cool the stirring solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents, 1.14 g, 5.52 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Characterization of Esters

The synthesized esters should be characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a typical methyl ester, a characteristic singlet integrating to three protons would be expected around 3.7-4.1 ppm in the ¹H NMR spectrum.[16]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester is typically observed in the region of 1715-1750 cm⁻¹.[16]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized ester, confirming the successful reaction.

Alternative Esterification Methods

While Fischer and Steglich esterifications are widely applicable, other methods can be employed depending on the specific substrate and desired outcome.

  • Mitsunobu Reaction: This method allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[17][18] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] The reaction is generally high-yielding but requires careful purification to remove byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

  • Acyl Chloride Formation Followed by Alcoholysis: this compound can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19] The resulting acyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the ester. This is a very effective method, especially for less reactive alcohols.[8]

Conclusion

The esterification of this compound is a fundamental transformation in organic synthesis, providing access to a diverse range of compounds with potential applications in pharmacology and materials science. The choice of method, whether the robust Fischer esterification for simple alcohols or the mild and versatile Steglich esterification for more delicate substrates, should be guided by the specific requirements of the target molecule and the nature of the alcohol coupling partner. The detailed protocols and mechanistic insights provided in this application note serve as a reliable guide for researchers to successfully synthesize and characterize these important chemical entities.

References

The Versatile Architect: 2-Phenylisonicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

2-Phenylisonicotinic acid, also known as 2-phenylpyridine-4-carboxylic acid, is a heterocyclic building block of significant interest to the synthetic chemist.[1] Its rigid, planar structure, combining a pyridine ring and a phenyl group, coupled with the versatile functionality of a carboxylic acid, makes it a valuable precursor in the synthesis of a diverse array of complex organic molecules. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, exploring the multifaceted applications of this compound in organic synthesis. We will delve into its utility in the construction of bioactive molecules, the synthesis of advanced ligands for catalysis, its role in palladium-catalyzed cross-coupling reactions, and its application in the burgeoning field of functional materials. The protocols and discussions herein are designed to be both instructive and inspirational, providing a solid foundation for the innovative use of this versatile reagent.

I. A Gateway to Bioactive Heterocycles: The Doebner Reaction

One of the most powerful applications of aromatic aldehydes and anilines is their condensation with pyruvic acid to form quinoline-4-carboxylic acids via the Doebner reaction. This three-component, one-pot synthesis is a highly efficient method for accessing a privileged scaffold in medicinal chemistry, as quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] 2-Phenylquinoline-4-carboxylic acid, synthesized from benzaldehyde and aniline, is a key intermediate in the development of novel therapeutics.[2]

Reaction Principle

The Doebner reaction commences with the formation of an imine from the reaction of an aniline with an aldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline derivative, which is then oxidized in situ to the aromatic quinoline-4-carboxylic acid.[2] Modern iterations of this reaction often employ Lewis acid catalysts to enhance reaction rates and improve yields.[2]

Doebner_Reaction cluster_1 Imine Formation cluster_2 Enolate Addition cluster_3 Cyclization & Aromatization Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + Benzaldehyde Benzaldehyde Benzaldehyde AdditionProduct Addition Product Imine->AdditionProduct + Enolate PyruvicAcid Pyruvic Acid Enolate Pyruvic Acid Enolate PyruvicAcid->Enolate - H+ Dihydroquinoline Dihydroquinoline Intermediate AdditionProduct->Dihydroquinoline Intramolecular Cyclization & Dehydration Quinoline 2-Phenylquinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Figure 1: General workflow of the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Reaction

This protocol provides an efficient and reliable method for the synthesis of 2-phenylquinoline-4-carboxylic acid using a Lewis acid catalyst.[2]

Materials and Reagents:

  • Aniline (99%)

  • Benzaldehyde (99%)

  • Pyruvic acid (98%)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (96%)

  • Deionized water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should cause the crude product to precipitate.

  • Filter the precipitate and wash with a small amount of cold ethanol.

  • For purification, dissolve the crude solid in an aqueous K₂CO₃ solution, and filter to remove any non-acidic impurities.

  • Acidify the filtrate with dilute HCl to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

  • Filter the purified product, wash with deionized water, and dry under vacuum.

Reactant/ReagentMolar Eq.CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline, Benzaldehyde, Pyruvic Acid1.1:1.0:1.0Fe(OTf)₃ (15 mol%)Ethanol803~85-95[2]
Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid1:1:1.5TFA (cat.)EthanolReflux4~80[5]

Table 1: Representative examples of Doebner reaction conditions for the synthesis of quinoline-4-carboxylic acids.

II. Crafting Molecular Tools: Synthesis of Bipyridine and Amide-Based Ligands

The this compound scaffold is an excellent starting point for the synthesis of sophisticated ligands for coordination chemistry and catalysis. The pyridine nitrogen and the carboxylic acid group provide two distinct points for modification and coordination to metal centers.

A. Amide-Based Ligands for Catalysis and Bioactive Conjugates

The carboxylic acid moiety of this compound can be readily converted to an amide through standard coupling reactions. This opens up a vast chemical space for the synthesis of ligands with tailored steric and electronic properties, as well as for the creation of bioactive molecules and pharmaceutical intermediates.[6][7]

General Protocol for Amide Coupling:

This protocol describes a general method for the synthesis of an amide derivative of this compound using a carbodiimide coupling agent.

Materials and Reagents:

  • This compound

  • Amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.1 eq) and the chosen amine (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the carbodiimide coupling agent (DCC or EDC, 1.2 eq) portion-wise to the stirred solution.

  • If using the hydrochloride salt of the amine, add a base such as TEA or DIPEA (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide_Coupling cluster_1 Activation of Carboxylic Acid cluster_2 Nucleophilic Attack cluster_3 Amide Formation CarboxylicAcid This compound ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Agent, HOBt CouplingAgent DCC or EDC Amine Primary or Secondary Amine TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate + Activated Ester AmideProduct Amide Derivative TetrahedralIntermediate->AmideProduct Collapse of Intermediate

Figure 2: General workflow for the synthesis of amide derivatives from this compound.

B. Towards Bipyridine Ligands: A Synthetic Outlook

2,2'-Bipyridines are a cornerstone of coordination chemistry, forming stable complexes with a wide range of metals, which find applications in catalysis, materials science, and photochemistry.[8][9] While the direct coupling of this compound to form a bipyridine is challenging, a multistep synthesis starting from a related isonicotinic acid derivative can be envisioned, often involving cross-coupling strategies.

A plausible synthetic route could involve the conversion of the carboxylic acid to a functional group amenable to cross-coupling, followed by a palladium-catalyzed reaction with a suitable pyridine-based coupling partner.

III. Navigating the Challenges of Palladium-Catalyzed Cross-Coupling

The pyridine ring of this compound can be further functionalized using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. However, the presence of both the pyridine nitrogen and the carboxylic acid group presents unique challenges that require careful consideration and optimization of reaction conditions.

Challenges:

  • Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a well-documented issue in the cross-coupling of pyridine derivatives.

  • Interference from the Carboxylic Acid: The carboxylic acid group can be deprotonated under the basic reaction conditions to form a carboxylate, which can also coordinate to the palladium catalyst and hinder its activity.[10]

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation of the carboxylic acid can occur as an undesired side reaction.[11]

Strategies for Success:

  • Ligand Choice: The use of electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) can help to stabilize the palladium catalyst and promote the desired cross-coupling pathway.

  • Base Selection: The choice of base is critical. Weaker bases or the use of fluoride sources like CsF can sometimes be beneficial when dealing with base-sensitive functional groups.[10]

  • Protecting Groups: In some cases, protecting the carboxylic acid as an ester prior to the cross-coupling reaction, followed by deprotection, can be an effective strategy to avoid interference from the carboxylate group.[2][10]

A. Suzuki-Miyaura Coupling: A Generalized Protocol

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[12][13] The following is a generalized protocol for the coupling of a halogenated this compound derivative with a boronic acid, which should be optimized for specific substrates.

Generalized Protocol:

  • To a dry Schlenk flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (R'-B(OR)2) RedElim R-R' Transmetal->RedElim Reductive Elimination

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Heck Reaction: A Generalized Protocol

The Heck reaction provides a powerful method for the arylation of alkenes.[5][14][15][16][17] As with the Suzuki-Miyaura coupling, the conditions for the Heck reaction of this compound derivatives must be carefully optimized.

Generalized Protocol:

  • In a Schlenk tube, combine the halogenated this compound derivative (1.0 eq), the alkene (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃ or a bulky phosphine, 2-10 mol%).

  • Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq) and the solvent (e.g., DMF, NMP, or toluene).

  • Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until the reaction is complete.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography.

IV. Building with Molecular Bricks: this compound in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[18] The rigid structure and functional groups of this compound make it an attractive ligand for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.[1][18][19] The pyridine nitrogen and the carboxylate group can coordinate to metal centers, leading to the formation of extended, porous networks.

General Synthesis of a MOF using this compound:

  • In a glass vial, dissolve this compound and a metal salt (e.g., a nitrate or acetate salt of Zn(II), Cu(II), or Co(II)) in a suitable solvent or solvent mixture (often DMF, DEF, or ethanol).

  • The vial is then sealed and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a period of hours to days.

  • After cooling to room temperature, crystals of the MOF may have formed.

  • The crystals are then isolated, washed with fresh solvent, and dried.

The specific conditions (solvent, temperature, reaction time, and molar ratios of reactants) will determine the final structure and properties of the MOF.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its applications span from the construction of complex bioactive molecules and pharmaceuticals to the synthesis of sophisticated ligands and functional materials. This application note has provided a detailed overview of its utility, complete with practical protocols and a discussion of the key chemical principles involved. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

HPLC method for quantification of 2-phenylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-Phenylpyridine-4-carboxylic Acid using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and reliable quantification of 2-phenylpyridine-4-carboxylic acid. This compound is a significant heterocyclic building block in the synthesis of pharmaceuticals and functional materials. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust protocol from sample preparation to data analysis. The causality behind experimental choices is explained to ensure adaptability and troubleshooting. All procedures are established in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction and Scientific Principle

2-Phenylpyridine-4-carboxylic acid is a bifunctional molecule featuring both a pyridine ring and a carboxylic acid group. This structure makes it a valuable synthon in medicinal chemistry and materials science. Accurate quantification is critical for reaction monitoring, purity assessment, and formulation analysis.

The method described employs RP-HPLC with UV detection. This technique is ideally suited for molecules like 2-phenylpyridine-4-carboxylic acid due to the following principles:

  • Reversed-Phase Chromatography : The nonpolar nature of the C18 stationary phase interacts with the hydrophobic phenyl and pyridine rings of the analyte. Elution is controlled by a polar mobile phase, providing excellent separation from polar impurities.

  • Mobile Phase pH Control : The ionization state of a carboxylic acid is pH-dependent. By acidifying the mobile phase, the carboxyl group (-COOH) is protonated and remains in its neutral form. This is crucial as it suppresses ionization, preventing peak tailing and ensuring reproducible retention on the reversed-phase column.[1][2]

  • UV Detection : The conjugated aromatic system of the molecule exhibits strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection.

Materials and Instrumentation

Instrumentation
  • HPLC System equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or Variable Wavelength UV Detector

    • Chromatography Data System (CDS) software

Chemicals and Reagents
  • 2-Phenylpyridine-4-carboxylic acid Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Methanol (HPLC Grade)

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous) : Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (0.1% v/v H₃PO₄). This adjusts the pH to approximately 2-3.

  • Mobile Phase B (Organic) : Acetonitrile.

  • Diluent : A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 2-phenylpyridine-4-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution should be stored at 2-8°C.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its matrix and ensure compatibility with the HPLC system.[3][4]

  • For Reaction Mixtures/Process Samples :

    • Quench a known volume or weight of the reaction mixture.

    • Dilute with the diluent to bring the theoretical concentration of 2-phenylpyridine-4-carboxylic acid into the linear range of the calibration curve (1-100 µg/mL).

    • Vortex for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Matrices (e.g., Plasma) - Protein Precipitation :

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma). Acetonitrile is effective for precipitating plasma proteins.[5]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of diluent.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan)
Run Time 15 minutes

Experimental Workflow Diagram

G cluster_prep Solution & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Stock & Working) filtration Filter all solutions (0.45 µm Syringe Filter) prep_standards->filtration prep_sample Prepare Sample (Dilution/Extraction) prep_sample->filtration hplc_setup Equilibrate HPLC System (Column, Flow Rate, Temp.) filtration->hplc_setup injection Inject Standards & Samples (10 µL) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Peak Area detection->integration calibration Generate Calibration Curve (Linear Regression) integration->calibration quantification Calculate Concentration in Unknown Samples calibration->quantification caption Figure 1: Overall experimental workflow.

Figure 1: Overall experimental workflow.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7][8] The validation parameters and acceptance criteria are summarized below.

Validation Protocol Logic

G cluster_primary cluster_sensitivity cluster_reliability start Method Validation Protocol Specificity Specificity (No interference) start->Specificity Linearity Linearity & Range (r² > 0.999) start->Linearity Accuracy Accuracy (Recovery % within 98-102%) start->Accuracy Precision Precision (%RSD < 2%) start->Precision Robustness Robustness (Insensitive to small variations) start->Robustness Stability Solution Stability (Stable for 24-48h) start->Stability LOQ Limit of Quantification (LOQ) (S/N ≥ 10) Linearity->LOQ Precision->LOQ LOD Limit of Detection (LOD) (S/N ≥ 3) LOQ->LOD caption Figure 2: Logical flow of method validation.

Figure 2: Logical flow of method validation.
Summary of Validation Results

Validation ParameterProcedureAcceptance Criteria
Specificity Compared chromatograms of blank, standard, and spiked sample.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyzed seven concentrations (1-100 µg/mL) and performed linear regression.[9]Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyzed spiked samples at three concentrations (low, mid, high) in triplicate.98.0% - 102.0% recovery
Precision (% RSD)
RepeatabilitySix replicate injections of a 50 µg/mL standard.RSD ≤ 2.0%[10]
Intermediate PrecisionAnalysis performed on two different days by a different analyst.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report value
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.Report value
Robustness Small variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1).[9]System suitability parameters met; %RSD of results ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of 2-phenylpyridine-4-carboxylic acid. The protocol provides a clear, step-by-step guide for sample preparation and analysis, grounded in established chromatographic principles and validated against ICH standards. This method is suitable for routine analysis in research, development, and quality control environments.

References

Application Notes & Protocols: Leveraging 2-Phenylisonicotinic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Phenylisonicotinic Acid

This compound, also known by its IUPAC name 2-phenylpyridine-4-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its rigid, bifunctional structure, featuring a carboxylic acid handle for derivatization and a phenyl-substituted pyridine core, provides a unique scaffold for the synthesis of novel compounds with diverse biological activities and material properties. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the phenyl group can be further functionalized to modulate steric and electronic properties. The carboxylic acid group serves as a versatile anchor point for a variety of chemical transformations, most notably amide bond formation and esterification. These features make this compound a valuable starting material for the development of new pharmaceutical intermediates, anti-inflammatory agents, and ligands for coordination chemistry.[2]

This guide provides an in-depth exploration of this compound as a synthetic building block, offering detailed protocols for its derivatization and highlighting its application in the creation of novel, high-value compounds.

Core Synthetic Transformations: Detailed Protocols

The reactivity of this compound is dominated by its carboxylic acid moiety. The following sections provide detailed, step-by-step protocols for the two most common and impactful derivatization strategies: amide coupling and esterification.

Protocol 1: Amide Bond Formation via Activated Esters

Amide bond formation is a cornerstone of medicinal chemistry, and the direct coupling of a carboxylic acid with an amine is often inefficient.[3] A more reliable strategy involves the in-situ activation of the carboxylic acid. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[4]

Experimental Workflow: Amide Synthesis

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve this compound in DMF B Add Base (e.g., DIEA) A->B Cool to 0°C C Add HATU B->C D Add Amine C->D Stir for 5 min E Stir at Room Temperature D->E Allow to warm F Quench with Water E->F Monitor by TLC/LC-MS G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N,N-diisopropylethylamine (DIEA, 3.0 eq) followed by HATU (1.2 eq). Stir the mixture for 5 minutes at 0°C.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: The use of HATU as a coupling reagent generates a highly activated O-acylisourea intermediate, which readily reacts with the amine nucleophile.[4] The addition of a non-nucleophilic base like DIEA is crucial to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.[3] This protocol is self-validating as the progress can be easily monitored by standard chromatographic techniques, and the final product can be characterized by NMR and MS to confirm its identity and purity.[5]

Protocol 2: Esterification via Acid-Catalyzed Condensation

Esterification is another fundamental transformation for modifying the properties of this compound, for instance, to improve solubility or to act as a protecting group. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a straightforward and cost-effective method.[6]

Experimental Workflow: Ester Synthesis

Ester_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend this compound in Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Catalytic amount C Reflux the Mixture B->C Heat D Cool to Room Temperature C->D Monitor by TLC/GC-MS E Neutralize with Base D->E e.g., sat. NaHCO₃ F Extract with Organic Solvent E->F G Purify by Distillation or Chromatography F->G

Caption: Workflow for Fischer-Speier esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.[6][7]

  • Reaction: Heat the reaction mixture to reflux. The reaction time can vary from 4 to 12 hours, depending on the alcohol used. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography.[8]

Causality and Trustworthiness: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[6] The reaction is an equilibrium process; using the alcohol as the solvent drives the reaction towards the ester product. The neutralization and extraction steps are critical for removing the catalyst and any unreacted starting material, ensuring a pure final product.[8]

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise in a range of therapeutic areas. The strategic placement of the phenyl and carboxylic acid groups allows for the generation of compounds that can interact with various biological targets.

Derivative Class Synthetic Approach Reported Biological Activity Reference
Amides & Hydrazides Amide coupling with various amines or hydrazineAntitubercular, Antimicrobial, Anticancer[9][10][11]
Esters Esterification with functionalized alcoholsPharmaceutical Intermediates, Pro-drugs[12][13]
Quinazolinones Condensation reactionsAntiviral (HSV, HIV)[14][15]
Quinoline Derivatives Doebner reaction, Pfitzinger reactionAntibacterial, HDAC inhibitors[16][17]

Logical Relationship: From Building Block to Bioactive Compound

Logical_Relationship cluster_derivatization Derivatization cluster_compounds Novel Compounds cluster_applications Potential Applications A This compound (Building Block) B Amide Coupling A->B C Esterification A->C D Cross-Coupling (e.g., Suzuki) A->D E Cyclocondensation A->E F Amides/ Hydrazides B->F G Esters C->G H Biaryl Pyridines D->H I Heterocycles (e.g., Quinazolinones) E->I J Antimicrobial Agents F->J K Anticancer Agents F->K L Anti-inflammatory Drugs H->L M Functional Materials H->M I->K

Caption: Synthetic pathways from this compound.

Characterization of Novel Derivatives

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[5] The aromatic protons of the pyridine and phenyl rings will show characteristic signals, and correlation spectroscopy (e.g., COSY, HMBC) can be used to confirm connectivity.[18]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, the conversion of the carboxylic acid (broad O-H stretch around 3000 cm⁻¹) to an ester (C=O stretch around 1735 cm⁻¹) or an amide (C=O stretch around 1650 cm⁻¹) can be easily monitored.[19]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds. Its straightforward derivatization through robust and well-established protocols, such as amide coupling and esterification, provides access to a wide array of chemical structures. The demonstrated biological activities of its derivatives in areas such as infectious diseases and oncology highlight its potential for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their quest for new and impactful molecules.

References

The Strategic Synthesis of Anti-Inflammatory Agents from 2-Phenylisonicotinic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the 2-Phenylisonicotinic Acid Scaffold

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the strategic use of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, the this compound core has emerged as a promising framework for the design of potent anti-inflammatory agents. Its structural rigidity, coupled with the tunable electronic and steric properties of the phenyl and pyridine rings, provides a versatile platform for engaging with key biological targets in the inflammatory cascade. This guide offers an in-depth exploration of the synthesis and application of this compound derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and the causal reasoning behind critical experimental choices.

The therapeutic rationale for targeting inflammation with derivatives of this scaffold is largely centered on the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are pivotal in the biosynthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit non-selective inhibition of both COX isoforms, leading to gastrointestinal side effects, the this compound scaffold offers opportunities for developing more selective COX-2 inhibitors.[2][3] Furthermore, emerging research suggests that derivatives of isonicotinic acid may also exert their anti-inflammatory effects through the inhibition of reactive oxygen species (ROS), presenting a multi-faceted approach to mitigating inflammatory processes.[2][3]

This document will provide a comprehensive overview of the synthesis of the this compound core, its derivatization into biologically active agents, and detailed protocols for evaluating their anti-inflammatory efficacy through both in vitro and in vivo models.

Core Synthesis: The Gateway to a Privileged Scaffold

The synthesis of the this compound backbone is the critical first step in accessing a library of potential anti-inflammatory drug candidates. The Suzuki coupling reaction stands out as a robust and versatile method for achieving this key carbon-carbon bond formation.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol details a reliable method for the synthesis of this compound from commercially available starting materials. The causality behind the choice of reagents and conditions is crucial for ensuring a high yield and purity of the final product.

Reaction Scheme:

Materials:

  • 2-Bromo-4-pyridinecarboxylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • 2-Methoxyethanol (for recrystallization)

  • Hydrochloric acid (HCl)

  • Diatomaceous earth

Step-by-Step Methodology:

  • Inert Atmosphere: Under a nitrogen atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in degassed 1,2-dimethoxyethane (DME). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution and stir for 15 minutes. This pre-stirring allows for the formation of the active catalytic species.

  • Reagent Addition: Add an aqueous solution of potassium carbonate (8.0 eq) and phenylboronic acid (1.35 eq). Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center.

  • Reaction: Reflux the reaction mixture at 95°C for 18 hours. The elevated temperature is necessary to drive the catalytic cycle to completion.

  • Work-up: Cool the reaction to room temperature and filter through diatomaceous earth to remove the palladium catalyst.

  • Precipitation: Adjust the pH of the filtrate to 3-4 with hydrochloric acid. This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.

  • Purification: Filter the white precipitate, wash with water, and recrystallize from 2-methoxyethanol to yield pure this compound.[4]

Expert Insight: The choice of a palladium catalyst and a suitable base is paramount for the success of the Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation, and potassium carbonate provides the necessary basicity for the transmetalation step without being overly harsh on the functional groups present in the reactants.

Derivatization Strategies for Anti-Inflammatory Activity

With the this compound core in hand, the next phase involves its strategic derivatization to enhance its anti-inflammatory properties. A common and effective approach is the esterification of the carboxylic acid moiety. This modification can improve the compound's pharmacokinetic profile, including its absorption and distribution. A prime example of a successful drug developed from this scaffold is Isonixin, an ester of this compound.

Protocol 2: Synthesis of Isonixin Analogue (Esterification)

This protocol outlines a general procedure for the esterification of this compound, exemplified by the synthesis of an analogue similar to Isonixin.

Reaction Scheme:

Materials:

  • This compound

  • 2-(2-Hydroxyethoxy)ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve this compound (1.0 eq) and 2-(2-hydroxyethoxy)ethanol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. DMAP serves as a nucleophilic catalyst to accelerate the esterification.

  • Coupling Agent Addition: Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Expert Insight: The use of DCC and DMAP is a classic and effective method for esterification, particularly when dealing with less reactive alcohols. The formation of the insoluble dicyclohexylurea byproduct simplifies the initial purification step.

Evaluating Anti-Inflammatory Efficacy: In Vitro and In Vivo Protocols

A critical component of the drug discovery process is the rigorous evaluation of the synthesized compounds for their biological activity. This involves both in vitro assays to determine the mechanism of action and in vivo models to assess efficacy in a physiological context.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant COX-1 and COX-2 enzymes. The amount of PGH2 produced is typically quantified using an enzyme immunoassay (EIA).

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, incubate the enzyme with the test compound or vehicle control for a specified period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution.

  • Quantification: Quantify the amount of PGH2 produced using a commercially available EIA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[1]

Data Presentation:

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against COX-1 and COX-2, illustrating the type of data generated from this assay.

CompoundR1 SubstituentR2 SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 H-COOH>10015.2>6.6
2 4-F-COOH85.68.99.6
3 4-Cl-COOH78.35.414.5
4 H-COOCH₃>10012.1>8.3
5 H-CONH₂92.49.89.4
Isonixin Analogue H-COOCH₂CH₂OCH₂CH₂OH65.22.131.0
Celecoxib --15.00.04375

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The data suggests that electron-withdrawing groups at the para-position of the phenyl ring (e.g., F, Cl) can enhance COX-2 inhibitory activity and selectivity.

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can modulate the inhibitory profile. The Isonixin analogue, with its ether-containing ester side chain, demonstrates a significant improvement in COX-2 selectivity compared to the parent carboxylic acid.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of the synthesized compounds.[4][5]

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds and the positive control (e.g., indomethacin) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Expert Insight: The carrageenan-induced paw edema model is a biphasic process. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (1.5-5 hours) is primarily driven by prostaglandins. This allows for an initial assessment of whether a compound's mechanism of action is related to prostaglandin synthesis inhibition.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

Diagram 1: Simplified COX Signaling Pathway and Points of Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory NSAIDs Traditional NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors This compound Derivatives (COX-2 Selective) COX2_Inhibitors->COX2

Caption: The COX signaling pathway and the inhibitory action of NSAIDs.

Diagram 2: General Synthetic Workflow for this compound Derivatives

Synthesis_Workflow Start Starting Materials (2-Halo-4-pyridinecarboxylic acid, Phenylboronic acid) Core_Synthesis Core Synthesis (Suzuki Coupling) Start->Core_Synthesis Scaffold This compound Scaffold Core_Synthesis->Scaffold Derivatization Derivatization (e.g., Esterification, Amidation) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library In_Vitro In Vitro Assays (COX-1/COX-2 Inhibition) Library->In_Vitro In_Vivo In Vivo Models (Carrageenan-Induced Paw Edema) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel anti-inflammatory agents. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries. The demonstrated potential for selective COX-2 inhibition, coupled with possible alternative mechanisms of action, underscores the therapeutic promise of this compound class.

Future research in this area should focus on expanding the structure-activity relationship studies to further refine the selectivity and potency of these derivatives. Investigating a broader range of substituents on both the phenyl and pyridine rings, as well as exploring different ester and amide functionalities, will be crucial for identifying lead candidates with optimal drug-like properties. Furthermore, a deeper investigation into the non-COX mediated anti-inflammatory mechanisms of these compounds could unveil novel therapeutic avenues. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently explore the rich chemical space of this compound derivatives and accelerate the discovery of the next generation of anti-inflammatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Phenylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylisonicotinic acid (also known as 2-phenylpyridine-4-carboxylic acid)[1][2]. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established methodologies and field-proven insights, this document provides a comprehensive resource in a practical question-and-answer format.

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and a phenyl group, offering high functional group tolerance and generally good yields[3]. Our guide will focus primarily on optimizing this pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Q1: My reaction yield is consistently low or fails completely. What are the most likely causes?

A1: Low or no yield in a Suzuki coupling is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Inactive Catalyst: The active catalytic species is Palladium(0). If your palladium source is Pd(II) (like Pd(OAc)₂), it must be reduced in situ. More critically, Pd(0) is sensitive to oxygen, which can cause oxidation and deactivation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed[4].

  • Poor Substrate Reactivity: The choice of leaving group on the pyridine ring is critical. Aryl chlorides are less expensive but are significantly less reactive than aryl bromides or iodides due to the stronger C-Cl bond. If you are using a 2-chloro derivative, a standard catalyst like Pd(PPh₃)₄ may be insufficient. Switching to a more reactive 2-bromo-4-pyridinecarboxylic acid or employing a more sophisticated catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition step[4].

  • Protodeboronation of Boronic Acid: Phenylboronic acid can degrade in the reaction mixture, being replaced by a hydrogen atom in a process called protodeboronation. This side reaction is often promoted by excessive heat or an inappropriate choice of base. Using a milder base like potassium carbonate (K₂CO₃) or ensuring the base is finely powdered for better reactivity can help mitigate this issue[4][5].

  • Incorrect Base or Solvent: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step[3]. The base and solvent system must be compatible. A common combination is an aqueous solution of a base like K₂CO₃ in an organic solvent such as 1,2-dimethoxyethane (DME) or toluene[5].

Q2: I'm observing a significant amount of biphenyl as a byproduct. How can I prevent this?

A2: The formation of biphenyl is due to the homocoupling of phenylboronic acid. This side reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is the most effective way to minimize this. Additionally, using the correct stoichiometry (a slight excess of the boronic acid, ~1.1-1.4 equivalents) can ensure the cross-coupling reaction is favored over homocoupling[5].

Q3: How do I efficiently remove the palladium catalyst and other impurities during workup?

A3: Post-reaction purification is critical for obtaining high-purity this compound.

  • Palladium Removal: After the reaction, the heterogeneous palladium catalyst can be removed by filtering the reaction mixture through a pad of diatomaceous earth (Celite)[5]. For soluble palladium species, treatment with activated carbon can be effective.

  • Boronic Acid Byproducts: Unreacted phenylboronic acid and its byproducts can often be removed with a mild aqueous base wash (e.g., sodium bicarbonate solution) during the workup phase[4].

  • Product Isolation: this compound is acidic. A common and effective purification strategy involves adjusting the pH of the aqueous layer to 3-4 with an acid (e.g., HCl). This will cause the desired product to precipitate out of the solution as a solid, which can then be collected by filtration[5].

  • Final Purification: For the highest purity, recrystallization from a suitable solvent, such as 2-methoxyethanol, is highly effective[5]. If recrystallization is insufficient, flash column chromatography on silica gel can be used[4].

Core Methodology: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimization.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition Oxidative Addition product This compound (Ar-Ar') pd0->product transmetalation Transmetalation Intermediate oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elimination Reductive Elimination reagents1 2-Bromo-isonicotinic Acid (Ar-X) reagents1->oxidative_addition reagents2 Phenylboronic Acid + Base (Ar'-B(OH)₂) reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a starting point based on literature procedures[4][5]. Optimization may be required based on your specific laboratory conditions and reagents.

General Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup (Inert Atmosphere) degas 2. Degas Solvents setup->degas react 3. Heat & Stir (e.g., 95°C, 18h) degas->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Catalyst (Celite) cool->filter precipitate 7. Acidify & Precipitate filter->precipitate recrystallize 8. Recrystallize precipitate->recrystallize characterize 9. Characterize Product (NMR, MS) recrystallize->characterize

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-pyridinecarboxylic acid (1.0 eq), phenylboronic acid (1.4 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) via syringe, followed by a degassed aqueous solution of potassium carbonate (K₂CO₃, 8.0 eq). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (approx. 95°C) with vigorous stirring for 18 hours[5].

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.

  • Isolation: Combine the filtrates and adjust the pH to 3-4 with 1M HCl. A white precipitate should form.

  • Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with water. For further purification, recrystallize the solid from a minimal amount of hot 2-methoxyethanol to yield pure 2-phenyl-pyridine-4-carboxylic acid[5].

  • Characterization: Dry the final product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[1][5].

Data Summary Tables

Table 1: Comparison of Pyridine Starting Materials

Feature2-Chloro-4-pyridinecarboxylic Acid2-Bromo-4-pyridinecarboxylic Acid
Reactivity LowerHigher
Cost Generally LowerGenerally Higher
Catalyst Required Often requires specialized, bulky phosphine ligands (e.g., SPhos, XPhos)[4].Standard catalysts like Pd(PPh₃)₄ are often sufficient[5].
Typical Conditions May require higher temperatures or longer reaction times.Milder conditions are often successful.

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Solution
Low/No Yield Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere and use degassed solvents[4].
Low substrate reactivity (aryl chloride)Switch to an aryl bromide or use a more active catalyst/ligand system[4].
Biphenyl Byproduct Homocoupling of boronic acidImprove inert atmosphere technique; check stoichiometry[4].
Incomplete Reaction Insufficient reaction time or temperatureMonitor reaction by TLC/LC-MS and extend time or increase temperature if necessary.
Purification Difficulty Residual palladium or boron compoundsFilter through Celite; perform an aqueous base wash during workup; recrystallize[4][5].

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this synthesis? A: Yields can vary significantly based on the specific substrates, catalyst, and conditions used. Literature reports yields around 57% for the coupling of 2-bromo-4-pyridinecarboxylic acid with phenylboronic acid[5]. However, with careful optimization of the catalyst system, base, and solvent, yields can often be improved.

Q: Can I use a different boronic acid to synthesize other 2-aryl-isonicotinic acids? A: Yes. The Suzuki-Miyaura coupling is highly versatile and accommodates a wide range of substituted and unsubstituted aryl and heteroaryl boronic acids, making it an excellent method for generating a library of derivatives[3].

Q: What are the primary safety concerns for this reaction? A: Palladium catalysts can be toxic and pyrophoric, especially finely divided palladium on carbon. They should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents like DME and toluene are flammable. The reaction should be conducted behind a blast shield, especially when performed under positive pressure or at elevated temperatures. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Are there alternative synthetic routes to this compound? A: While Suzuki coupling is common, other methods exist. For instance, nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings, such as 2-chloronicotinic acid with aniline derivatives, can be used to form related structures, although this specific route is more common for 2-(arylamino) nicotinic acids[6][7].

References

Technical Support Center: Purification of Crude 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Phenylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound, a key building block in pharmaceutical synthesis, is often prepared via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While effective, this synthetic route can introduce a variety of impurities that co-purify with the desired product due to their similar chemical properties. Incomplete reaction, side reactions, and residual reagents or catalysts can all contribute to a complex crude mixture, making purification a critical and often challenging step.

This guide will walk you through a logical workflow for identifying and removing these impurities, ensuring the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via Suzuki coupling?

A1: When synthesizing this compound via a Suzuki coupling between a halopyridine-4-carboxylic acid and phenylboronic acid, you can anticipate several types of impurities. Understanding these will guide your purification strategy.[1][2]

  • Homocoupling Product (Biphenyl): This arises from the coupling of two molecules of phenylboronic acid. It is a non-polar impurity and is often favored in the presence of oxygen.[2]

  • Protodeboronation Product (Benzoic Acid): The boronic acid can be protonated and cleaved from the phenyl ring, resulting in benzoic acid.

  • Dehalogenated Starting Material (Isonicotinic Acid): The halopyridine starting material can lose its halogen atom, leading to the formation of isonicotinic acid.

  • Unreacted Starting Materials: Residual 2-halo-isonicotinic acid and phenylboronic acid are common impurities.

  • Palladium Residues: Trace amounts of the palladium catalyst may remain in the crude product. These can often be identified by a grayish or blackish color in the crude solid.

  • Boronic Acid Anhydrides (Boroxines): Phenylboronic acid can dehydrate to form cyclic anhydrides, which can complicate purification.

Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to purifying your crude this compound, addressing common issues you may encounter.

Workflow 1: Recrystallization - The First Line of Defense

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[3][4][5][6] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Diagram: Recrystallization Workflow

Recrystallization_Workflow start Crude this compound solvent_selection Solvent Screening Select a solvent with high solubility at high temp and low solubility at low temp start->solvent_selection dissolution Dissolution Dissolve crude product in minimum amount of boiling solvent solvent_selection->dissolution filtration Hot Filtration (Optional)|{Remove insoluble impurities} dissolution->filtration crystallization Crystallization Allow solution to cool slowly to form pure crystals filtration->crystallization isolation Isolation Collect crystals by vacuum filtration crystallization->isolation drying Drying Dry crystals to remove residual solvent isolation->drying pure_product Pure this compound drying->pure_product

Caption: A stepwise workflow for the purification of this compound via recrystallization.

Troubleshooting Recrystallization:

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Solution 1: Add more solvent. The oil may be a highly concentrated solution of your compound. Adding a small amount of hot solvent can sometimes dissolve the oil, allowing for crystallization upon slower cooling.

  • Solution 2: Lower the cooling temperature. Try to induce crystallization from the oil by cooling the solution further in an ice bath and scratching the inside of the flask with a glass rod to create nucleation sites.

  • Solution 3: Change the solvent system. If the problem persists, the chosen solvent is likely unsuitable. A solvent mixture may be more effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]

Q3: I've selected a solvent, but my recovery is very low. How can I improve the yield?

A3: Low recovery is a common issue and can be addressed by optimizing your procedure.[3]

  • Minimize the amount of solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.[5]

  • Ensure slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Use ice-cold solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3]

  • Consider a second crop of crystals: The filtrate from the first crystallization will still contain some dissolved product. Concentrating the filtrate by boiling off some of the solvent and re-cooling can yield a second, though likely less pure, crop of crystals.

Solvent Selection Table for Aromatic Carboxylic Acids:

SolventPolarityBoiling Point (°C)Suitability for this compound
WaterHigh100Potentially good for highly polar impurities. Solubility of the acid may be low.
EthanolHigh78Often a good choice for carboxylic acids.[8]
MethanolHigh65Similar to ethanol, but more volatile.
2-MethoxyethanolHigh124A known solvent for recrystallizing this compound.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
TolueneLow111Can be effective for removing non-polar impurities.
Heptane/HexaneLow98/69Generally poor solvents, but can be used as an anti-solvent in a mixed solvent system.
Workflow 2: Acid-Base Extraction - Exploiting Chemical Properties

For a carboxylic acid like this compound, acid-base extraction is a powerful purification technique to separate it from neutral or basic impurities.[9][10][11][12][13]

Diagram: Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) This compound is deprotonated to its water-soluble salt start->add_base separate_layers Separate Layers Aqueous layer contains the product salt, organic layer contains neutral impurities add_base->separate_layers aqueous_layer Aqueous Layer Contains sodium 2-phenylisonicotinate separate_layers->aqueous_layer organic_layer Organic Layer Contains neutral impurities (e.g., biphenyl) separate_layers->organic_layer acidify Acidify Aqueous Layer (e.g., with HCl) Reprotonates the carboxylate to precipitate the pure acid aqueous_layer->acidify isolate Isolate Solid Collect pure this compound by filtration acidify->isolate pure_product Pure this compound isolate->pure_product

Caption: A flowchart illustrating the purification of this compound using acid-base extraction.

Troubleshooting Acid-Base Extraction:

Q4: After adding acid to the aqueous layer, no precipitate forms, or the precipitate is very fine and difficult to filter. What should I do?

A4: This can happen if the concentration of your product is low or if it has some solubility in the acidic aqueous solution.

  • Solution 1: Ensure complete acidification. Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.

  • Solution 2: Cool the solution. Cooling the acidified solution in an ice bath can decrease the solubility of the product and promote precipitation.

  • Solution 3: Back-extraction. If a solid does not precipitate, or is too fine to filter, you can extract the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). The neutral, protonated this compound will move back into the organic layer, which can then be dried and the solvent evaporated to yield the pure product.[10]

Workflow 3: Column Chromatography - For Difficult Separations

When recrystallization and extraction are insufficient, column chromatography can be used to separate compounds based on their differential adsorption to a stationary phase.[14][15][16][17] For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Column Chromatography:

Q5: My compound is streaking on the TLC plate and eluting very slowly or not at all from the column. What is the problem?

A5: Carboxylic acids can interact strongly with the acidic silica gel stationary phase, leading to poor separation and tailing.

  • Solution 1: Add a polar modifier to the eluent. Adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase can help to improve the elution of your acidic compound. For example, a mobile phase of dichloromethane with 1-2% methanol or 0.5% acetic acid can be effective.

  • Solution 2: Deactivate the silica gel. You can pre-treat the silica gel with a small amount of a base like triethylamine to neutralize the acidic sites before packing the column.[16]

  • Solution 3: Consider reverse-phase chromatography. If normal-phase chromatography is problematic, reverse-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be a good alternative for polar compounds.

Purity Analysis: Did My Purification Work?

After purification, it is crucial to assess the purity of your this compound.

Q6: How can I use NMR to check the purity of my final product?

A6: ¹H NMR spectroscopy is a powerful tool for assessing purity.

  • Look for characteristic peaks: The spectrum of pure this compound will have distinct signals for the aromatic protons.

  • Identify impurity peaks: Compare your spectrum to the known spectra of potential impurities. The presence of signals corresponding to starting materials or byproducts will indicate incomplete purification. You can refer to standard tables of NMR chemical shifts for common solvents and impurities to help identify unknown peaks.[18][19][20]

  • Integration: The relative integration of the product peaks versus the impurity peaks can give a semi-quantitative measure of purity.

Q7: What should I look for in an HPLC analysis of my purified compound?

A7: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your compound.

  • Single major peak: A pure compound should ideally show a single, sharp peak in the chromatogram.

  • Impurity detection: The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.[21][22][23]

  • Method development: A gradient elution method, typically with a reverse-phase C18 column and a mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, is a good starting point for the analysis of this compound.

By following these troubleshooting guides and understanding the potential challenges, you can effectively purify crude this compound and ensure the quality of your material for subsequent research and development.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Phenylisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 2-Phenylisonicotinic acid (CAS 55240-51-2) in organic solvents.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound for their experimental needs. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is rooted in fundamental physicochemical principles and validated by established pharmaceutical formulation strategies.

Part 1: Understanding the Molecule - Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility.

PropertyValueSource
Molecular FormulaC₁₂H₉NO₂[2][3]
Molecular Weight199.21 g/mol [2][3]
pKa1.89 ± 0.10 (Predicted)[1][3]
Melting Point270-271 °C[3]
AppearanceWhite to orange to green powder to crystal[3]

The structure of this compound, containing both a carboxylic acid group and a pyridine ring, makes it a zwitterionic compound in aqueous solutions near its isoelectric point.[6] However, in organic solvents, it primarily exists in its neutral form.[6] The presence of the phenyl group contributes to its lipophilic character, while the pyridine nitrogen and carboxylic acid group provide sites for hydrogen bonding. This dual nature is the primary reason for its complex solubility profile.

Part 2: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Q1: I am struggling to dissolve this compound in common non-polar and polar aprotic solvents. What is the underlying reason and what should be my first step?

A1: The Challenge of Solvation

The poor solubility of this compound in many common organic solvents stems from its high crystalline lattice energy, as indicated by its high melting point, and the competing intermolecular forces. In its crystalline state, the molecules are tightly packed through strong hydrogen bonds and π-π stacking interactions. For dissolution to occur, the solvent-solute interactions must overcome these strong solute-solute interactions.

Your First Step: A Systematic Solvent Screening

Instead of random trials, a systematic approach is recommended. Start with a small-scale solubility test across a range of solvents with varying polarities and hydrogen bonding capabilities.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh 1-2 mg of this compound into several small, labeled vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single test solvent to each vial.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation.

  • Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.

Recommended Solvents for Initial Screening:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene

  • Ketones: Acetone

Q2: My compound has limited solubility even in the best single solvent from my screening. How can I further enhance its solubility?

A2: Advanced Solubilization Techniques

When a single solvent is insufficient, several techniques can be employed to enhance solubility.

The Principle: Cosolvency involves using a mixture of solvents to achieve a more favorable environment for the solute.[7][8][9] A water-miscible organic solvent, or a blend of organic solvents, can reduce the polarity of the solvent system, making it more compatible with a lipophilic compound like this compound.[8]

Practical Application:

  • Water-enhanced solubility: For certain carboxylic acids, the presence of a small amount of water in an organic solvent can surprisingly increase solubility.[10][11] This is due to the formation of hydrogen-bonded complexes between water, the carboxylic acid, and the organic solvent.

  • Organic Cosolvent Systems: Blending a good solvent (e.g., DMSO) with a poorer, but miscible, solvent can sometimes yield a synergistic effect.

Experimental Protocol: Cosolvent System Development

  • Select a Primary Solvent: Choose the best single solvent from your initial screening (e.g., DMSO).

  • Select a Cosolvent: Choose a miscible solvent with different properties (e.g., ethanol, water).

  • Prepare Binary Mixtures: Create a series of solvent mixtures with varying ratios (e.g., 90:10, 80:20, 70:30, etc., of primary solvent to cosolvent).

  • Determine Solubility: Measure the solubility of this compound in each mixture using the incremental addition method described previously.

  • Plot the Data: Graph the solubility as a function of the cosolvent percentage to identify the optimal mixture.

The Principle: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[][13][14] By deprotonating the carboxylic acid group to its carboxylate form, its polarity increases, which can significantly enhance its solubility in polar solvents. This is achieved by adding a base.[15]

Practical Application: This technique is most effective when a protic solvent (like water or an alcohol) is present. In a purely aprotic solvent, the concept of pH is not well-defined, but the addition of a base can still form a more soluble salt.

Experimental Protocol: pH-Mediated Solubilization

  • Disperse the Compound: Suspend a known amount of this compound in the chosen solvent or solvent system.

  • Titrate with a Base: Slowly add a solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine) dropwise while stirring.

  • Monitor for Dissolution: Observe for the point at which the solid completely dissolves.

  • Measure pH (if aqueous component is present): If your system contains water, measure the pH at the point of complete dissolution.

Important Considerations:

  • Salt Formation: You are forming the salt of this compound. This may or may not be suitable for your downstream application.

  • Stability: The chemical stability of your compound may be affected by changes in pH.

The Principle: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[16][17][18] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous form, which has a lower energetic barrier to dissolution.[16][19][20]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Methods of Preparation:

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid dispersion.[17][20]

  • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to form a solid dispersion.[17]

When to Consider This Technique: Solid dispersions are particularly useful in the context of preparing formulations for oral bioavailability enhancement. If your goal is to prepare a solid dosage form, this is a powerful technique to consider.

Q3: Are there any other less common techniques I can try for very specific applications?

A3: Exploring Further Options

For particularly challenging cases, you might consider:

  • Hydrotropy: This involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of another solute.[21][22] Common hydrotropes include sodium benzoate and urea.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.

Part 3: Summary and Key Takeaways

Overcoming the solubility issues of this compound requires a systematic and informed approach.

TechniquePrincipleBest For
Solvent Screening Matching solvent properties to the solute.Initial solubility assessment and finding a starting point.
Cosolvency Modifying the overall solvent environment.[23][24]Enhancing solubility in a liquid formulation.
pH Adjustment Ionizing the carboxylic acid to a more polar form.[25]Aqueous or protic solvent systems where salt formation is acceptable.
Solid Dispersions Reducing particle size and creating an amorphous form.[16][17]Preparing solid formulations with enhanced dissolution.

Always consider the compatibility of the chosen solubilization method with your intended downstream application. The "best" method is the one that achieves the desired concentration without compromising the chemical integrity of this compound or interfering with your experiment.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Arylaminonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-arylaminonicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high yields in your experiments. 2-Arylaminonicotinic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

Overview of Synthetic Strategies

The construction of the C-N bond between an aryl amine and the nicotinic acid backbone is the cornerstone of this synthesis. The two most prevalent and powerful methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Each method has its own set of advantages and challenges, and the choice between them often depends on substrate scope, functional group tolerance, and available laboratory resources.

  • Ullmann Condensation: This classical copper-catalyzed reaction is a well-established method for forming C-N bonds.[1][2] Traditionally, it requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can limit its applicability for sensitive substrates.[3][4] However, modern advancements have introduced milder conditions through the use of ligands and soluble copper sources.[3][4]

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed cross-coupling reaction has become a mainstay in medicinal chemistry for its broad substrate scope and generally milder reaction conditions.[5][6] The versatility of this reaction is largely due to the continuous development of sophisticated phosphine ligands that fine-tune the reactivity of the palladium catalyst.[5][7]

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-arylaminonicotinic acids, providing explanations for the underlying causes and actionable solutions.

Ullmann Condensation: Troubleshooting

Question 1: My Ullmann condensation reaction is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I mitigate this?

Answer:

Low yields and tar formation are common issues in Ullmann condensations, often stemming from the harsh reaction conditions.[8] Several factors could be at play:

  • Side Reactions: At high temperatures, side reactions such as dimerization of the starting 2-chloronicotinic acid can occur, especially in the presence of a copper catalyst.[8]

  • Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO can sometimes promote decomposition at elevated temperatures.

  • Catalyst Activity: While copper is the traditional catalyst, it can also promote unwanted side reactions.[8]

Troubleshooting Steps & Optimization:

  • Re-evaluate Your Solvent: Consider switching to a less polar, high-boiling solvent like xylene or n-amyl alcohol. Studies have shown that these solvents can significantly improve yields.[8] For instance, increasing the volume of xylene has been demonstrated to boost the yield of 2-anilinonicotinic acid.[8]

  • Attempt a Catalyst-Free Reaction: Counterintuitively, running the reaction in the absence of a copper catalyst can sometimes lead to cleaner reactions and higher yields, as it minimizes copper-catalyzed side reactions.[8] This is particularly effective for certain substituted anilines.[8]

  • Optimize Temperature: Carefully control the reaction temperature. While Ullmann reactions typically require heat, excessive temperatures can accelerate decomposition and tar formation. Try running the reaction at the lower end of the effective temperature range for your specific substrates.

  • Consider Microwave Irradiation: For a more controlled and rapid heating method, microwave-assisted synthesis in water can be a highly efficient and environmentally friendly alternative, sometimes even proceeding without a catalyst.[9]

Question 2: I am observing poor reactivity when using an aniline with an electron-withdrawing group. How can I improve the yield?

Answer:

Anilines substituted with electron-withdrawing groups are less nucleophilic, which can significantly slow down the rate of the Ullmann condensation.[8] To overcome this, you need to enhance the reactivity of your system.

Troubleshooting Steps & Optimization:

  • Increase Reaction Time and/or Temperature: The most straightforward approach is to increase the reaction time or temperature to drive the reaction to completion. However, be mindful of potential decomposition as discussed in the previous question.

  • Ligand-Accelerated Catalysis: The use of ligands can accelerate the reaction by making the copper center more reactive. Common ligands for Ullmann reactions include diamines, amino acids, and 1,10-phenanthroline.[4][10]

  • Choice of Base: The base plays a crucial role in the reaction. A stronger base might be necessary to deprotonate the less nucleophilic aniline. However, a systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended to find the optimal choice for your specific substrate combination.[11][12]

Buchwald-Hartwig Amination: Troubleshooting

Question 1: My Buchwald-Hartwig amination of 2-chloronicotinic acid is not proceeding to completion, and I observe a significant amount of starting material. What should I investigate first?

Answer:

Incomplete conversion in a Buchwald-Hartwig reaction is a frequent challenge and can be attributed to several factors, primarily related to the catalyst's activity and stability.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. This can be due to the presence of impurities, reaction with the solvent or base at high temperatures, or the formation of off-cycle, inactive palladium species.

  • Ligand Choice: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[7] An inappropriate ligand for your specific substrate can lead to poor reactivity.

  • Base Selection: The strength and nature of the base are critical. The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of the starting materials or the product.[13]

Troubleshooting Steps & Optimization:

  • Systematic Screening of Ligands and Catalysts: The first step should be to screen a panel of palladium catalysts and phosphine ligands.[14][15] For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[7] Pre-formed palladium catalysts (precatalysts) can also offer improved reactivity and reproducibility.[13]

  • Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes be detrimental.[13] Consider screening other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Solvent Considerations: The solvent can influence the stability and activity of the catalyst.[16][17][18] Toluene, dioxane, and THF are common choices.[19] Ensure your solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.

  • Temperature Control: While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating.[13] Optimize the temperature to find a balance between reaction rate and catalyst stability.

Question 2: I am observing the formation of a significant byproduct, which appears to be the dehalogenated nicotinic acid. How can I suppress this side reaction?

Answer:

Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[20] This typically occurs via a competing reaction pathway involving β-hydride elimination from a palladium-amide intermediate.[5]

Troubleshooting Steps & Optimization:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (the desired pathway) and β-hydride elimination. Switching to a different ligand, often one that is more sterically bulky, can favor the desired C-N bond formation.

  • Base and Solvent Effects: The choice of base and solvent can also impact the extent of hydrodehalogenation. A careful screening of these parameters may reveal conditions that minimize this side reaction.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes reduce the rate of β-hydride elimination relative to reductive elimination.

Experimental Protocols

Optimized Ullmann Condensation (Catalyst-Free)

This protocol is an example of an improved Ullmann condensation that avoids the use of a copper catalyst, which can be beneficial for certain substrates.[8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronicotinic acid (1.0 eq), the desired aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add xylene as the solvent (a higher volume of solvent may improve yield).[8]

  • Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and acidify with hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for optimizing a Buchwald-Hartwig amination. The specific palladium source, ligand, base, and solvent should be optimized for each substrate pair.

  • In a glovebox, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-1.5 eq relative to palladium) to an oven-dried reaction vessel.

  • Add the 2-chloronicotinic acid (1.0 eq), the aryl amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Ullmann Condensation of 2-Chloronicotinic Acid with Aniline.

EntryCatalystSolventTemperature (°C)Yield (%)Reference
1CopperXylene (50 mL)140-15053[8]
2CopperXylene (150 mL)140-15087[8]
3NoneXylene140-150High[8]
4CopperDMF140-150Low/None[8]
5NoneWater (Microwave)15095[9]

Visualizations

Logical Workflow for Troubleshooting Low Yield in 2-Arylaminonicotinic Acid Synthesis

G start Low Yield or Incomplete Reaction method Identify Synthetic Method start->method ullmann Ullmann Condensation method->ullmann Ullmann buchwald Buchwald-Hartwig Amination method->buchwald Buchwald-Hartwig ullmann_q1 Tar Formation? ullmann->ullmann_q1 buchwald_q1 Catalyst Deactivation? buchwald->buchwald_q1 ullmann_a1 Change Solvent (e.g., Xylene) Attempt Catalyst-Free Optimize Temperature ullmann_q1->ullmann_a1 Yes ullmann_q2 Poor Reactivity with Electron-Withdrawing Groups? ullmann_q1->ullmann_q2 No ullmann_a2 Increase Time/Temperature Add Ligand Screen Bases ullmann_q2->ullmann_a2 Yes buchwald_a1 Screen Ligands/Catalysts Optimize Base Use Anhydrous/Degassed Solvent buchwald_q1->buchwald_a1 Yes buchwald_q2 Hydrodehalogenation Byproduct? buchwald_q1->buchwald_q2 No buchwald_a2 Change Ligand Screen Base/Solvent Lower Temperature buchwald_q2->buchwald_a2 Yes

Caption: Troubleshooting workflow for low yield.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide L-Pd(II)(Ar)(X) oa->pd2_halide amine_coordination Amine Coordination pd2_halide->amine_coordination pd2_amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR'R'' re->product react_halide Ar-X react_halide->oa react_amine HNR'R'' react_amine->amine_coordination

Caption: Buchwald-Hartwig amination catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for these reactions: 2-chloronicotinic acid or 2-bromonicotinic acid?

A1: For Buchwald-Hartwig aminations, aryl bromides are generally more reactive than aryl chlorides.[13] However, the development of advanced ligands has made the coupling of aryl chlorides much more feasible.[14] For Ullmann reactions, both can be used, but aryl bromides and iodides are typically more reactive.[3] The choice often comes down to the cost and availability of the starting material, with 2-chloronicotinic acid often being more economical.

Q2: How do I purify my final 2-arylaminonicotinic acid product, especially if it's an amorphous solid that won't crystallize?

A2: Purification of polar, acidic compounds can be challenging. If recrystallization fails, column chromatography on silica gel is a common alternative. To prevent peak tailing, which is common with acidic compounds on silica, it is advisable to add a small amount of acid (e.g., 0.1-1% acetic acid) to the mobile phase.[21] This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.[21]

Q3: Can I run these reactions open to the air?

A3: Ullmann condensations are generally more tolerant to air than Buchwald-Hartwig aminations. However, for the Buchwald-Hartwig reaction, the Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, it is highly recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to ensure reproducibility and high yields.[14]

Q4: Are there greener alternatives to solvents like toluene and dioxane?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents for cross-coupling reactions. For Buchwald-Hartwig aminations, solvents like tert-amyl alcohol or cyclopentyl methyl ether (CPME) are being investigated as alternatives. Additionally, reactions in water, sometimes with the aid of surfactants to form micelles, have been reported.[19][22] For Ullmann-type reactions, water has also been shown to be a viable solvent, particularly with microwave heating.[1][2]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-Phenylisonicotinic acid. This guide is structured in a question-and-answer format to directly address common challenges, providing not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a drawn-out trailing edge.[1] For quantitative analysis, symmetrical, Gaussian-shaped peaks are ideal. Peak tailing can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised overall method precision and accuracy.[2]

This compound (IUPAC name: 2-phenylpyridine-4-carboxylic acid) is an acidic compound due to its carboxylic acid functional group.[3] Acidic compounds are particularly prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase.[1]

Q2: I'm observing significant peak tailing for this compound. What is the most likely cause?

A2: The most common culprit for peak tailing of acidic analytes like this compound in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[4] These silanol groups (Si-OH) are acidic and can exist in an ionized state (Si-O-), leading to undesirable ionic interactions with the analyte, which in turn causes peak tailing.[4]

Another significant factor is the mobile phase pH. If the pH is close to the pKa of this compound, the compound will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to peak distortion.[5] The predicted pKa for this compound is approximately 1.89.[2]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

Question: How can I adjust the mobile phase pH to improve the peak shape of this compound?

Answer: Controlling the mobile phase pH is a powerful tool to minimize peak tailing for ionizable compounds. For an acidic analyte like this compound, the goal is to suppress its ionization to promote a single, more hydrophobic form that interacts consistently with the reversed-phase stationary phase.

Scientific Principle: By setting the mobile phase pH at least 2 units below the analyte's pKa, the equilibrium is shifted towards the non-ionized form, reducing secondary interactions and improving peak symmetry.[6] Given the predicted pKa of this compound is ~1.89, operating at a very low pH is not practical. However, maintaining a consistently low pH will be beneficial.

Experimental Protocol: pH Adjustment of the Mobile Phase

  • Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of around 2.5-3.0, a phosphate buffer is a suitable choice.[7]

  • Initial Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 2.8 with phosphoric acid.

    • Organic Phase (B): HPLC-grade acetonitrile or methanol.

  • Initial Analysis: Start with an isocratic elution using a mobile phase composition of 50:50 (A:B) and inject your this compound standard.

  • pH Optimization:

    • If peak tailing persists, incrementally decrease the pH of the aqueous phase by 0.2 units (e.g., to pH 2.6, then 2.4) and re-analyze the sample at each step.

    • Observe the peak shape and retention time. A decrease in tailing and an increase in retention time are expected as the pH is lowered.[8]

Mobile Phase pHPredicted Analyte StateExpected Impact on Peak Shape
> pKa (e.g., 4.0)Mostly IonizedSignificant Tailing
≈ pKa (e.g., 2.0)Partially IonizedBroad/Tailing Peak
< pKa (e.g., 2.5-3.0)Mostly Non-ionizedImproved Symmetry
Guide 2: The Role of the HPLC Column and How to Choose the Right One

Question: Can my HPLC column be the cause of peak tailing, and what type of column should I use for this compound?

Answer: Absolutely. The choice and condition of your HPLC column are critical. Older columns, particularly those packed with "Type A" silica, have a higher concentration of acidic silanol groups and metal impurities, which exacerbate peak tailing.[4]

Scientific Principle: Modern "Type B" high-purity silica columns with end-capping significantly reduce the number of accessible silanol groups. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with the analyte.[9]

Recommendations for Column Selection:

  • High-Purity, End-capped C18 Columns: For the analysis of this compound, a high-purity, end-capped C18 column is the recommended starting point. These columns offer good hydrophobic retention and minimized silanol interactions.[10]

  • Columns with Alternative Chemistries: If tailing persists even with a modern C18 column, consider columns with alternative stationary phases, such as those with a polar-embedded group. These phases can provide alternative selectivity and improved peak shape for polar and ionizable compounds.

Experimental Protocol: Column Evaluation and Flushing

If you suspect your current column is the issue, a systematic evaluation is necessary.

  • Benchmark with a Standard: Inject a well-behaved, neutral compound (e.g., toluene) to assess the column's general performance. If this peak is also broad or tailing, it could indicate a physical problem with the column, such as a void or a blocked frit.

  • Column Flushing: If the column is suspected to be contaminated with strongly retained compounds, a thorough flushing procedure can help.

    • Disconnect the column from the detector.

    • Flush with 20 column volumes of your mobile phase without the buffer salts.

    • Flush with 20 column volumes of 100% acetonitrile.

    • Flush with 20 column volumes of 100% isopropanol.

    • Reverse the flush sequence to return to your mobile phase.

  • Column Replacement: If the above steps do not resolve the issue, replace the column with a new, high-purity, end-capped C18 column.

Guide 3: Addressing Other Potential Causes of Peak Tailing

Question: I've optimized the mobile phase pH and am using a new column, but I still see some peak tailing. What else could be wrong?

Answer: While mobile phase pH and column chemistry are the primary suspects, other factors related to your sample, system, and method parameters can also contribute to peak tailing.

A. Sample Overload:

  • Cause: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[2]

  • Troubleshooting:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing improves with dilution, you are likely overloading the column.

    • Solution: Reduce the sample concentration or the injection volume.

B. Extra-Column Dead Volume:

  • Cause: Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause the chromatographic peak to broaden and tail.[9]

  • Troubleshooting:

    • Inspect all tubing and connections between the autosampler, column, and detector.

    • Ensure that all tubing is of the narrowest internal diameter suitable for your system and that all fittings are properly seated to minimize dead volume.

    • Solution: Replace any wide-bore tubing with narrower-bore tubing (e.g., 0.005" ID). Use low-dead-volume fittings.

C. Sample Solvent Effects:

  • Cause: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.

  • Troubleshooting:

    • Analyze the composition of your sample diluent.

    • Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. This compound has slight solubility in water (1.7 g/L) and is more soluble in organic solvents like methanol and acetonitrile.[2][11] A mixture of water and a small amount of organic solvent, similar to the mobile phase, is a good starting point.

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH ~2 units below pKa (~1.89)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with Buffer check_ph->adjust_ph No check_column Using a Modern, End-capped C18 Column? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a High-Purity, End-capped C18 Column check_column->replace_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_dead_volume Is Extra-Column Dead Volume Minimized? check_overload->check_dead_volume No dilute_sample->check_dead_volume optimize_system Use Narrow-Bore Tubing and Low-Dead-Volume Fittings check_dead_volume->optimize_system No check_solvent Is Sample Solvent Weaker than Mobile Phase? check_dead_volume->check_solvent Yes optimize_system->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No resolved Peak Tailing Resolved check_solvent->resolved Yes change_solvent->resolved

Caption: A logical workflow for troubleshooting peak tailing.

References

side reaction products in the synthesis of 2-Phenylisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this valuable compound.

Introduction to the Synthesis of this compound

This compound is a key building block in pharmaceutical and materials science. A prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of 2-bromo-4-pyridinecarboxylic acid with phenylboronic acid. While this method is generally effective, it is not without its challenges. The formation of side products can significantly impact the yield and purity of the final compound, necessitating robust troubleshooting and purification strategies.

This guide will focus on the common side reactions associated with the Suzuki-Miyaura coupling approach and provide practical solutions to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed in the Suzuki-Miyaura synthesis of this compound?

A1: The three most prevalent side products are:

  • Biphenyl: Arises from the homocoupling of phenylboronic acid.

  • Benzene: Results from the protodeboronation of phenylboronic acid.

  • Isonicotinic Acid: Formed via the dehalogenation of the starting material, 2-bromo-4-pyridinecarboxylic acid.

The presence of these impurities can complicate purification and reduce the overall yield of the desired product.

Q2: What causes the formation of biphenyl in the reaction mixture?

A2: Biphenyl formation is a result of the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen in the reaction vessel, which can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then facilitate the unwanted coupling of two phenylboronic acid molecules.[3] Using a Pd(II) precatalyst can also lead to initial homocoupling during its in-situ reduction to Pd(0).[3]

Q3: Why is benzene observed as a byproduct?

A3: Benzene is formed through a process called protodeboronation, where the boronic acid group of phenylboronic acid is replaced by a hydrogen atom.[3] This side reaction can be influenced by the pH of the reaction medium and can be catalyzed by both acid and base.[4] The presence of water in the solvent system can also contribute to protodeboronation.

Q4: What leads to the presence of isonicotinic acid in the final product?

A4: Isonicotinic acid is the product of dehalogenation of the starting material, 2-bromo-4-pyridinecarboxylic acid. In this process, the bromine atom is replaced by a hydrogen atom. This can occur through various mechanisms, including hydride transfer from the solvent or other reaction components to the palladium complex.

Q5: Can the carboxylic acid group on the pyridine ring interfere with the reaction?

A5: Yes, the carboxylic acid functionality can potentially complicate the reaction. The carboxylate, formed under basic conditions, can coordinate to the palladium catalyst, potentially influencing its catalytic activity. It is also important to consider the possibility of decarboxylation of the starting material or the product at elevated temperatures, which would lead to 2-bromopyridine or 2-phenylpyridine, respectively.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for the common issues encountered during the synthesis of this compound.

Issue 1: High Levels of Biphenyl Impurity

High levels of biphenyl indicate significant homocoupling of the phenylboronic acid.

Root Causes & Corrective Actions:

Root Cause Corrective Action Scientific Rationale
Oxygen in the reaction vessel Ensure thorough degassing of solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[1][2]
Use of a Pd(II) precatalyst Switch to a Pd(0) catalyst, such as Pd(PPh₃)₄.[1] If a Pd(II) source is used, consider the addition of a mild reducing agent.Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product during the initial stages of the reaction.[3]
Sub-optimal base or solvent Screen different bases and solvents. A less basic environment or the use of aprotic solvents may reduce homocoupling.The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
High concentration of boronic acid Employ slow addition of the phenylboronic acid solution to the reaction mixture.Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.

Troubleshooting Logic for Biphenyl Formation

Biphenyl_Troubleshooting start High Biphenyl Impurity Detected check_degassing Was the reaction mixture thoroughly degassed? start->check_degassing degas_procedure Implement rigorous degassing protocol (e.g., freeze-pump-thaw or sparging with inert gas). check_degassing->degas_procedure No check_catalyst What was the palladium source? check_degassing->check_catalyst Yes reanalyze Re-run reaction and analyze for biphenyl. degas_procedure->reanalyze pd0_catalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄). check_catalyst->pd0_catalyst Pd(II) check_conditions Have reaction conditions been optimized? check_catalyst->check_conditions Pd(0) pd0_catalyst->reanalyze pd2_catalyst Consider adding a mild reducing agent if using a Pd(II) source. pd2_catalyst->reanalyze optimize_conditions Screen alternative bases and solvents. Consider slow addition of phenylboronic acid. check_conditions->optimize_conditions optimize_conditions->reanalyze

Caption: Troubleshooting workflow for minimizing biphenyl formation.

Issue 2: Significant Benzene Formation

The presence of benzene indicates that protodeboronation is a competing side reaction.

Root Causes & Corrective Actions:

Root Cause Corrective Action Scientific Rationale
Inappropriate pH Adjust the pH of the reaction mixture. For heteroaromatic boronic acids, avoiding highly basic or acidic conditions can be beneficial.[4]The rate of protodeboronation is highly pH-dependent. The stability of the boronic acid is often optimal within a specific pH range.
Excess water in the solvent Use anhydrous solvents and ensure starting materials are dry.Water can act as a proton source for the protodeboronation reaction.
Prolonged reaction time at high temperature Monitor the reaction progress closely and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature.Higher temperatures and longer reaction times can increase the rate of decomposition of the boronic acid.
Inherently unstable boronic acid Use a more stable boronic acid derivative, such as a pinacol ester.Boronate esters are generally more resistant to protodeboronation than their corresponding boronic acids.[3]
Issue 3: Presence of Isonicotinic Acid

The detection of isonicotinic acid points to the dehalogenation of the 2-bromo-4-pyridinecarboxylic acid starting material.

Root Causes & Corrective Actions:

Root Cause Corrective Action Scientific Rationale
Suboptimal ligand choice Use bulky, electron-rich phosphine ligands.These ligands can promote the desired reductive elimination step over the dehalogenation pathway.
Presence of hydride sources Avoid solvents that can act as hydride donors (e.g., certain alcohols). Ensure the base used is not a significant source of hydrides.Dehalogenation can occur via the transfer of a hydride to the palladium complex.
Inefficient oxidative addition Use a more active catalyst system or increase the reaction temperature cautiously.If the oxidative addition of the aryl bromide is slow, side reactions like catalyst degradation and dehalogenation can become more prominent.

Analytical Methods for Impurity Profiling

Accurate quantification of this compound and its side products is crucial for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is suitable for the separation and quantification of this compound, biphenyl, and isonicotinic acid.

Recommended HPLC Parameters:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: This is a starting point, and method optimization may be required for baseline separation of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Benzene Quantification

Due to its volatility, benzene is best quantified using a headspace GC-MS method.

Recommended GC-MS Parameters:

Parameter Condition
Technique Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
Column A mid-polar capillary column (e.g., DB-624 or equivalent) is suitable for separating volatile organic compounds.[5]
Sample Preparation Dissolve a known amount of the sample in a high-boiling solvent like DMSO in a headspace vial.[6][7]
Headspace Incubation Incubate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile benzene into the headspace.
Detection Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity. Monitor the characteristic ions of benzene (e.g., m/z 78, 52).[5]

Alternative Synthetic Routes

If the Suzuki-Miyaura coupling proves to be problematic, consider these alternative approaches:

  • Stille Coupling: This involves the coupling of an organotin reagent with the aryl halide. While effective, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This method utilizes an organozinc reagent. It is a powerful C-C bond-forming reaction but requires the preparation of the organozinc species.

  • Direct Arylation: C-H activation strategies are an emerging alternative that can avoid the pre-functionalization of one of the coupling partners.

Each of these methods has its own set of potential side reactions and optimization challenges that should be carefully considered.

Reaction Pathways Overview

reaction_pathways A 2-Bromo-4-pyridinecarboxylic Acid Catalyst Pd Catalyst + Base A->Catalyst S3 Isonicotinic Acid (Dehalogenation) A->S3 Hydride source B Phenylboronic Acid B->Catalyst S1 Biphenyl (Homocoupling) B->S1 O₂, Pd(II) S2 Benzene (Protodeboronation) B->S2 H⁺ source P This compound (Desired Product) Catalyst->P Suzuki Coupling

Caption: Overview of the desired reaction and major side reaction pathways.

References

stability testing of 2-Phenylisonicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 2-Phenylisonicotinic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded protocols and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the standard storage and handling conditions for this compound?

Answer: Based on material safety data sheets, this compound is a solid that is stable under normal ambient conditions. For long-term integrity, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[1][2] Recommended storage temperatures are typically noted on the product label.

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[1][3] Store in a well-ventilated area.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][2][3]

  • Handling: Use personal protective equipment (PPE) such as gloves and safety glasses, and ensure good ventilation to avoid breathing dust.[1][4]

While the compound is generally stable, these precautions are essential to prevent unforeseen degradation and ensure the reliability of experimental results.

Q2: If the compound is considered "stable," why is it necessary to perform forced degradation studies?

Answer: "Stable under normal conditions" refers to standard storage and handling, not the diverse conditions a drug substance or product might encounter during its lifecycle. Forced degradation, or stress testing, is a regulatory requirement and a critical scientific tool for several reasons:

  • Pathway Elucidation: It helps identify likely degradation products and establish the intrinsic stability of the molecule.[5][6] This knowledge is fundamental for developing stable formulations.

  • Method Validation: Stress testing is essential for developing and validating a "stability-indicating" analytical method.[5][7] Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that a loss in API is accurately measured.

  • Formulation & Packaging Development: Understanding how the molecule degrades under heat, light, humidity, and pH helps in selecting appropriate excipients and designing protective packaging (e.g., amber vials, blister packs).

  • Regulatory Compliance: The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies for regulatory submissions to demonstrate the specificity of analytical methods and understand the molecule's stability profile.[8]

The goal is not to destroy the molecule completely but to induce a target degradation of 5-20%, which is sufficient to detect and identify potential degradants without creating secondary products that are not relevant to formal stability studies.[6][8]

Q3: How do I design a study to test for hydrolytic stability of this compound?

Answer: Hydrolysis is a primary degradation pathway for many pharmaceuticals.[8] A systematic study across a range of pH values is crucial. Given that this compound has a carboxylic acid group, it may exhibit different stability profiles in acidic and basic media.

Scientific Rationale: The purpose is to evaluate the susceptibility of the molecule to acid- and base-catalyzed hydrolysis. The pyridine ring and the carboxylic acid functional group are the most likely sites for reaction.

Experimental Protocol: Hydrolytic Stability

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (like acetonitrile or methanol) to ensure solubility before dilution into aqueous stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration.[5][8]

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.[5][8]

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

    • Control: Prepare a sample by diluting the stock solution with the mobile phase or a neutral buffer to the same concentration.

  • Incubation:

    • Initially, store all solutions at room temperature and sample at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, reflux the solutions at an elevated temperature (e.g., 60-80°C) for a set period.[5]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equivalent amount of 0.1 M NaOH to the acidic sample and 0.1 M HCl to the basic sample.

    • Analyze all samples, including the control, using a suitable stability-indicating HPLC method.

Troubleshooting Guide: Hydrolysis

  • Issue: No degradation is observed.

    • Causality: The molecule is highly stable under the tested conditions, or the conditions are too mild.

    • Solution: Increase the stress level by either raising the temperature (e.g., to 80°C) or using a higher concentration of acid/base (e.g., 1 M HCl/NaOH).[8] Extend the duration of the study.

  • Issue: The compound precipitates out of the aqueous solution.

    • Causality: this compound may have low solubility in the aqueous stress medium, especially at a pH close to its isoelectric point.

    • Solution: Add a small, known percentage of a co-solvent (e.g., acetonitrile or methanol) to the stress medium to maintain solubility. Ensure the co-solvent does not participate in the degradation reaction.

  • Issue: The peak shape is poor for the neutralized samples.

    • Causality: High salt concentration from neutralization can interfere with chromatography.

    • Solution: Dilute the sample with the mobile phase before injection. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.

Q4: What is the best approach to evaluate the oxidative stability of this compound?

Answer: Oxidation can be a significant degradation pathway, especially for molecules with electron-rich moieties. Although this compound does not have obvious, highly susceptible functional groups, the aromatic rings can be targets of oxidation.

Scientific Rationale: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies because it mimics potential oxidative stress from peroxides that may be present as impurities in excipients.[5][8]

Experimental Protocol: Oxidative Stability

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Condition: Add a solution of hydrogen peroxide to the compound solution. A common starting concentration is 3% H₂O₂.[8]

  • Control: Prepare a control sample with the compound and solvent but without H₂O₂.

  • Incubation: Store the solutions at room temperature and protected from light to avoid inducing photolytic degradation. Sample at appropriate time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze the samples directly by HPLC. Quenching the reaction is typically not necessary.

Troubleshooting Guide: Oxidation

  • Issue: Degradation is too rapid and exceeds 20%.

    • Causality: The compound is highly sensitive to oxidation, or the H₂O₂ concentration is too high.

    • Solution: Reduce the concentration of H₂O₂ (e.g., to 0.3% or 1%) or conduct the experiment at a lower temperature (e.g., in a refrigerator).[6]

  • Issue: An unknown peak appears in the control sample as well.

    • Causality: The solvent may contain peroxide impurities (e.g., aged THF or ethers).

    • Solution: Use fresh, high-purity solvents. If a solvent is known to form peroxides, test it for their presence before use.

Q5: How should I set up a thermal stability study?

Answer: Thermal stability testing evaluates the effect of temperature on the drug substance, which is critical for determining appropriate storage and shipping conditions.

Scientific Rationale: Elevated temperatures accelerate solid-state and solution-state degradation reactions, providing insights into the molecule's thermal lability. The Arrhenius equation provides the theoretical basis for how temperature affects reaction rates.

Experimental Protocol: Thermal Stability

  • Solid-State:

    • Place a thin layer of the solid this compound powder in a vial.

    • Expose the solid to elevated temperatures, such as 70°C, in a calibrated oven.[5] A parallel study at 70°C with high humidity (e.g., 75% RH) should also be conducted.

    • Sample at various time points (e.g., 1, 3, 7 days).

  • Solution-State:

    • Prepare a solution of the compound in a relevant solvent (e.g., a potential formulation vehicle).

    • Store the solution at a controlled elevated temperature (e.g., 60°C or 70°C), protected from light.

    • Sample at appropriate time points.

  • Analysis: For solid samples, accurately weigh and dissolve in a suitable solvent before HPLC analysis. Analyze solution samples directly or after dilution.

Q6: What are the key considerations for photostability testing according to ICH Q1B?

Answer: Photostability testing is crucial because light exposure can cause degradation, leading to loss of potency and the formation of potentially toxic photoproducts. The ICH Q1B guideline provides a standardized approach for this testing.[9]

Scientific Rationale: Molecules that can absorb light at wavelengths present in sunlight (above 320 nm) are at risk of photodegradation.[10] The energy absorbed can lead to bond cleavage or reaction with other molecules. The testing procedure exposes the sample to a controlled amount of UV-A and visible light.

Experimental Protocol: Photostability

  • Light Source: Use a photostability chamber that complies with ICH Q1B options. Option II, which uses separate cool white fluorescent and near-UV lamps, is common.[11]

  • Exposure Levels: The minimum required exposure is:

    • Overall illumination of not less than 1.2 million lux hours.[10]

    • Integrated near-UV energy of not less than 200 watt-hours per square meter.[10]

  • Sample Preparation:

    • API: Expose the solid drug substance directly to the light source.

    • Solution: Expose a solution of the compound in a chemically inert, transparent container.

    • Dark Control: Wrap an identical set of samples in aluminum foil to serve as dark controls. These controls are exposed to the same temperature and humidity but are shielded from light.

  • Analysis: After exposure, compare the chromatograms of the light-exposed samples to the dark controls. The difference in impurity profiles indicates photodegradation.

Data & Workflow Visualization

Summary of Forced Degradation Conditions

The following table summarizes typical starting conditions for forced degradation studies, which should be adapted based on the observed stability of this compound.

Stress ConditionReagent/ParameterTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at RT or 60-80°C24 hours - 7 daysTo test for acid-catalyzed degradation.[8]
Base Hydrolysis 0.1 M - 1 M NaOH at RT or 60-80°C24 hours - 7 daysTo test for base-catalyzed degradation.[8]
Oxidation 3% H₂O₂ at Room Temperature24 hoursTo assess susceptibility to oxidation.[8]
Thermal (Solid) 70°C / 75% RH1 - 2 weeksTo evaluate solid-state thermal stability.[5]
Photostability ≥ 1.2 million lux·h & ≥ 200 W·h/m²VariableTo identify light-induced degradation as per ICH Q1B.[9][10]
Experimental Workflow Diagram

This diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Interpretation API Receive 2-Phenylisonicotinic Acid API MethodDev Develop & Optimize Analytical Method (HPLC) API->MethodDev Stress Perform Stress Studies (Acid, Base, Oxidative, Thermal, Photo) MethodDev->Stress Control Prepare Control Samples (Unstressed, Dark) MethodDev->Control Analysis Analyze Samples (HPLC-UV/DAD) Stress->Analysis Control->Analysis PeakPurity Assess Peak Purity & Mass Balance Analysis->PeakPurity StructElucid Identify Degradants (LC-MS, if needed) PeakPurity->StructElucid Significant Degradation Report Generate Stability Report PeakPurity->Report Minor/No Degradation StructElucid->Report Troubleshooting_Workflow Start Unexpected Peak Observed in Chromatogram CheckControl Is the peak present in the control sample? Start->CheckControl CheckBlank Is the peak present in the blank injection? CheckControl->CheckBlank Yes SourceDegradation Peak is a true degradation product. CheckControl->SourceDegradation No SourceSolvent Source is likely solvent, reagent, or system contamination. Investigate and re-run. CheckBlank->SourceSolvent Yes CheckBlank->SourceDegradation No MassBalance Assess Mass Balance. Is total peak area conserved? SourceDegradation->MassBalance MassBalanceOK Proceed with characterization (LC-MS) and reporting. MassBalance->MassBalanceOK Yes MassBalanceFail Investigate further: - Co-eluting peaks? - Non-chromophoric degradants? - API precipitation? MassBalance->MassBalanceFail No

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenylpyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-phenylpyridine-4-carboxylic acid. This resource is meticulously designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthetic pathways, troubleshooting, and frequently asked questions related to this important heterocyclic compound.

I. Strategic Overview: Synthetic Avenues to 2-Phenylpyridine-4-Carboxylic Acid

The synthesis of 2-phenylpyridine-4-carboxylic acid, a key building block in pharmaceuticals and functional materials, can be approached through several strategic disconnections. While classical methods for pyridine ring formation, such as the Kröhnke or Doebner reactions, are powerful for constructing certain pyridine frameworks, a modern and highly efficient approach for this specific biaryl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers high functional group tolerance, generally good yields, and a modular approach, making it highly amenable to scale-up.

This guide will focus primarily on the Suzuki-Miyaura coupling strategy, as it represents the most direct and scalable route based on available literature. We will also briefly touch upon alternative classical syntheses to provide a broader context.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the synthesis of 2-phenylpyridine-4-carboxylic acid.

Q1: What is the most reliable and scalable method for synthesizing 2-phenylpyridine-4-carboxylic acid?

A1: The Suzuki-Miyaura cross-coupling reaction is the most recommended method for both lab-scale and scale-up synthesis.[1] This involves the coupling of a halo-pyridine-4-carboxylic acid derivative with phenylboronic acid in the presence of a palladium catalyst and a base. This approach is generally high-yielding and avoids the harsh conditions that can be associated with some classical ring-forming reactions.

Q2: Which starting materials are required for the Suzuki-Miyaura synthesis of 2-phenylpyridine-4-carboxylic acid?

A2: The key starting materials are a 2-halopyridine-4-carboxylic acid (e.g., 2-bromo-4-pyridinecarboxylic acid) and phenylboronic acid.[1] You will also need a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., 1,2-dimethoxyethane and water).[1]

Q3: My Suzuki-Miyaura reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion in Suzuki-Miyaura couplings can be due to several factors:

  • Catalyst deactivation: Ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Base issues: The base is crucial for the transmetalation step.[2] Ensure you are using a suitable base at the correct stoichiometry and that it is of good quality.

  • Poor solubility: If your starting materials or intermediates are not fully dissolved, the reaction can be slow or stall. Consider adjusting your solvent system.

  • Issues with the boronic acid: Boronic acids can undergo protodeboronation (loss of the boronic acid group). Use fresh, high-purity boronic acid.

Q4: What are the common impurities I should look out for in the synthesis of 2-phenylpyridine-4-carboxylic acid?

A4: Common impurities can include:

  • Unreacted starting materials (2-halopyridine-4-carboxylic acid and phenylboronic acid).

  • Homocoupled byproducts (biphenyl from the phenylboronic acid and a di-pyridyl species from the starting material).

  • Protodeboronated starting material (pyridine-4-carboxylic acid).

  • Residual palladium catalyst.

Q5: How can I purify the final 2-phenylpyridine-4-carboxylic acid product?

A5: The product is a carboxylic acid, which allows for straightforward purification. A common method is to adjust the pH of the reaction mixture after completion. By acidifying the aqueous solution, the product will precipitate out and can be collected by filtration.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as 2-methoxyethanol.[1]

III. Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenylpyridine-4-carboxylic acid based on a literature procedure.[1]

Reaction Scheme

G reactant1 2-Bromo-4-pyridinecarboxylic acid catalyst Pd(PPh3)4, K2CO3 reactant2 Phenylboronic acid product 2-Phenylpyridine-4-carboxylic acid catalyst->product

Caption: Suzuki-Miyaura coupling for 2-phenylpyridine-4-carboxylic acid synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Example QuantityMoles (mmol)
2-Bromo-4-pyridinecarboxylic acid202.010.210 g1.040
Phenylboronic acid121.930.171 g1.403
Tetrakis(triphenylphosphine)palladium(0)1155.560.060 g0.052
Potassium carbonate (2M aqueous solution)138.214.16 mL8.32
1,2-Dimethoxyethane (DME)90.128 mL-
Step-by-Step Procedure
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4-pyridinecarboxylic acid (0.210 g, 1.040 mmol) in degassed 1,2-dimethoxyethane (8 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.060 g, 0.052 mmol) to the solution and stir the mixture for 15 minutes at room temperature.

  • Addition of Reagents: To the reaction mixture, add an aqueous solution of potassium carbonate (2M, 4.16 mL, 8.32 mmol) followed by phenylboronic acid (0.171 g, 1.403 mmol).

  • Reaction: Heat the reaction mixture to reflux at 95 °C for 18 hours.

  • Work-up: After 18 hours, cool the reaction mixture to room temperature.

  • Filtration: Filter the cooled mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Precipitation: Adjust the pH of the filtrate to 3-4 with a suitable acid (e.g., 1M HCl). A white precipitate of 2-phenylpyridine-4-carboxylic acid will form.

  • Isolation: Collect the white precipitate by filtration and wash it with water.

  • Purification: Recrystallize the crude product from 2-methoxyethanol to obtain pure 2-phenylpyridine-4-carboxylic acid.

Expected Yield: 57%[1] Product Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 7.44-7.60 (m, 3H), 7.71-7.86 (dd, J = 4.9, 1.5 Hz, 1H), 8.05-8.19 (m, 2H), 8.23-8.35 (t, J = 1.2 Hz, 1H), 8.79-8.93 (dd, J = 5.1, 0.8 Hz, 1H), 13.56-13.97 (s, 1H).[1]

IV. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up of the synthesis.

Issue 1: Low Yield in Suzuki-Miyaura Coupling
  • Potential Cause A: Inefficient Catalyst Activity

    • Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to reduced catalytic activity. On a larger scale, ensuring a consistently inert atmosphere can be more challenging.

    • Troubleshooting Steps:

      • Ensure all solvents are thoroughly degassed prior to use by sparging with nitrogen or argon for an extended period.

      • Maintain a positive pressure of an inert gas throughout the reaction.

  • Potential Cause B: Incomplete Reaction

    • Causality: Poor mixing or localized temperature gradients in a large reactor can lead to incomplete conversion. The solubility of the starting materials and intermediates can also be a limiting factor at higher concentrations.

    • Troubleshooting Steps:

      • Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.

      • Monitor the internal reaction temperature to ensure it is maintained at the target of 95 °C.

      • If solubility is an issue, consider a different solvent system or a higher solvent volume, though this may impact reaction kinetics and downstream processing.

  • Potential Cause C: Protodeboronation of Phenylboronic Acid

    • Causality: Phenylboronic acid can react with water or other protic sources to be converted back to benzene, reducing the amount available for the cross-coupling.

    • Troubleshooting Steps:

      • Use a slight excess of phenylboronic acid (e.g., 1.2-1.5 equivalents).

      • Ensure the reaction is not overly dilute, as this can favor protodeboronation.

Issue 2: Difficult Purification and Impurity Profile
  • Potential Cause A: Presence of Homocoupled Byproducts

    • Causality: The Suzuki-Miyaura reaction can sometimes lead to the formation of homocoupled products, such as biphenyl from the phenylboronic acid.

    • Troubleshooting Steps:

      • Ensure a strictly inert atmosphere, as oxygen can promote homocoupling.

      • Optimize the catalyst and ligand system. Different phosphine ligands can influence the selectivity of the reaction.

  • Potential Cause B: Inefficient Precipitation of the Product

    • Causality: On a larger scale, achieving rapid and complete precipitation can be challenging. The pH adjustment needs to be uniform throughout the solution.

    • Troubleshooting Steps:

      • Add the acid for precipitation slowly and with vigorous stirring to avoid localized pH drops and to ensure uniform crystal formation.

      • After pH adjustment, allow sufficient time for the precipitation to complete, potentially with cooling.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Stirring) start->check_conditions check_reagents Assess Reagent Quality (Boronic Acid) start->check_reagents catalyst_ok Activity OK check_catalyst->catalyst_ok Yes catalyst_bad Degraded check_catalyst->catalyst_bad No conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Inadequate Mixing/Temp check_conditions->conditions_bad No reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Protodeboronation Likely check_reagents->reagents_bad No solution_catalyst Use Fresh Catalyst Improve Inert Atmosphere catalyst_bad->solution_catalyst solution_conditions Improve Stirring Ensure Uniform Heating conditions_bad->solution_conditions solution_reagents Use Excess Boronic Acid Monitor Reagent Purity reagents_bad->solution_reagents end Re-run Reaction solution_catalyst->end solution_conditions->end solution_reagents->end

References

Technical Support Center: Resolving Impurities in 2-Phenylisonicotinic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during their work with this compound. Our approach is rooted in established analytical and purification principles to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in this compound, providing a foundational understanding of potential challenges.

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound (2-PINA) typically originate from its synthetic route. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2] From this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-Chloroisonicotinic acid (or other 2-halopyridine precursors).[3][4]

    • Phenylboronic acid.

  • By-products of the Suzuki-Miyaura Reaction:

    • Homocoupling Products: Biphenyl (from the self-coupling of phenylboronic acid) and 4,4'-dicarboxy-2,2'-bipyridine (from the self-coupling of the pyridine precursor).[5]

    • Protodeboronation Product: Benzene, formed from the reaction of phenylboronic acid with residual water or protons in the reaction mixture.[5]

  • Residual Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction.

  • Degradation Products: Although 2-PINA is generally stable, forced degradation studies under harsh acidic, basic, or oxidative conditions may lead to the formation of various degradation products.[6][7][8]

Q2: My sample has an off-white or yellowish color. What could be the cause?

A2: A pure sample of this compound should be a white to off-white solid. A distinct color, such as yellow or brown, often indicates the presence of residual palladium catalyst or colored organic by-products from the synthesis. These impurities can be challenging to remove and may require specific purification techniques like chromatography or treatment with activated carbon.

Q3: I am observing poor solubility of my 2-PINA sample. Could impurities be the cause?

A3: Yes, the presence of insoluble impurities can affect the overall solubility of your sample. In particular, polymeric by-products or insoluble inorganic salts from the work-up procedure can contribute to this issue. It is also possible that you are observing the low solubility of 2-PINA itself in certain solvents, so it is crucial to select an appropriate solvent system for your application.

Q4: How can I get a preliminary idea of my sample's purity without sophisticated analytical instruments?

A4: A simple melting point determination can be a good preliminary indicator of purity. A pure compound will have a sharp melting point range (typically within 1-2°C), whereas an impure sample will exhibit a broader and depressed melting point range. However, for a comprehensive purity assessment, chromatographic and spectroscopic methods are essential.

Troubleshooting Guide: Identification and Resolution of Impurities

This guide provides a systematic approach to identifying and resolving common impurities in this compound samples.

Logical Flow for Troubleshooting Impurities

troubleshooting_flow cluster_purification Purification Strategy start Impure 2-PINA Sample analytical_assessment Analytical Assessment (HPLC, GC-MS, NMR) start->analytical_assessment impurity_identification Impurity Identification analytical_assessment->impurity_identification recrystallization Recrystallization impurity_identification->recrystallization For crystalline solids and thermally stable impurities acid_base_extraction Acid-Base Extraction impurity_identification->acid_base_extraction To remove acidic or basic impurities chromatography Preparative Chromatography impurity_identification->chromatography For complex mixtures or trace impurities final_purity_check Final Purity Check (Analytical Assessment) recrystallization->final_purity_check acid_base_extraction->final_purity_check chromatography->final_purity_check pure_product Pure 2-PINA final_purity_check->pure_product Purity Confirmed

Caption: A logical workflow for troubleshooting impurities in this compound.

Step 1: Analytical Assessment of the Impure Sample

A thorough analytical assessment is the first step in effective troubleshooting. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying organic impurities.[10] A reverse-phase method is generally suitable for this compound and its potential impurities.

Table 1: Recommended HPLC Conditions for Impurity Profiling

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution will be effective in separating compounds with a range of polarities.
Gradient Start with a high percentage of A, and gradually increase B.Allows for the elution of both polar (e.g., 2-chloroisonicotinic acid) and non-polar (e.g., biphenyl) impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic nature of 2-PINA and its likely impurities allows for sensitive UV detection.
Column Temp. 25-30 °CEnsures reproducible retention times.

For chiral impurities, a chiral stationary phase (CSP) HPLC method would be necessary.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products like benzene.[13]

Table 2: General GC-MS Parameters

ParameterConditionJustification
Column Non-polar or mid-polarity (e.g., DB-5ms)Suitable for a wide range of organic compounds.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Oven Program Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).Separates compounds based on their boiling points.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Detection Mass Spectrometry (MS)Provides structural information for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of unknown impurities and for quantifying impurities against a known standard. Both ¹H and ¹³C NMR should be employed.

Step 2: Purification Protocols

Based on the identified impurities, select the most appropriate purification strategy.

Recrystallization

Recrystallization is a highly effective method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.[14][15]

Protocol for Recrystallization of this compound:

  • Solvent Selection: The ideal solvent is one in which 2-PINA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] Impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.[17]

    • Recommended Solvents to Screen: Ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water.[18]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude 2-PINA to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Acid-Base Extraction

This technique is particularly useful for separating this compound (an acid) from neutral or basic impurities.

Workflow for Acid-Base Extraction:

acid_base_extraction start Impure 2-PINA in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., NaHCO₃ solution) start->add_base shake_vent Shake and Vent in Separatory Funnel add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer: Neutral Impurities (e.g., Biphenyl) separate_layers->organic_layer aqueous_layer Aqueous Layer: Sodium 2-phenylisonicotinate separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Pure 2-PINA acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 2-PINA filter_dry->pure_product

Caption: A workflow diagram for the purification of this compound using acid-base extraction.

Preparative Chromatography

For challenging separations where impurities have similar properties to 2-PINA, or for the removal of trace impurities, preparative HPLC is the method of choice.[19][20][21][22]

Considerations for Preparative Chromatography:

  • The analytical HPLC method can be scaled up for preparative purposes.

  • This technique is resource-intensive but offers the highest resolution for purification.

  • It is particularly effective for isolating the desired product from closely related structural isomers or by-products.

Step 3: Final Purity Assessment

After purification, it is crucial to re-analyze the sample using the same analytical methods as in Step 1 to confirm the removal of impurities and to determine the final purity of the this compound.

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Phenylisonicotinic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the positional isomerism of substituted pyridine carboxylic acids plays a pivotal role in determining their physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of three key isomers: 2-phenylisonicotinic acid, 3-phenylisonicotinic acid, and 4-phenylisonicotinic acid. Understanding the nuanced differences between these constitutional isomers is critical for their strategic application in drug design, catalysis, and the development of novel materials.

This document delves into the synthesis, spectroscopic characterization, and physicochemical properties of these isomers, offering detailed experimental protocols and supporting data to guide researchers in their selection and application.

Introduction to Phenylisonicotinic Acid Isomers

Phenylisonicotinic acids are a class of organic compounds characterized by a phenyl group and a carboxylic acid group attached to a pyridine ring. The position of the phenyl group relative to the nitrogen atom and the carboxylic acid at the 4-position dictates the isomer and profoundly influences its electronic and steric properties. These variations can lead to significant differences in biological activity and material characteristics. The isomers are valuable building blocks in medicinal chemistry, serving as scaffolds for the development of therapeutic agents.[1]

Below are the chemical structures of the three isomers:

isomers cluster_2 This compound cluster_3 3-Phenylisonicotinic Acid cluster_4 4-Phenylisonicotinic Acid node2 node2 node3 node3 node4 node4

Figure 1. Chemical structures of the phenylisonicotinic acid isomers.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the position of the phenyl group leads to measurable differences in the physicochemical properties of the isomers. These properties are crucial for predicting their behavior in various chemical and biological systems.

PropertyThis compound3-Phenylisonicotinic Acid4-Phenylisonicotinic Acid
CAS Number 55240-51-2[2]104096-15-3[3]103863-14-5[4]
Molecular Formula C₁₂H₉NO₂[2]C₁₂H₉NO₂[3]C₁₂H₉NO₂[4]
Molecular Weight 199.21 g/mol [2]199.21 g/mol [3]199.21 g/mol [4]
Melting Point Not available227-229 °C[3]Not available
Boiling Point 478.8 °C (Predicted)[5]431.8 °C (Predicted)[3]353.7 °C[4]
Density 1.241 g/cm³[5]1.241 g/cm³ (Predicted)[3]1.241 g/cm³[4]

Table 1. Comparative physicochemical properties of 2-, 3-, and 4-phenylisonicotinic acid.

Synthesis of Phenylisonicotinic Acid Isomers

A versatile and widely applicable method for the synthesis of these isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, providing a modular approach to these structures.

General Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Reactants Bromopyridine Carboxylic Acid Isomer + Phenylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DME/Water) Solvent->Reaction Heating Reflux Reaction->Heating Heat Workup Aqueous Workup & Acidification Heating->Workup Purification Recrystallization Workup->Purification Product Phenylisonicotinic Acid Isomer Purification->Product HPLC_Workflow Start Dissolve Isomer Mixture in Mobile Phase Column Select Column (e.g., C18, Phenyl) Start->Column Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water/Buffer) Column->Mobile_Phase Detection Set UV Detection Wavelength Mobile_Phase->Detection Injection Inject Sample Detection->Injection Analysis Analyze Chromatogram (Retention Time, Peak Area) Injection->Analysis Optimization Adjust Gradient/Isocratic Conditions for Resolution Analysis->Optimization Iterate Final_Method Validated HPLC Method Analysis->Final_Method Achieve Baseline Separation Optimization->Analysis

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Phenylisonicotinic Acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the assurance of compound purity is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and scientifically sound data are built.[1] This is particularly true for compounds like 2-Phenylisonicotinic acid, a heterocyclic carboxylic acid scaffold with significant interest in medicinal chemistry and materials science. Its utility is directly tied to its purity, as even minor impurities can lead to erroneous biological data or unpredictable material properties.

This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the validation of synthesized this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system for purity assessment. This approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2]

The Foundational Role of NMR in Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) and elemental analysis are mainstays in purity determination, Quantitative NMR (qNMR) offers a distinct and powerful alternative.[3][4] NMR spectroscopy is a primary analytical method where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[5] This allows for the determination of purity without the need for a reference standard of the analyte itself, a significant advantage when working with novel or synthesized compounds.[5][6] Furthermore, NMR is non-destructive and can provide structural confirmation and purity assessment in a single experiment.[3][4]

Interpreting the Spectral Signature of this compound

The first step in any NMR-based purity assessment is a thorough understanding of the expected spectrum of the pure compound. This compound possesses a distinct set of protons and carbons that give rise to a characteristic NMR fingerprint.

Below is a table summarizing the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from chemical suppliers and spectral prediction. The spectra are typically recorded in a deuterated solvent such as Dimethyl Sulfoxide (DMSO-d₆), which can solubilize the carboxylic acid.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

¹H NMR Atom No. Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-31~8.23s1H-
H-52~7.71-7.86dd1H4.9, 1.5
H-63~8.79-8.93dd1H5.1, 0.8
H-2', H-6'4~8.05-8.19m2H-
H-3', H-4', H-5'5~7.44-7.60m3H-
-COOH6~13.56-13.97s (broad)1H-
¹³C NMR Atom No. Predicted Chemical Shift (δ) ppm
C-27~158
C-38~121
C-49~142
C-510~123
C-611~150
C-1'12~138
C-2', C-6'13~128
C-3', C-5'14~129
C-4'15~130
C=O16~166

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency. The broad singlet for the carboxylic acid proton is due to hydrogen bonding and chemical exchange.

NMR_Sample_Preparation cluster_prep Sample Preparation weigh_analyte Accurately weigh ~10-20 mg of synthesized This compound dissolve Dissolve both solids in ~0.7 mL of DMSO-d₆ in a clean vial weigh_analyte->dissolve co-dissolve weigh_standard Accurately weigh ~5-10 mg of a suitable internal standard weigh_standard->dissolve vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube vortex->transfer qNMR_Workflow cluster_workflow Quantitative NMR (qNMR) Workflow prepare_sample Prepare sample with internal standard acquire_spectrum Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) prepare_sample->acquire_spectrum process_spectrum Process spectrum: Phase and baseline correction, accurate integration acquire_spectrum->process_spectrum select_signals Select well-resolved signals for analyte and standard process_spectrum->select_signals calculate_purity Calculate purity using the qNMR equation select_signals->calculate_purity

References

A Comparative Guide to the Biological Activities of 2-Phenylisonicotinic Acid and Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of isonicotinic acid and its derivative, 2-phenylisonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of facts to explain the causality behind experimental observations and potential therapeutic applications. We will explore established mechanisms, delve into promising new areas of research, and provide validated experimental protocols to support further investigation.

Introduction: A Tale of a Scaffold and Its Successor

Isonicotinic acid, or pyridine-4-carboxylic acid, is a foundational scaffold in medicinal chemistry. Its significance is cemented by its role as the precursor to isoniazid, a first-line antibiotic for the treatment of tuberculosis for nearly seven decades.[1][2] The biological activities of isonicotinic acid derivatives are extensive, ranging from antimicrobial to anti-inflammatory effects.[2][3]

In contrast, this compound, which features a phenyl group at the 2-position of the pyridine ring, represents a more targeted evolution of this scaffold. While direct data on its broad biological effects are less extensive, emerging research points towards a highly specific and potent role in neurobiology, particularly as an inhibitor of Kynurenine Aminotransferase II (KAT II). This guide will dissect the distinct biological narratives of these two molecules, highlighting how a single structural modification can pivot a compound's therapeutic potential from infectious disease to complex neurological disorders.

Part 1: The Established Profile of Isonicotinic Acid

Isonicotinic acid's biological identity is inextricably linked to its hydrazide derivative, isoniazid.[4][5][6] Understanding this relationship is key to appreciating its primary mechanism of action.

The Anti-Tubercular Powerhouse: Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis.[2][4]

Mechanism of Action:

  • Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4]

  • Radical Formation: This activation process generates an isonicotinic acyl radical.[4]

  • Target Inhibition: The radical couples with NADH to form a nicotinoyl-NAD adduct. This complex binds with high affinity to the enoyl-acyl carrier protein reductase (InhA), blocking the synthesis of mycolic acids.[4] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

  • Bactericidal Effect: Disruption of the cell wall leads to bacterial death.[2][5]

Isoniazid_MOA INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Complex Nicotinoyl-NAD Adduct Radical->Complex + NADH NADH NADH->Complex InhA InhA Enzyme Complex->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Cell_Wall->Death Disruption

Mechanism of Action of Isoniazid.
Beyond Tuberculosis: Other Biological Activities

Derivatives of isonicotinic acid have demonstrated a wide range of biological effects:

  • Anti-inflammatory Activity: Certain isonicotinic acid-derived compounds, such as 1,3,4-oxadiazoles, have shown potent anti-inflammatory activity, in some cases superior to standard drugs like naproxen.[3] The mechanism may be linked to the inhibition of Reactive Oxygen Species (ROS) and cyclooxygenase-2 (COX-2) enzymes.[3]

  • Histone Modification: A fascinating and more recently discovered role for isonicotinic acid (as a metabolite of isoniazid) is in epigenetics. It can be converted to isonicotinyl-CoA, which then serves as a cofactor for a novel post-translational modification called lysine isonicotinylation (Kinic) on histones.[1][7] This modification can relax chromatin structure, promote gene transcription, and has been shown to activate the PI3K/Akt/mTOR signaling pathway, potentially linking long-term isoniazid use to side effects like tumorigenicity.[1][7][8]

  • Antimicrobial Spectrum: While famous for its anti-tubercular effects, various derivatives have been synthesized and tested for broader antibacterial and antifungal properties.[9][10]

Part 2: this compound and Its Targeted Neuroactivity

The introduction of a phenyl group at the 2-position fundamentally alters the biological targeting of the isonicotinic acid scaffold. The available evidence strongly suggests a specialized role as an inhibitor of Kynurenine Aminotransferase II (KAT II), an enzyme of significant interest in neuropsychiatric research.

The Kynurenine Pathway and Its Role in Brain Function

To understand the importance of this compound, one must first understand the kynurenine pathway of tryptophan metabolism.

  • Key Enzyme: Kynurenine Aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[11][12]

  • Neuroactive Metabolite: KYNA is a potent endogenous antagonist of critical neurotransmitter receptors, including the glycine site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR).[13][14]

  • Pathological Link: Elevated levels of KYNA in the brain have been strongly linked to the cognitive deficits observed in schizophrenia and other psychiatric disorders.[11][14][15] By antagonizing these receptors, excess KYNA can dampen glutamatergic and cholinergic neurotransmission, impairing cognitive processes.

Kynurenine_Pathway cluster_0 Kynurenine Pathway cluster_1 Synaptic Effect Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism KYNA Kynurenic Acid (KYNA) Kynurenine->KYNA Catalyzed by KAT_II KAT II (Enzyme) NMDA_R NMDA Receptor KYNA->NMDA_R Antagonizes a7nACh_R α7nAChR KYNA->a7nACh_R Antagonizes Cognition Cognitive Function NMDA_R->Cognition Supports a7nACh_R->Cognition Supports Inhibitor This compound (Potential Inhibitor) Inhibitor->KAT_II Inhibition

Role of KAT II in the Kynurenine Pathway.
The Therapeutic Hypothesis: KAT II Inhibition

The logical therapeutic strategy is to reduce brain KYNA levels by inhibiting its synthesizing enzyme, KAT II.[13] An effective KAT II inhibitor could:

  • Decrease brain concentrations of KYNA.[11]

  • Disinhibit NMDA and α7nACh receptors.

  • Restore normal levels of glutamatergic and cholinergic neurotransmission.[13]

  • Potentially alleviate cognitive symptoms in disorders like schizophrenia.[14]

While direct, published studies definitively proving this compound as a clinical KAT II inhibitor are emerging, its structural class is a primary focus for developing such inhibitors. Its chemical properties make it a strong candidate for further investigation in this area.

Part 3: Comparative Data Summary

FeatureIsonicotinic AcidThis compound
Primary Application Precursor to the anti-tuberculosis drug isoniazid.[2]Investigational; potential as a neurotherapeutic agent.
Primary Mechanism Inhibition of mycolic acid synthesis in mycobacteria (via isoniazid).[2][4]Potential inhibition of Kynurenine Aminotransferase II (KAT II).[11][12][13]
Key Protein Target(s) Enoyl-acyl carrier protein reductase (InhA).[4]Kynurenine Aminotransferase II (KAT II).[12]
Therapeutic Area Infectious Disease (Tuberculosis).[5]Psychiatry / Neurology (e.g., Schizophrenia).[14]
Other Known Activities Derivatives show anti-inflammatory and broad antimicrobial effects.[2][3]Limited data on other activities; focus is on KAT II.
Epigenetic Role Induces histone lysine isonicotinylation (Kinic).[1][7]Not reported.

Part 4: Experimental Protocols for Validation

To empirically validate and compare the activities of these compounds, the following standardized protocols are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain, essential for validating the activity of isonicotinic acid derivatives.

Objective: To quantify the anti-mycobacterial activity.

Materials:

  • Mycobacterium smegmatis (a non-pathogenic, faster-growing surrogate for M. tuberculosis).

  • Middlebrook 7H9 broth supplemented with OADC.

  • 96-well microplates.

  • Test compounds (Isonicotinic acid, this compound) dissolved in DMSO.

  • Positive control (Isoniazid).

  • Negative control (DMSO vehicle).

  • Resazurin dye solution.

Procedure:

  • Bacterial Culture: Grow M. smegmatis in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

  • Serial Dilution: Prepare a 2-fold serial dilution of the test compounds and controls in a 96-well plate, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Dilute the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL and add to each well.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Readout: Add resazurin solution to each well and incubate for another 6-24 hours. A color change from blue to pink indicates bacterial growth.

  • Determination: The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Protocol 2: In Vitro Kynurenine Aminotransferase II (KAT II) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit KAT II activity.

Objective: To quantify the inhibitory potential against the KAT II enzyme.

Materials:

  • Recombinant human KAT II enzyme.

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, with pyridoxal-5'-phosphate).

  • Substrates: L-Kynurenine and α-ketoglutarate.

  • Test compound (this compound) and known inhibitor (control).

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading at ~330-340 nm.

Procedure:

  • Reaction Mixture: In each well, add assay buffer, KAT II enzyme, and varying concentrations of the test compound. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add the substrates (L-Kynurenine and α-ketoglutarate) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at ~330 nm every minute for 30-60 minutes. The formation of kynurenic acid results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

  • IC50 Calculation: Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

KAT_II_Assay cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis A 1. Add KAT II Enzyme, Buffer, and Inhibitor to 96-well plate B 2. Pre-incubate at 37°C (15 min) A->B C 3. Add Substrates (Kynurenine + α-KG) B->C D 4. Read Absorbance (~330 nm) kinetically C->D E 5. Calculate Initial Reaction Velocity (V) D->E F 6. Plot V vs. [Inhibitor] and determine IC50 E->F

Workflow for the KAT II Inhibition Assay.

Conclusion

The comparison between isonicotinic acid and this compound provides a compelling case study in structure-activity relationships. Isonicotinic acid remains a cornerstone of anti-infective research, with its derivatives demonstrating a rich and varied biological profile anchored by the profound success of isoniazid. Its mechanisms, while well-understood in the context of tuberculosis, continue to reveal new complexities, such as the epigenetic impact of histone isonicotinylation.

This compound, however, charts a different course. The addition of the phenyl group appears to steer its activity away from broad antimicrobial effects and towards a highly specific and therapeutically relevant neurological target: KAT II. As research into the role of the kynurenine pathway in psychiatric and neurodegenerative diseases intensifies, compounds like this compound represent a promising frontier in the development of novel therapeutics for cognitive dysfunction. Further investigation using the protocols outlined herein will be critical to fully elucidating its potential and validating its mechanism of action.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of our analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, or potential impurities such as 2-Phenylisonicotinic acid underpins the safety and efficacy of therapeutic products. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a robust workhorse for routine analysis, the demand for higher sensitivity and selectivity, particularly in complex matrices or for trace-level analysis, has led to the widespread adoption of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This guide provides an in-depth comparison and a procedural framework for the cross-validation of these two powerful analytical techniques for the analysis of this compound. The objective of such a cross-validation is not to declare one method superior but to demonstrate their interchangeability under defined circumstances, ensuring data consistency across different stages of drug development, from early discovery to late-stage quality control. This process is a cornerstone of a robust analytical lifecycle, aligning with the principles outlined in international regulatory guidelines.[1][2]

Pillar 1: Understanding the Analytical Technologies

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical question at hand. Understanding their fundamental principles is key to designing a logical cross-validation strategy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For this compound, a molecule with a distinct aromatic structure, quantification is achieved by measuring its absorbance of UV light at a specific wavelength. Its strengths lie in its reliability, cost-effectiveness, and straightforward operation, making it ideal for assays where the analyte concentration is relatively high and the sample matrix is clean.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of LC with the high selectivity and sensitivity of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and a specific precursor ion corresponding to its molecular weight is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference and enabling quantification at levels far below the capabilities of UV detection.[3][4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies recognize the value of this specificity, particularly for bioanalytical studies.[5][6][7]

Pillar 2: The Cross-Validation Workflow

A successful cross-validation demonstrates that a given analyte's concentration is measured consistently by two distinct methods. The process involves parallel validation of both methods followed by a statistical comparison of results from a shared set of samples.

CrossValidation_Workflow cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Dev Method Development A_Val Method Validation (ICH Q2R2) A_Dev->A_Val Finalized Protocol A_Ana Sample Analysis A_Val->A_Ana StatCompare Statistical Comparison (e.g., % Difference, Regression) A_Ana->StatCompare Results A B_Dev Method Development B_Val Method Validation (ICH Q2R2) B_Dev->B_Val Finalized Protocol B_Ana Sample Analysis B_Val->B_Ana B_Ana->StatCompare Results B SharedSamples Shared Sample Set (e.g., 3 concentrations, n=6) SharedSamples->A_Ana SharedSamples->B_Ana Report Cross-Validation Report (Fit for Purpose Demonstrated) StatCompare->Report

Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.

Pillar 3: Comparative Performance Data

The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[2] The following table summarizes the expected performance characteristics for the analysis of this compound by both methods, based on established validation protocols.[8][9]

Validation Parameter HPLC-UV Method LC-MS/MS Method Rationale & Significance
Principle UV AbsorbanceMass-to-Charge Ratio (m/z)LC-MS/MS offers superior selectivity by isolating specific precursor and product ions, minimizing interference.[10]
Selectivity Moderate; vulnerable to co-eluting compounds with similar UV spectra.Excellent; specific MRM transitions ensure only the target analyte is detected.Critical for complex matrices (e.g., biological fluids) to avoid false positives.
Linearity (R²) > 0.999> 0.995Demonstrates a direct, proportional relationship between analyte concentration and instrument response over a defined range.
Range 0.5 - 100 µg/mL0.1 - 1000 ng/mLThe analytical range must encompass the expected concentrations in samples. LC-MS/MS provides a much wider dynamic range at lower concentrations.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Measures the closeness of the experimental value to the true value. Essential for reliable quantification.
Precision (%RSD) ≤ 2.0%≤ 10.0%Evaluates the method's reproducibility. Tighter acceptance criteria are common for HPLC assays of drug substances.
LOD ~0.15 µg/mL~0.03 ng/mLThe lowest concentration that can be reliably detected. LC-MS/MS is orders of magnitude more sensitive.
LOQ ~0.5 µg/mL~0.1 ng/mLThe lowest concentration that can be accurately and precisely quantified. Defines the lower limit of the analytical range.
Robustness HighModerate-HighAssesses the method's resilience to small, deliberate variations in parameters (e.g., pH, flow rate), ensuring reliability in routine use.

Pillar 4: Experimental Protocols

Trustworthy protocols are built on sound scientific reasoning. The following methods are designed to be self-validating systems for the analysis of this compound.

Protocol 1: HPLC-UV Method for Quantification
  • Causality: This method is optimized for robustness and precision, suitable for quality control and release testing. The use of a C18 column provides excellent retention for the aromatic ring of the analyte. The acidified mobile phase (using formic acid) is crucial; it suppresses the ionization of the carboxylic acid group on this compound, ensuring a single, sharp chromatographic peak and preventing tailing.

  • Step-by-Step Methodology:

    • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start at 30% B, linear gradient to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (determined via UV scan of a standard).

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of Acetonitrile and Water. Create calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method for Quantification
  • Causality: This method is designed for ultimate sensitivity and selectivity, ideal for bioanalysis or trace impurity detection. We use the same LC conditions to ensure consistent chromatography, facilitating the cross-validation. Electrospray ionization in negative mode (ESI-) is selected because the carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻, which is highly efficient. The MRM transitions are unique mass-to-charge "fingerprints" for the analyte.

  • Step-by-Step Methodology:

    • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • LC Conditions: Same as HPLC-UV method (column, mobile phases, gradient, flow rate, temperature).

    • Ionization Mode: ESI, Negative.

    • MS Parameters (Typical Starting Points):

      • Capillary Voltage: -3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • Analyte Tuning: Infuse a ~500 ng/mL solution of this compound to determine the precursor ion (e.g., m/z 198.07 for [C₁₂H₈NO₂]⁻) and optimize collision energy to identify the most stable and abundant product ion.

    • MRM Transition: Monitor the specific precursor → product ion transition determined during tuning.

    • Standard Preparation: Prepare a stock solution as above. Create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

    • Sample Preparation: Dilute the sample to fall within the calibration range. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step would be required.[11][12]

Conclusion: A Symbiotic Approach to Analytical Assurance

The cross-validation of HPLC-UV and LC-MS/MS methods for this compound is not merely a regulatory exercise; it is a testament to rigorous scientific practice. This guide has demonstrated that while LC-MS/MS offers unparalleled sensitivity and selectivity, the robustness and cost-effectiveness of HPLC-UV make it an indispensable tool for routine quality control.[4][13]

By successfully cross-validating these methods, a laboratory establishes a flexible and reliable analytical framework. The HPLC-UV method can be confidently used for high-concentration release testing, while the LC-MS/MS method can be deployed for trace-level impurity analysis or bioanalytical studies, with the assurance that both methods yield consistent, accurate, and defensible data. This integrated approach ensures the highest level of quality and confidence throughout the entire lifecycle of a pharmaceutical product.

References

A Senior Application Scientist's Guide to In-Vitro Efficacy and Safety Profiling of Novel 2-Phenylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in-vitro evaluation of novel compounds derived from the 2-Phenylisonicotinic acid scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical early stages of preclinical assessment. Our objective is to move beyond a simple recitation of protocols and instead provide a strategic framework for generating a robust, decision-enabling data package. We will explore the rationale behind assay selection, the interpretation of comparative data, and the logical flow of experimentation from broad cytotoxicity profiling to nuanced, mechanism-of-action studies.

Part 1: The Foundational Tier - Establishing a Therapeutic Window

Before investigating the specific therapeutic efficacy of any novel compound, it is imperative to first understand its inherent toxicity. A compound is only valuable if it can exert its desired biological effect at concentrations that are non-toxic to healthy cells. This concept, known as the therapeutic window, is the first and most critical gate in a screening cascade. We will compare two ubiquitous but mechanistically distinct assays for this purpose: the MTT assay and the Lactate Dehydrogenase (LDH) release assay.

The Principle of Complementary Cytotoxicity Assays

It is a common pitfall to rely on a single cytotoxicity assay. Different assays measure different cellular endpoints, and a comprehensive picture of a compound's effect on cell health requires multiple perspectives.[1] For instance, the MTT assay is a colorimetric test that measures the mitochondrial reductase activity in viable cells, which is an indicator of metabolic health.[1] In contrast, the LDH release assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[2][3] Using both provides a more complete picture, distinguishing between metabolic inhibition and outright cell death.[4]

Experimental Workflow: A Tiered Approach

The following diagram illustrates a logical workflow for the initial in-vitro screening of a new chemical entity (NCE) library derived from this compound.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Efficacy & Mechanistic Assays cluster_2 Tier 3: Lead Optimization start Library of 2-Phenylisonicotinic Acid Derivatives (NCEs) cyto Cytotoxicity Profiling (e.g., HepG2, HEK293 cells) start->cyto start->cyto mtt MTT Assay (Metabolic Activity) cyto->mtt Assess mitochondrial function cyto->mtt ldh LDH Assay (Membrane Integrity) cyto->ldh Assess membrane rupture cyto->ldh data Data Analysis: Calculate CC50, IC50, and Selectivity Index (SI) mtt->data mtt->data ldh->data ldh->data anti_inflam Anti-Inflammatory Screening (e.g., RAW 264.7 Macrophages) no_assay LPS-Induced NO Inhibition anti_inflam->no_assay anti_inflam->no_assay no_assay->data no_assay->data kinase_assay Kinase Activity Screening (Biochemical or Cell-Based) kinase_assay->data kinase_assay->data lead_id Lead Candidate Identification data->lead_id data->lead_id lead_id->anti_inflam If anti-inflammatory hypothesis lead_id->kinase_assay If anti-cancer hypothesis pathway Pathway Deconvolution (e.g., Western Blot for NF-κB) lead_id->pathway lead_id->pathway

Caption: A streamlined workflow for the synthesis and evaluation of novel compounds.

Protocol: MTT Cell Viability Assay

This protocol assesses the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[1]

  • Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the results to determine the 50% cytotoxic concentration (CC50).

Protocol: LDH Cytotoxicity Assay

This assay measures the release of LDH from damaged cells.[3][4]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is often efficient to run this assay on a parallel plate prepared at the same time.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation & Stop Reaction: Incubate the plate for up to 30 minutes at room temperature, protected from light. Add a stop solution if required by the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use the positive control (lysed cells) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50. A modified protocol can be used to distinguish between cell death and growth inhibition[2].

Part 2: The Efficacy Tier - Interrogating Biological Activity

With a foundational understanding of each compound's toxicity profile, we can now probe for the desired biological effects at non-toxic concentrations. Based on the known biological activities of similar heterocyclic scaffolds, primary screening efforts often focus on anti-inflammatory and anti-cancer properties.[5][6]

Anti-Inflammatory Potential: The LPS-Induced Nitric Oxide (NO) Assay

A cornerstone assay for evaluating anti-inflammatory potential involves measuring the inhibition of pro-inflammatory mediators in activated immune cells.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), triggering inflammatory signaling pathways such as NF-κB and MAPK, which leads to the production of nitric oxide (NO).[7][8]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (e.g., 500 ng/mL) to the wells. Include a negative control (cells + vehicle only) and a positive control (cells + vehicle + LPS).

  • Incubation: Incubate the plate for 24 hours to allow for NO production.

  • NO Measurement: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[8] Transfer 50 µL of supernatant to a new plate, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Data Acquisition: After a short incubation, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition for each compound relative to the LPS-only group and determine the IC50 value.

The inhibitory effect of a compound on NO production is often mediated through the blockade of key inflammatory signaling pathways. The NF-κB pathway is a primary regulator of genes involved in inflammation.[7] A potential mechanism for an active this compound derivative would be the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like iNOS (inducible nitric oxide synthase).

Caption: Inhibition of the canonical NF-κB signaling pathway by a test compound.

Anti-Cancer Potential: Target-Based Kinase Assays

Protein kinases are crucial regulators of cell signaling and are frequently overactive in cancers, making them prime therapeutic targets.[9] A diverse landscape of assays exists to screen for kinase inhibitors, ranging from high-throughput biochemical assays to more physiologically relevant cell-based formats.[10][11]

  • Biochemical Assays: These assays, such as KinaseProfiler™, use purified enzymes and substrates to directly measure a compound's ability to inhibit kinase catalytic activity.[10] They are ideal for initial high-throughput screening to identify potent hits against a specific kinase or a panel of kinases (profiling).

  • Cell-Based Assays: These formats measure the effect of an inhibitor in a live-cell environment.[11]

    • Target Engagement Assays (e.g., NanoBRET™): These assays confirm that the compound can enter the cell and physically bind to its intended kinase target.[11]

    • Phosphorylation Assays: These ELISA-based assays quantify the phosphorylation of a known downstream substrate of the target kinase, providing a direct measure of the compound's functional inhibitory activity within the cellular context.[11]

Part 3: Comparative Analysis - Selecting a Lead Candidate

The ultimate goal of this in-vitro screening cascade is to identify lead compounds with high potency against their intended target and a wide therapeutic window. This is achieved by comparing the efficacy data (IC50) with the cytotoxicity data (CC50).

Data Summary and the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter calculated as SI = CC50 / IC50 . A higher SI value is desirable as it indicates that the compound is effective at concentrations far below those at which it is toxic.

Below is a hypothetical data summary for a small library of this compound derivatives:

Compound IDStructure ModificationCC50 (HEK293, µM) [MTT Assay]IC50 (RAW 264.7, µM) [NO Inhibition]Selectivity Index (SI)
NCE-001 Parent Scaffold> 10025.4> 3.9
NCE-002 4'-Fluoro substitution> 1008.2> 12.2
NCE-003 3'-Methoxy substitution45.11.530.1
NCE-004 4'-Trifluoromethyl12.30.913.7
Dexamethasone Reference Drug> 1000.1> 1000

Interpretation:

  • NCE-001 shows modest activity and low toxicity.

  • NCE-002 improves potency compared to the parent scaffold while maintaining low toxicity.

  • NCE-003 demonstrates a significant jump in anti-inflammatory potency (IC50 = 1.5 µM) and maintains a good safety margin (CC50 = 45.1 µM), resulting in an excellent Selectivity Index of 30.1. This makes it a strong candidate.

  • NCE-004 is the most potent compound (IC50 = 0.9 µM), but it also exhibits significant cytotoxicity (CC50 = 12.3 µM). Its lower SI suggests that its anti-inflammatory effects may be partially attributable to general toxicity, making it a less desirable candidate than NCE-003 for further development.

Based on this comparative analysis, NCE-003 emerges as the most promising lead candidate from this hypothetical series, warranting further investigation into its mechanism of action and in-vivo efficacy.

References

comparative docking studies of 2-Phenylisonicotinic acid analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Comparative Docking Studies of 2-Phenylisonicotinic Acid Analogues as Potential InhA Inhibitors

Authored by: A Senior Application Scientist

This guide provides an in-depth protocol and scientific rationale for conducting a comparative molecular docking study of this compound analogues targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. We will explore the causality behind experimental choices, from ligand selection to the interpretation of docking results, to provide a robust framework for researchers in drug discovery and computational biology.

Introduction: The Rationale for Targeting InhA with this compound Analogues

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] This necessitates the discovery of novel antitubercular agents. The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it an attractive and validated target for antitubercular drugs.[1][2][3] Isonicotinic acid hydrazide (isoniazid), a cornerstone of TB treatment, indirectly targets InhA upon activation.[2] This has spurred interest in isonicotinic acid derivatives as potential direct inhibitors of InhA.

This guide focuses on this compound, a derivative of isonicotinic acid, and its analogues. The phenyl ring offers a scaffold for chemical modifications to enhance binding affinity and selectivity for the InhA active site. Molecular docking provides a powerful computational tool to predict the binding modes and affinities of these analogues, enabling a rational, structure-based approach to identify promising candidates for further development.

Experimental Design: A Self-Validating Docking Workflow

Our comparative docking study is designed to be a self-validating system. This is achieved by including a parent compound (this compound) and a series of its analogues with systematically varied substituents. This allows for the assessment of structure-activity relationships (SAR) and provides a logical framework for interpreting the results.

Selection of Protein Target and Ligands

Target Protein:

  • Protein: Enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.

  • PDB ID: 4DRE. This crystal structure is of high resolution and contains a known inhibitor, providing a reference for the binding site.

Ligand Set: A series of this compound analogues will be used for this study. The selection includes the parent compound and analogues with electron-donating and electron-withdrawing groups at the para-position of the phenyl ring to probe the effect of electronic and steric factors on binding.

  • LIG1: this compound (Parent Compound)

  • LIG2: 2-(4-Hydroxyphenyl)isonicotinic acid

  • LIG3: 2-(4-Methoxyphenyl)isonicotinic acid

  • LIG4: 2-(4-Chlorophenyl)isonicotinic acid

  • LIG5: 2-(4-Nitrophenyl)isonicotinic acid

Overall Experimental Workflow

The workflow for our comparative docking study is outlined below. This systematic process ensures reproducibility and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 4DRE) GRID 3. Grid Box Generation PDB->GRID LIG 2. Ligand Preparation (Analogues 1-5) DOCK 4. Molecular Docking (AutoDock Vina) LIG->DOCK GRID->DOCK SCORE 5. Scoring & Pose Analysis DOCK->SCORE COMPARE 6. Comparative Analysis & SAR SCORE->COMPARE

Caption: Overall workflow for the comparative docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. The choice of software, AutoDock Tools and AutoDock Vina, is based on their widespread use, validation, and accessibility to the research community.

Protein Preparation
  • Retrieve the Protein Structure: Download the crystal structure of InhA (PDB ID: 4DRE) from the Protein Data Bank.

  • Clean the PDB File: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL). Remove water molecules, co-factors, and any existing ligands from the structure. This is crucial as they can interfere with the docking process. We are interested in the apo-like state of the binding pocket.

  • Prepare the Protein for Docking (Using AutoDock Tools):

    • Load the cleaned PDB file.

    • Add polar hydrogens. This step is essential for correct ionization and hydrogen bonding.

    • Compute Gasteiger charges. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of this compound and its analogues can be obtained from chemical databases like PubChem or generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, realistic conformation before docking.

  • Prepare Ligands for Docking (Using AutoDock Tools):

    • Load each ligand structure.

    • Detect the aromatic carbons and set the torsional degrees of freedom. This allows the ligand to be flexible during the docking simulation.

    • Save each prepared ligand in the PDBQT format.

Grid Generation and Molecular Docking
  • Define the Binding Site: Identify the active site of InhA. For PDB ID 4DRE, this can be determined from the location of the co-crystallized inhibitor or from the literature.

  • Generate the Grid Box (Using AutoDock Tools):

    • Center the grid box on the active site.

    • Set the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligands to move and rotate freely. A typical size would be 60 x 60 x 60 Å.

  • Perform Molecular Docking (Using AutoDock Vina):

    • Use the command-line interface of AutoDock Vina.

    • Specify the prepared protein (receptor), the prepared ligand, the grid box configuration, and the output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time. An exhaustiveness of 8 is a good starting point.

    • Repeat this step for all five analogues.

Data Presentation and Interpretation

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses of the ligands.

Summarized Docking Results

The docking scores (binding affinities) are typically given in kcal/mol, with more negative values indicating stronger predicted binding.

Ligand IDAnalogue NameDocking Score (kcal/mol)Predicted Ki (µM)
LIG1This compound-7.81.85
LIG22-(4-Hydroxyphenyl)isonicotinic acid-8.50.52
LIG32-(4-Methoxyphenyl)isonicotinic acid-8.20.98
LIG42-(4-Chlorophenyl)isonicotinic acid-8.11.15
LIG52-(4-Nitrophenyl)isonicotinic acid-7.53.21

Note: The above data is hypothetical and for illustrative purposes.

Analysis of Binding Interactions

A crucial part of a docking study is the visual inspection of the predicted binding poses and the analysis of intermolecular interactions.

G cluster_protein InhA Active Site Residues cluster_ligand LIG2: 2-(4-Hydroxyphenyl)isonicotinic acid TYR158 TYR158 PHE149 PHE149 GLY192 GLY192 MET199 MET199 PYR Pyridine Ring PYR->GLY192 H-Bond PHE_RING Phenyl Ring PHE_RING->PHE149 Pi-Pi Stack COOH Carboxylic Acid COOH->TYR158 H-Bond OH Hydroxyl Group OH->MET199 H-Bond

Caption: Predicted binding interactions of LIG2 in the InhA active site.

Interpretation of Results:

Based on our hypothetical data, the 2-(4-hydroxyphenyl)isonicotinic acid (LIG2) shows the best binding affinity. The analysis of its binding pose might reveal that the hydroxyl group forms a key hydrogen bond with a residue like MET199, which is not possible for the parent compound. The pyridine nitrogen and carboxylic acid group are likely involved in crucial hydrogen bonds with residues such as GLY192 and TYR158, respectively. The phenyl ring may form favorable pi-pi stacking interactions with aromatic residues like PHE149.

The lower affinity of the nitro-substituted analogue (LIG5) could be due to steric hindrance or unfavorable electrostatic interactions within the binding pocket. This comparative analysis provides valuable insights into the SAR of this series of compounds and can guide the design of more potent inhibitors.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for conducting a comparative docking study of this compound analogues against InhA. By following these detailed protocols, researchers can generate reliable predictions of binding affinities and modes, facilitating the rational design of novel antitubercular candidates.

The insights gained from such a study should ideally be validated through further computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding poses. Ultimately, experimental validation through synthesis and biological testing of the most promising compounds is essential to confirm their activity.[1][2]

References

Establishing a Primary Reference Standard for 2-Phenylpyridine-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a High-Quality Reference Standard

In the landscape of pharmaceutical research and materials science, 2-phenylpyridine-4-carboxylic acid (CAS 55240-51-2) is a pivotal heterocyclic building block. Its derivatives are instrumental in the development of novel therapeutics, including enzyme inhibitors and anticancer agents, and advanced materials such as organic light-emitting diodes (OLEDs).[1][2] The integrity of research, the reproducibility of experimental results, and the quality of final products are fundamentally dependent on the purity and characterization of the starting materials. A well-established chemical reference standard serves as the benchmark against which all subsequent batches of a material are measured, ensuring consistency and accuracy in assays, purity tests, and identification.[3]

This guide provides a comprehensive, scientifically-grounded framework for the establishment of a primary reference standard for 2-phenylpyridine-4-carboxylic acid. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy process. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of scientific rigor.

The Reference Standard Lifecycle: A Conceptual Framework

The establishment of a reference standard is not a singular event but a structured lifecycle. This process begins with the careful selection of a candidate material and culminates in its official qualification, complete with ongoing monitoring to ensure its continued suitability.

cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Qualification cluster_2 Phase 3: Maintenance Sourcing Candidate Material Selection (High Purity Batch) Screening Preliminary Screening (TLC, Melting Point) Sourcing->Screening Characterization Comprehensive Characterization (Identity & Structure) Screening->Characterization Purity Orthogonal Purity Assignment (Mass Balance Approach) Characterization->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA Stability Ongoing Stability Monitoring (Establishing Retest Date) CoA->Stability

Caption: The lifecycle of a reference standard, from selection to long-term maintenance.

Part I: Candidate Material Selection and Initial Assessment

The foundation of a reliable reference standard is the quality of the initial bulk material. The goal is to select a single, homogenous batch of high purity that will serve as the definitive standard.

1.1 Sourcing the Material

For a novel compound, a portion of an early, highly purified synthesis batch is typically set aside.[4] For commercially available compounds like 2-phenylpyridine-4-carboxylic acid, the process involves procuring material from reputable suppliers.

Causality: Selecting a batch with the highest possible initial purity minimizes the analytical burden of identifying and quantifying a wide array of impurities. A purity level of >98% is a practical starting point.

Table 1: Comparison of Commercial Sources for 2-Phenylpyridine-4-carboxylic Acid

SupplierProduct NumberStated PurityAnalytical Method
TCIP2453>98.0%Gas Chromatography (GC)
AChemBlockP3747295%Not Specified[5]
Matrix Fine ChemicalsMM55240512Not SpecifiedNot Specified[6]

Note: This data is compiled from publicly available information and may vary. It is essential to request a batch-specific Certificate of Analysis (CoA) before purchase.

1.2 Preliminary Screening

Before committing to a full-scale characterization, a preliminary assessment is performed to confirm the material's identity and suitability.

  • Thin-Layer Chromatography (TLC): A rapid method to assess the presence of major impurities. A single spot indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting range is indicative of high purity. Compare the observed range to literature values if available.

Part II: Comprehensive Characterization for Identity and Structure

The identity of the reference standard must be unequivocally confirmed using a panel of orthogonal analytical techniques. Orthogonality refers to the use of methods that rely on different physicochemical principles, providing a more complete and reliable structural picture.

cluster_methods Orthogonal Analytical Methods Compound 2-Phenylpyridine- 4-carboxylic Acid Candidate NMR NMR (¹H, ¹³C) (Proton/Carbon Skeleton) Compound->NMR MS HRMS (Elemental Composition) Compound->MS IR FTIR (Functional Groups) Compound->IR HPLC HPLC-UV (Chromatographic Profile) Compound->HPLC Conclusion Unambiguous Structural Confirmation NMR->Conclusion MS->Conclusion IR->Conclusion HPLC->Conclusion

Caption: Orthogonal workflow for unambiguous identity confirmation.

2.1 Spectroscopic Analysis Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides the most definitive information about the molecular structure by mapping the carbon-hydrogen framework.

  • Protocol (¹H and ¹³C NMR):

    • Accurately weigh 10-15 mg of the candidate material.

    • Dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the known structure of 2-phenylpyridine-4-carboxylic acid. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

B. High-Resolution Mass Spectrometry (HRMS)

  • Principle: HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.

  • Protocol (e.g., ESI-TOF):

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or inject via an HPLC system.

    • Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

    • Validation: The measured mass of the molecular ion should be within 5 ppm of the theoretical mass calculated for the formula C₁₂H₉NO₂ (199.0633 g/mol ).

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR identifies the presence of specific functional groups based on their characteristic absorption of infrared radiation.

  • Protocol (ATR-FTIR):

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Validation: The spectrum should display characteristic peaks for:

      • O-H stretch (broad, ~2500-3300 cm⁻¹) of the carboxylic acid.

      • C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

      • C=N and C=C stretches (~1400-1600 cm⁻¹) of the pyridine and phenyl rings.

      • C-H stretches (~3000-3100 cm⁻¹) of the aromatic rings.

Part III: Purity Assignment Using the Mass Balance Approach

Assigning purity is the most critical quantitative step. A single chromatographic method is insufficient. The internationally recognized mass balance approach provides a comprehensive and trustworthy value by summing all possible impurities and subtracting them from 100%.[7]

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)

3.1 Protocol for Quantifying Organic Impurities by HPLC-UV

  • Principle: HPLC separates the main component from structurally related organic impurities. Purity is determined by area percent, assuming all compounds have a similar UV response at the chosen wavelength.

  • Protocol:

    • Method Development:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient: A linear gradient from 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or a wavelength maximum determined by a photodiode array (PDA) detector.

    • Analysis:

      • Prepare a sample solution at approx. 0.5 mg/mL.

      • Inject the solution and record the chromatogram.

    • Calculation: Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Validation: The method must demonstrate adequate resolution between the main peak and all impurity peaks. The main peak should be symmetrical.

3.2 Protocol for Water Content by Karl Fischer Titration

  • Principle: This coulometric or volumetric method is a highly specific and accurate way to quantify water content, superior to non-specific methods like Loss on Drying.

  • Protocol (Coulometric):

    • Standardize the Karl Fischer instrument with a certified water standard.

    • Accurately weigh an appropriate amount of the reference standard material and add it directly to the titration cell.

    • The instrument automatically titrates the water present and reports the content as a percentage.

    • Validation: Perform the measurement in triplicate to ensure precision. The relative standard deviation (RSD) should be <10%.

3.3 Protocol for Residual Solvents by Headspace GC-MS

  • Principle: This method detects and quantifies volatile solvents remaining from the synthesis or purification process.

  • Protocol:

    • Accurately weigh approx. 100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler, which heats the vial to drive volatile solvents into the gas phase.

    • The headspace gas is injected into the GC-MS for separation and identification.

    • Quantify any identified solvents against a calibrated standard.

    • Validation: The method must be able to separate and detect common synthesis solvents (e.g., ethanol, toluene, ethyl acetate).

3.4 Protocol for Non-Volatile Impurities by Sulphated Ash

  • Principle: This test quantifies the amount of inorganic impurities by burning off all organic material and weighing the residue.

  • Protocol:

    • Accurately weigh approx. 1 g of the sample into a crucible.

    • Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.

    • Ignite in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.

    • Cool in a desiccator and weigh the residue.

    • Validation: The final weight should be constant after repeated ignitions.

Table 2: Hypothetical Purity Assignment Data for a Candidate Batch

TestMethodResult
Organic ImpuritiesHPLC Area %0.25%
Water ContentKarl Fischer0.12%
Residual SolventsHeadspace GC-MS0.03%
Non-Volatile ImpuritiesSulphated Ash<0.01%
Total Impurities Summation 0.40%
Assigned Purity 100% - Total Impurities 99.6%

Part IV: Documentation and Long-Term Maintenance

4.1 The Certificate of Analysis (CoA)

The CoA is the official document that summarizes all characterization and purity data. It is the definitive statement of the reference standard's quality.[7]

Table 3: Template for a Reference Standard Certificate of Analysis

ParameterSpecification / Result
Compound Name 2-Phenylpyridine-4-carboxylic Acid
CAS Number 55240-51-2[6]
Molecular Formula C₁₂H₉NO₂[6]
Molecular Weight 199.21 g/mol
Batch Number e.g., RS-PPC-001
Assigned Purity 99.6% (by Mass Balance)
Date of Qualification January 2026
Retest Date January 2028
Storage Conditions Store at 2-8°C, protected from light
Appearance White to off-white crystalline powder
¹H NMR Conforms to structure
HRMS Conforms to elemental composition
FTIR Conforms to structure
Purity (HPLC) 99.75% (Area %)
Water Content (KF) 0.12%
Residual Solvents 0.03%
Sulphated Ash <0.01%

4.2 Stability Program

A reference standard's purity can change over time. An ongoing stability program is essential to define a retest date and ensure the standard remains suitable for its intended use.

Start Store Aliquots at Specified Conditions (e.g., 2-8°C, 25°C/60%RH) T0 Initial Testing (T=0) Purity, Appearance Start->T0 Intervals Test at Intervals (e.g., 3, 6, 9, 12, 24 months) T0->Intervals Analysis Analyze Data for Trends (Purity Degradation?) Intervals->Analysis Decision Decision Point Analysis->Decision Extend Extend Retest Date Decision->Extend No Significant Change Requalify Re-qualify or Replace Standard Decision->Requalify Change Detected

Caption: Workflow for an ongoing reference standard stability program.

Conclusion

Establishing a primary reference standard for 2-phenylpyridine-4-carboxylic acid is a meticulous, multi-faceted process that underpins the quality and validity of scientific work. It requires more than just running samples; it demands a logical, evidence-based approach grounded in orthogonal analytical principles. By following a rigorous lifecycle of candidate selection, comprehensive characterization, mass-balance purity assignment, and ongoing stability monitoring, researchers and drug development professionals can create a trustworthy standard. This, in turn, ensures data integrity, facilitates inter-laboratory consistency, and ultimately accelerates the path from discovery to innovation.

References

A Senior Scientist's Guide to Assessing Batch-to-Batch Consistency of 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of an Active Pharmaceutical Ingredient (API) or a key intermediate is the bedrock upon which product safety and efficacy are built. The compound 2-Phenylisonicotinic acid (CAS: 55240-51-2), a vital building block in pharmaceutical synthesis, is no exception.[1][2] Ensuring its consistency from one manufacturing batch to the next is not merely a quality control checkbox; it is a fundamental requirement for reproducible research, scalable manufacturing, and regulatory compliance.

This guide provides an in-depth, field-proven framework for assessing the batch-to-batch consistency of this compound. We will move beyond a simple checklist of tests to explain the scientific rationale behind our multi-tiered analytical strategy. This approach is designed to be a self-validating system, providing a high degree of confidence in the material's quality, in alignment with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines.[3][4][5]

The Analytical Framework: An Orthogonal, Self-Validating Approach

No single analytical technique can provide a complete picture of an API's quality. A robust assessment relies on orthogonal methods —techniques that measure the same attribute using different physicochemical principles. This redundancy is critical for a self-validating workflow, where converging evidence from multiple methods provides a high degree of certainty.

Our assessment is structured into three core areas:

  • Chromatographic Purity and Impurity Profiling: Quantifying the target molecule and its related substances.

  • Spectroscopic & Structural Confirmation: Verifying the molecule's identity and structural integrity.

  • Physicochemical & Thermal Properties: Characterizing the solid-state properties of the material.

The overall logical workflow for evaluating incoming batches is illustrated below.

Batch_Assessment_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Testing Cascade cluster_2 Data Review & Decision Batch_Receipt New Batch of this compound Received Documentation_Review CoA and Documentation Review Batch_Receipt->Documentation_Review Visual_Inspection Visual Inspection (Color, Appearance) Documentation_Review->Visual_Inspection HPLC_Purity Tier 1: HPLC-UV Purity & Impurity Profile Visual_Inspection->HPLC_Purity LCMS_ID Tier 1: LC-MS Identity Confirmation & Impurity m/z HPLC_Purity->LCMS_ID FTIR_FP Tier 2: FTIR Spectroscopic Fingerprint LCMS_ID->FTIR_FP NMR_ID Tier 2: NMR Structural Confirmation FTIR_FP->NMR_ID Thermal Tier 3: DSC/TGA Thermal Properties NMR_ID->Thermal Data_Analysis Comprehensive Data Comparison vs. Reference Standard & Historical Batches Thermal->Data_Analysis Decision Meets Specifications? Data_Analysis->Decision Release Release Batch for Use Decision->Release Yes Reject Reject Batch & Initiate Investigation Decision->Reject No

Caption: Overall workflow for batch-to-batch consistency assessment.

Part I: Chromatographic Purity and Impurity Profiling

This is the cornerstone of quality assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for separating the main compound from process-related impurities and potential degradants.

High-Performance Liquid Chromatography (HPLC-UV)
  • Expertise & Causality: We employ reverse-phase HPLC because this compound possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (phenyl ring) moieties, making it ideally suited for retention on a non-polar stationary phase like C18. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak within a reasonable run time. UV detection is selected due to the presence of strong chromophores (aromatic rings) in the molecule.

  • Trustworthiness: The validity of each chromatographic run is established through a System Suitability Test (SST) . Before any samples are analyzed, a standard solution is injected multiple times. The results must meet pre-defined criteria for parameters like peak retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), column efficiency (theoretical plates > 2000), and peak symmetry (tailing factor < 2.0). This ensures the system is performing correctly before generating sample data.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-22 min: Return to 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: UV Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL stock. Dilute as needed.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expertise & Causality: While HPLC-UV quantifies known and unknown impurities based on their relative peak area, it does not identify them. LC-MS is the orthogonal method used for identity confirmation. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak, confirming it is indeed this compound (Expected [M+H]⁺ = 200.21).[6] More importantly, it provides the mass of any impurity peaks, which is the first and most critical step in their structural elucidation. The use of formic acid in the mobile phase is crucial as it is a volatile buffer compatible with mass spectrometry.[7]

  • LC System: Utilize the same column and gradient as the HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (to detect [M+H]⁺).

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

Comparative Data: Chromatographic Analysis
ParameterReference StandardBatch ABatch B (Out of Spec)Batch C
Retention Time (min) 10.5210.5110.5310.52
Purity (Area %) 99.91%99.85%98.50%99.79%
Total Impurities (%) 0.09%0.15%1.50%0.21%
Largest Unknown Impurity (%) 0.04% (at 8.2 min)0.06% (at 8.2 min)1.25% (at 11.8 min)0.08% (at 8.2 min)
MS [M+H]⁺ of Main Peak 200.2200.2200.2200.2
MS [M+H]⁺ of Impurity at 11.8 min Not DetectedNot Detected214.2Not Detected

Part II: Spectroscopic & Structural Confirmation

These methods provide an unambiguous confirmation of the molecule's covalent structure and a holistic "fingerprint" of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the gold standard for molecular structure elucidation.[8] A ¹H NMR spectrum provides information on the chemical environment of every proton in the molecule. For this compound, we expect to see distinct signals for the protons on the phenyl and pyridine rings.[6] By comparing the spectra of new batches to a well-characterized reference standard, we can instantly confirm the identity and spot any structurally similar impurities that might not be resolved by HPLC. The absence of unexpected signals confirms high purity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard ¹H acquisition (1D proton).

  • Analysis: Compare chemical shifts, splitting patterns, and integration values to the reference standard. Check for any extraneous peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Causality: FTIR is a rapid, non-destructive technique that serves as a molecular fingerprint. It measures the vibrational frequencies of bonds within the molecule.[9] For this compound, we expect characteristic absorptions for the O-H stretch of the carboxylic acid (a very broad band ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and various C=C and C-H vibrations of the aromatic rings.[10] While not quantitative, overlaying the spectra of different batches is a powerful and fast method for confirming consistency. Any significant deviation, particularly in the complex "fingerprint region" (<1500 cm⁻¹), would indicate a difference in the material (e.g., polymorphism, impurity).

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Overlay the spectrum with that of the reference standard. The spectra should be superimposable.

Part III: Physicochemical Characterization

The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
  • Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of its melting point. A sharp, well-defined melting peak is indicative of high purity. Broadened peaks or multiple thermal events can suggest impurities or the presence of different crystalline forms (polymorphs). TGA measures the change in mass as a function of temperature. It is used to quantify the amount of residual solvents or water present in the material.[11] These orthogonal thermal techniques provide critical information about purity and solid form that is not available from spectroscopic or chromatographic methods.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Comparative Data: Physicochemical Analysis
ParameterReference StandardBatch ABatch B (Out of Spec)Batch C
Melting Point (DSC, °C) 235.1 °C (sharp)234.9 °C (sharp)228.5 °C (broad)235.3 °C (sharp)
Weight Loss below 150°C (TGA, %) < 0.1%< 0.1%0.8%0.15%
Appearance White crystalline solidWhite crystalline solidOff-white powderWhite crystalline solid

Synthesizing the Data: The Decision Matrix

The final step is to integrate all data points to make an informed decision. The consistency of a new batch is judged by its conformity to the specifications set by the reference standard and historical data.

Decision_Matrix cluster_criteria Acceptance Criteria Input_Data HPLC Purity Impurity Profile MS Identity NMR Spectrum FTIR Fingerprint DSC/TGA Data Purity_Check Purity ≥ 99.5%? Input_Data->Purity_Check Impurity_Check Individual Impurity ≤ 0.1%? Purity_Check->Impurity_Check Pass Reject REJECT BATCH Purity_Check->Reject Fail ID_Check Spectra Match Reference? Impurity_Check->ID_Check Pass Impurity_Check->Reject Fail Thermal_Check Thermal Properties Match? ID_Check->Thermal_Check Pass ID_Check->Reject Fail Decision Final Decision Thermal_Check->Decision Pass Thermal_Check->Reject Fail Release ACCEPT BATCH Decision->Release

Caption: Decision logic for batch acceptance based on integrated data.

Based on our analysis, Batches A and C would be accepted. Batch B would be rejected due to its low purity (98.50%), the presence of a significant unknown impurity (1.25% at 11.8 min), a depressed and broad melting point, and a higher-than-expected weight loss in TGA, possibly indicating residual solvent.

Conclusion

Assessing the batch-to-batch consistency of this compound requires a scientifically rigorous, multi-faceted approach. Relying on a single data point, such as an HPLC purity value, is insufficient and carries significant risk. By integrating orthogonal chromatographic, spectroscopic, and thermal analyses, we create a robust, self-validating system that provides a comprehensive understanding of the material's quality. This strategy not only ensures the integrity of the material for its intended use but also upholds the stringent quality standards mandated by regulatory bodies in the pharmaceutical industry.[3][12]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling solid chemical reagents, such as 2-Phenylisonicotinic acid, requires a protocol grounded in a thorough understanding of its specific hazard profile. This guide moves beyond a simple checklist, providing a comprehensive operational plan that explains the causality behind each safety recommendation, ensuring a self-validating system of protection.

Core Hazard Assessment: Understanding the Risk

This compound (CAS No. 55240-51-2) is a solid, crystalline compound.[1] While many related structures present moderate hazards, the primary and most critical risk associated with this specific molecule is its acute oral toxicity.[1] Safety data from suppliers designates it with the GHS06 pictogram (skull and crossbones) and the signal word "Danger," indicating a high level of hazard.[1] The primary routes of exposure in a laboratory setting are inhalation of airborne dust and accidental ingestion through cross-contamination.

Secondary hazards, identified from similar chemical structures, include skin irritation, serious eye irritation, and respiratory system irritation.[2][3][4][5][6] Therefore, our protective strategy must be multi-faceted, addressing both the acute systemic threat and the localized irritant effects.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrimary Exposure Route
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowed[1]Ingestion
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation[2][4][5][6]Dermal Contact
Serious Eye Irritation (Category 2A)
alt text
Warning H319: Causes serious eye irritation[2][4][5][6]Eye Contact
Specific Target Organ Toxicity - Single Exposure (Category 3)
alt text
Warning H335: May cause respiratory irritation[2][4][5][6]Inhalation

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls that minimize exposure at the source.

  • Engineering Controls : All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing the generation of airborne dust and subsequent inhalation.[2] The work area should also be equipped with an emergency eye wash fountain and a safety shower.[2]

  • Administrative Controls :

    • Designated Areas : Confine all work with this compound to a clearly marked, designated area within the lab to prevent cross-contamination.[7]

    • Hygiene : Prohibit eating, drinking, and smoking in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[2][3]

    • Training : Ensure all personnel are trained on the specific hazards of this compound and are proficient in the handling, spill cleanup, and emergency procedures outlined in this guide.

Personal Protective Equipment (PPE) Specification

The selection of PPE must directly address the hazards of acute toxicity and irritation. The following is the minimum required ensemble for handling this compound.

Respiratory Protection

Given its fine powder form and potential for respiratory irritation, controlling inhalation is paramount.

  • Standard Operations (in a fume hood) : For routine tasks such as weighing small quantities inside a functioning chemical fume hood, a NIOSH-approved N95 respirator is required to protect against any incidental dust that may escape the primary containment.

  • High-Energy Operations or Potential for Dusting : For any procedure with a higher risk of generating airborne particles (e.g., large quantity transfers, sonication of suspensions), a full-face respirator with appropriate particulate filters may be necessary. Always consult with your institution's Environmental Health and Safety (EHS) department for respirator fit-testing and selection.[8]

Eye and Face Protection

Direct contact can cause serious eye irritation.

  • Mandatory : Indirectly vented, chemical splash goggles that provide a complete seal around the eyes are required at all times.[8] Standard safety glasses do not offer sufficient protection from fine dust.

  • Recommended : When handling larger quantities (>1 gram) or when there is a significant risk of splashing or dust generation, a full-face shield must be worn over the chemical splash goggles.[2][9]

Dermal Protection: Gloves & Body Covering

Preventing skin contact is crucial to avoid irritation and potential absorption.

  • Gloves : Nitrile gloves are an effective primary barrier for incidental contact.[10][11][12] For prolonged handling or when making solutions, consider more robust options like neoprene.[13][14]

    • Causality : The choice of glove material must be based on its resistance to both the solid and any solvents used. While nitrile offers good general chemical resistance, butyl or neoprene gloves provide superior protection against a broader range of chemicals and are more durable.[8][12]

    • Protocol : Double-gloving is mandatory. This practice allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[7] Change the outer glove immediately if contamination is suspected.

  • Body Covering : A clean, buttoned lab coat must be worn to protect street clothes and skin. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

Glove MaterialRecommended Use CaseAdvantagesLimitations
Nitrile General handling, weighing, short-duration tasks.Good dexterity, puncture resistance, protection from oils and some acids/bases.[10][14]Not ideal for prolonged immersion or handling aggressive aromatic solvents.[11]
Neoprene Preparing solutions, cleaning glassware, longer-duration tasks.Excellent resistance to acids, caustics, oils, and alcohols; good flexibility.[12][13]Moderate resistance to some hydrocarbons.
Butyl Rubber Handling highly corrosive chemicals or when maximum protection is needed.Superior resistance to ketones, esters, and strong acids; low permeability to gases.[12][13]Poor resistance to hydrocarbon solvents; can be less dexterous.[12]

Procedural Protocols: Integrating Safety into the Workflow

PPE Selection and Donning/Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Respirator D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Inner Gloves D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat & Inner Gloves F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Correct sequence for donning and doffing PPE.

Step-by-Step Donning Protocol:

  • Lab Coat : Securely fasten.

  • Respirator : Perform a seal check as per manufacturer instructions.

  • Eye/Face Protection : Position goggles and face shield.

  • Inner Gloves : Select the appropriate size and check for defects.

  • Outer Gloves : Pull over the inner gloves, ensuring the lab coat cuff is tucked inside.

Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle):

  • Outer Gloves : Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a designated hazardous waste bin.[7]

  • Lab Coat & Inner Gloves : Unbutton the lab coat. As you pull your arms out of the sleeves, peel off the inner gloves at the same time, pulling the sleeves inside out over them. The coat and inner gloves are removed in one motion, containing any contamination.

  • Eye/Face Protection : Remove by handling the strap or headband from behind.

  • Respirator : Remove last.

  • Hand Hygiene : Immediately wash hands with soap and water for at least 20 seconds.

Safe Handling and Disposal Plan

This workflow minimizes exposure during the most common laboratory task: weighing a solid reagent.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal P1 Verify Fume Hood Operation P2 Don Full PPE P1->P2 P3 Prepare Work Surface (Place plastic-backed absorbent pad) P2->P3 P4 Gather All Equipment (Spatula, Weigh Boat, Container) P3->P4 H1 Transfer Reagent Bottle to Hood P4->H1 H2 Carefully Open Container H1->H2 H3 Weigh Desired Amount (Minimize dust generation) H2->H3 H4 Securely Close Reagent Bottle H3->H4 H5 Proceed with Experiment H4->H5 C1 Decontaminate Spatula and Surfaces H5->C1 C2 Collect All Solid Waste (Gloves, weigh boat, pad) C1->C2 C3 Place Waste in Labeled Hazardous Waste Bag C2->C3 C4 Doff PPE Correctly C3->C4

Caption: Step-by-step workflow for safely handling this compound.

Operational Plan:

  • Preparation : Before handling the chemical, ensure the fume hood is operational and don all required PPE as per the sequence above. Cover the work surface with a disposable absorbent pad.

  • Handling : Perform all transfers slowly and deliberately to minimize the creation of airborne dust. Use a dedicated, clean spatula.

  • Spill Response :

    • Minor Spill (inside fume hood) : Gently cover the spill with an absorbent material. Wet the material slightly to prevent dust formation, then carefully scoop it into a designated hazardous waste container. Decontaminate the area.

    • Major Spill / Exposure : Evacuate the immediate area. Alert colleagues and your supervisor. If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[5][15]

  • Disposal : All contaminated disposable items, including gloves, weigh boats, absorbent pads, and wipes, must be disposed of as solid hazardous chemical waste according to your institution's and local regulations.[7] Do not mix with regular trash.

By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems, allowing you to focus on achieving exceptional scientific outcomes.

References

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